molecular formula C3H8O B1626250 1-Propanol-1-13C CAS No. 84615-47-4

1-Propanol-1-13C

Cat. No.: B1626250
CAS No.: 84615-47-4
M. Wt: 61.09 g/mol
InChI Key: BDERNNFJNOPAEC-LBPDFUHNSA-N
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Description

1-Propanol-1-13C is a useful research compound. Its molecular formula is C3H8O and its molecular weight is 61.09 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Propanol-1-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Propanol-1-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanol-1-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(113C)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDERNNFJNOPAEC-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[13CH2]O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480195
Record name 1-Propanol-1-13C
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

61.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84615-47-4
Record name 1-Propanol-1-13C
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Record name 1-Propanol-1-13C
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Foundational & Exploratory

Technical Monograph: 1-Propanol-1-13C (CAS 84615-47-4)

[1][2]

Core Identity & Physicochemical Profile[3][4][5]

1-Propanol-1-13C is a stable isotope-labeled primary alcohol where the carbon atom at position 1 (the carbinol carbon attached to the hydroxyl group) is substituted with Carbon-13 (


Physicochemical Properties Table[3][4]
PropertyValue / DescriptionNotes
CAS Number 84615-47-4 Specific to the 1-

C isotopologue.[1][2]
Chemical Formula

C

C

H

O
Or CH

CH


CH

OH
Molecular Weight 61.09 g/mol ~1.0 Da shift vs. unlabeled (60.10 g/mol ).
Appearance Clear, colorless liquidIndistinguishable from unlabeled propanol.
Boiling Point 97 °CNegligible isotope effect on phase change.
Density 0.804 g/mL (at 25 °C)Slightly higher than unlabeled due to mass.
Isotopic Purity Typically ≥ 99 atom %

C
Critical for quantitative NMR/MS.
Solubility Miscible with water, ethanol, ether
Flash Point 22 °C (Closed Cup)Highly Flammable.

Spectroscopic Signature & Characterization

For researchers using 1-Propanol-1-13C as an internal standard or mechanistic probe, the spectroscopic differences are the functional "fingerprint" of the compound.

A. Nuclear Magnetic Resonance (NMR)

The

  • 
    C NMR (Proton Decoupled): 
    
    • Signal Enhancement: The C1 signal (approx. 64.5 ppm ) will appear as a massive singlet, 50–100x more intense than the natural abundance signals at C2 (~26 ppm) and C3 (~10 ppm).

    • Coupling: If proton coupling is enabled, the C1 signal splits into a triplet due to the two attached protons (

      
       Hz).
      
    • 
      C-
      
      
      C Coupling:
      Absent unless the sample is enriched at other positions.
  • 
    H NMR: 
    
    • The protons at position 1 (methylene group) will exhibit large heteronuclear coupling to the

      
      C nucleus (
      
      
      ), splitting the standard triplet signal into a widely spaced doublet of triplets (or complex multiplet depending on resolution).
B. Mass Spectrometry (MS)[7][8]
  • m/z Shift: The molecular ion peak (

    
    ) shifts from m/z 60 to 61 .
    
  • Fragmentation: The primary fragment resulting from

    
    -cleavage (loss of ethyl group) would retain the label in the oxygen-containing fragment (
    
    
    ), shifting the base peak analysis.
C. Vibrational Spectroscopy (IR)
  • Isotope Shift: The C–O stretching vibration (typically ~1050 cm

    
    ) involves the labeled carbon. Due to the increased mass of 
    
    
    C, the frequency (
    
    
    ) is expected to shift to a lower wavenumber by approximately 20–25 cm
    
    
    (theoretical calculation based on reduced mass
    
    
    ).

Synthesis & Production Logic

The synthesis of 1-Propanol-1-13C is typically achieved via Grignard chemistry to ensure site-specific labeling. This method guarantees that the

Synthetic Workflow (Grignard Route)
  • Precursor: Ethylmagnesium bromide (EtMgBr) provides the C2-C3 chain.

  • Label Source:

    
    C-Formaldehyde (
    
    
    CH
    
    
    O) provides the C1 carbon.
  • Reaction: Nucleophilic attack of the ethyl group on the carbonyl carbon.

  • Workup: Acidic hydrolysis yields the alcohol.

SynthesisEtMgBrEthylmagnesium Bromide(C2-C3 Source)InterIntermediateAlkoxide ComplexEtMgBr->InterNucleophilic AttackH13CHO13C-Formaldehyde(13C Label Source)H13CHO->InterProduct1-Propanol-1-13C(Final Product)Inter->ProductH3O+ Hydrolysis

Figure 1: Site-specific synthesis of 1-Propanol-1-13C via Grignard reaction.

Applications in Drug Development & Metabolism[7][8]

1-Propanol-1-13C serves as a high-fidelity tracer in metabolic flux analysis (MFA) and pharmacokinetic (PK) studies.

A. Metabolic Pathway Tracing

In biological systems, 1-propanol is oxidized to propionic acid.[3] Using the C1-labeled isotopologue allows researchers to track the fate of the carbinol carbon into the carbonyl carbon of propionate, and subsequently into the Krebs cycle (via Succinyl-CoA).

Mechanism:

  • Oxidation Phase I: Alcohol Dehydrogenase (ADH) converts 1-Propanol-1-13C to Propanal-1-13C .

  • Oxidation Phase II: Aldehyde Dehydrogenase (ALDH) converts Propanal-1-13C to Propionate-1-13C .

  • Activation: Propionate-1-13C is converted to Propionyl-CoA (labeled at C1).

MetabolismProp13C1-Propanol-1-13C(Substrate)AldehydePropanal-1-13CProp13C->AldehydeADH (Oxidation)AcidPropionate-1-13C(Stable Metabolite)Aldehyde->AcidALDH (Oxidation)TCATCA Cycle Entry(as Succinyl-CoA)Acid->TCACarboxylation

Figure 2: Metabolic oxidation pathway of 1-Propanol-1-13C.

B. Internal Standard for Quantitation

In quantitative LC-MS or GC-MS assays, 1-Propanol-1-13C is an ideal internal standard (IS) for measuring propanol levels in blood or fermentation broths.

  • Advantage: It co-elutes with the analyte (negligible retention time shift) but is mass-resolved (M+1).

  • Protocol Note: Ensure the mass resolution of the instrument is sufficient to distinguish m/z 61 from naturally occurring isotopes of the analyte if concentrations are low.

Handling, Stability & Safety

While chemically stable, the

  • Storage: Store at room temperature (15–25 °C) in a tightly sealed container. It is hygroscopic; moisture uptake will not degrade the label but will affect concentration accuracy.

  • Safety Profile:

    • Flammability: Flash point 22 °C. Ground all equipment to prevent static discharge.

    • Health: Causes serious eye damage (H318) and drowsiness (H336).[2][4] Use in a fume hood.

  • Stability: Stable indefinitely under recommended storage. The

    
    C nucleus is non-radioactive and does not decay.
    

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12201039, 1-Propanol-1-13C. PubChem.[2][5] Available at: [Link]

1-Propanol-1-13C: Structural Characterization, Molecular Dynamics, and Applications in Metabolic Tracing

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Site-Specific Labeling

As stable isotope-resolved metabolomics (SIRM) and mass spectrometry-based fluxomics advance, the demand for precision tracers has grown exponentially. While uniformly labeled isotopes (e.g., U-13C-Propanol) are useful for broad metabolic profiling, they often result in complex carbon scrambling during downstream enzymatic reactions.

1-Propanol-1-13C provides a targeted analytical window. By selectively substituting the carbon atom bonded to the hydroxyl group (C1) with a Carbon-13 isotope, researchers can track the exact fate of this specific moiety during primary alcohol oxidation and subsequent acyl-CoA metabolism. This whitepaper details the structural parameters, molecular weight derivations, and validated analytical protocols for utilizing 1-Propanol-1-13C in advanced drug development and metabolic research.

Chemical Structure and Physicochemical Properties

The structural integrity of a tracer dictates its behavior in biological systems. 1-Propanol-1-13C is a primary alcohol with the linear formula CH3-CH2-13CH2-OH (SMILES: CC[13CH2]O).

The substitution of a single 12C atom (12.000 Da) with a 13C atom (13.003 Da) introduces a precise mass shift (M+1). The molecular weight of endogenous, unlabeled 1-propanol is 60.09 g/mol , whereas 1-Propanol-1-13C has a computed molecular weight of 61.09 g/mol [1]. This 1.00 Da differential is the cornerstone of its utility in mass spectrometry (MS), allowing the labeled exogenous tracer to be mathematically distinguished from endogenous pools.

Data Presentation: Quantitative Parameters

The following table summarizes the critical physicochemical properties required for accurate experimental design, such as molarity calculations and gas chromatography (GC) programming [1] [2].

PropertyValueCausality / Significance in Experimental Design
Molecular Formula C2(13C)H8ODefines the exact M+1 mass shift required for MS target lists.
Molecular Weight 61.09 g/mol Critical for calculating exact molarity in cell culture dosing.
Isotopic Purity ≥99 atom % 13CEnsures a high signal-to-noise ratio and minimizes unlabeled background.
Density 0.804 g/mL at 25 °CRequired for accurate volumetric dispensing of the neat liquid.
Boiling Point 97 °CInforms the initial oven temperature and ramp rates for GC-MS.

Experimental Workflow: Structural Verification and Purity Assessment

Before introducing 1-Propanol-1-13C into a biological assay, its isotopic purity and structural identity must be validated. Relying solely on vendor certificates can introduce artifacts if the reagent has degraded (e.g., premature oxidation to propionaldehyde). We employ an orthogonal, self-validating system using 13C-NMR and GC-MS.

Protocol 1: Orthogonal Validation of Isotopic Purity
  • Causality: 13C-NMR directly observes the labeled C1 position to confirm site-specificity, while GC-MS confirms the global mass shift and the absence of unlabeled contaminants.

  • Self-Validating Mechanism: The use of internal standards (TMS) and ratiometric analysis ensures the data is instrument-independent.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 µL of 1-Propanol-1-13C in 500 µL of Deuterated Chloroform (CDCl3) containing 0.1% Tetramethylsilane (TMS) as an internal standard.

    • Validation: The TMS peak at 0 ppm ensures the chemical shift axis is absolutely calibrated.

  • 13C-NMR Acquisition: Acquire the spectrum at 298 K using a 30° pulse angle and a relaxation delay (D1) of 5 seconds.

    • Causality: A long D1 is essential for quantitative integration, ensuring all 13C nuclei return to thermal equilibrium between pulses. The C1 carbon will appear as an intensely enhanced singlet at ~64 ppm.

  • GC-MS Analysis: Inject 1 µL of a 1:1000 dilution (in hexane) into a GC-MS equipped with a polar wax column.

    • Causality: A polar stationary phase resolves short-chain alcohols efficiently, preventing peak tailing.

  • Mass Shift Verification: Monitor the molecular ion. Unlabeled 1-propanol exhibits an [M]+ at m/z 60. The labeled compound must show an [M]+ at m/z 61. Calculate the m/z 60 to 61 ratio to empirically verify the ≥99% isotopic purity [2].

Workflow Prep Sample Prep (CDCl3 + TMS) NMR 13C-NMR (Site-Specific Validation) Prep->NMR 500 µL GCMS GC-MS (Isotopic Purity M+1) Prep->GCMS 1 µL Dilution Data Data Integration & Verification NMR->Data Chemical Shift GCMS->Data m/z Ratio

Orthogonal analytical workflow for validating 1-Propanol-1-13C structural integrity.

Applications in Metabolic Tracing and Drug Development

In drug development, understanding the metabolic fate of alcohol-based excipients or prodrugs is critical for toxicity and pharmacokinetic assessments. 1-Propanol-1-13C acts as a highly specific tracer. It is metabolized by Alcohol Dehydrogenase (ADH) to propionaldehyde, and subsequently by Aldehyde Dehydrogenase (ALDH) to propionic acid [3].

The Advantage of Site-Specific Labeling: If uniformly labeled propanol (U-13C3) were used, the resulting propionyl-CoA would be fully labeled, complicating the analysis of downstream TCA cycle intermediates due to extensive carbon scrambling. By using 1-Propanol-1-13C, the 13C label is restricted strictly to the carboxyl carbon of propionate. This allows researchers to precisely track the entry of this specific carbon into the methylmalonyl-CoA pathway without background interference.

Protocol 2: In Vitro Metabolic Tracing
  • Cell Culture Dosing: Seed primary human hepatocytes at 1x10^6 cells/well. Replace media with a custom formulation containing 5 mM 1-Propanol-1-13C.

    • Causality: A 5 mM concentration provides sufficient metabolic flux for MS detection without inducing acute alcohol toxicity or overwhelming cellular NAD+ pools.

  • Kinetic Quenching: At 0, 15, 30, and 60 minutes, rapidly aspirate the media and quench metabolism using -80 °C 80% methanol.

    • Self-Validation: Time-course sampling ensures that the observed 13C-enrichment is biologically driven (kinetic flux) rather than an artifact of sample preparation or background noise.

  • Metabolite Extraction & LC-MS/MS: Centrifuge the lysates at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM). Track the +1 Da mass shift transition in propionate (m/z 75 -> 75) and downstream succinate.

Pathway Propanol 1-Propanol-1-13C (m/z 61) ADH Alcohol Dehydrogenase (NAD+ -> NADH) Propanol->ADH Aldehyde Propionaldehyde-1-13C (m/z 59) ADH->Aldehyde ALDH Aldehyde Dehydrogenase (NAD+ -> NADH) Aldehyde->ALDH Acid Propionic Acid-1-13C (m/z 75) ALDH->Acid

Enzymatic oxidation pathway of 1-Propanol-1-13C to Propionic Acid-1-13C.

Conclusion

1-Propanol-1-13C is a precision tool in the analytical chemist's arsenal. Its exact molecular weight of 61.09 g/mol and site-specific isotopic substitution enable high-resolution metabolic tracing and rigorous mass spectrometry normalization. By adhering to self-validating protocols—such as orthogonal NMR/GC-MS verification and kinetic time-course sampling—researchers can ensure absolute data integrity and reproducibility in complex drug development pipelines.

References

  • Title: 1-Propanol-1-13C | C3H8O | CID 12201039 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: US20110282587A1 - Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry Source: Google Patents URL

A Senior Application Scientist's Guide to Positionally Labeled Propanols: 1-Propanol-1-¹³C versus 1-Propanol-2-¹³C

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Stable isotope labeling is a cornerstone of modern molecular analysis, enabling researchers to trace metabolic pathways, elucidate reaction mechanisms, and quantify analytes with unparalleled precision.[1][2] Within the repertoire of labeled compounds, positional isomers—molecules where a heavy isotope is placed at a specific atomic position—offer a nuanced tool for asking highly specific biological and chemical questions. This guide provides an in-depth technical comparison of two such isotopologues: 1-Propanol-1-¹³C and 1-Propanol-2-¹³C. We will explore their fundamental structural differences, the resulting distinctions in their analytical signatures (NMR and Mass Spectrometry), and the strategic rationale for selecting one over the other in experimental design. This document is intended for researchers, scientists, and drug development professionals who leverage isotopic labeling to achieve their research objectives.

Introduction: The Significance of Positional Isotopic Labeling

Stable-labeled compounds are molecules where one or more atoms have been replaced with a heavy isotope, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N). Unlike radioactive isotopes, these are non-radioactive and do not decay, making them safe for a wide range of applications, including human metabolic studies.[1] The incorporation of a heavy isotope imparts a unique mass signature to the molecule without significantly altering its chemical or biological properties.[1] This allows scientists to use techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to track the fate of the labeled molecule within a complex biological or chemical system.[3]

The strategic placement of the ¹³C atom in 1-propanol at either the C1 or C2 position creates two distinct molecular probes. The choice between 1-Propanol-1-¹³C and 1-Propanol-2-¹³C is not arbitrary; it is a critical experimental design decision that directly influences the type of information that can be gleaned from a study.[4][5] This guide will dissect these differences to empower researchers to make informed decisions.

Fundamental Structural and Spectroscopic Differences

The core distinction between the two isomers is the location of the ¹³C atom. In 1-Propanol-1-¹³C, the label is on the terminal carbon atom bonded to the hydroxyl group. In 1-Propanol-2-¹³C, the label is on the central carbon atom.

Caption: Molecular structures of 1-Propanol-1-¹³C and 1-Propanol-2-¹³C.

This subtle structural change gives rise to distinct and predictable differences in their analytical spectra, which are the primary means of their differentiation and utility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the local electronic environment of atomic nuclei.

  • ¹³C NMR: In a standard proton-decoupled ¹³C NMR spectrum, unlabeled 1-propanol shows three distinct peaks corresponding to its three unique carbon environments.[6]

    • For 1-Propanol-1-¹³C , the signal corresponding to the C1 carbon (typically around 64-65 ppm) will be dramatically enhanced in intensity compared to the other two signals due to the ~99% abundance of ¹³C at that position.

    • For 1-Propanol-2-¹³C , the signal for the C2 carbon (typically around 26-27 ppm) will be the one that is enhanced.

  • ¹H NMR: The ¹H NMR spectrum is also affected. The ¹³C isotope has a nuclear spin, which couples to adjacent protons. This results in the splitting of the proton signals into doublets (a phenomenon known as ¹³C satellites).

    • In 1-Propanol-1-¹³C , the signal for the two protons on C1 will be split into a large doublet. The signal for the protons on C2 will also show a smaller two-bond coupling to the ¹³C nucleus.

    • In 1-Propanol-2-¹³C , the protons on C2 will be split into a large doublet, and the protons on both C1 and C3 will exhibit smaller two-bond and three-bond couplings, respectively.

Mass Spectrometry (MS)

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). While both labeled isomers have the same molecular weight (61.09 g/mol ), their fragmentation patterns upon ionization can be different, providing another layer of differentiation.[7]

The major fragmentation pathway for primary alcohols is alpha-cleavage, which is the breaking of the C-C bond adjacent to the oxygen-bearing carbon.[8] Another common fragmentation is the loss of water (M-18).

  • For 1-Propanol-1-¹³C:

    • Alpha-cleavage: Loss of an ethyl radical (•CH₂CH₃) from the molecular ion [CH₃CH₂¹³CH₂OH]⁺• results in a highly abundant, resonance-stabilized fragment ion [¹³CH₂OH]⁺ at m/z = 32 . This is a one-mass-unit shift from the characteristic m/z 31 base peak in unlabeled 1-propanol.[9][10]

    • Loss of water: This would result in a fragment at m/z 43.

  • For 1-Propanol-2-¹³C:

    • Alpha-cleavage: Loss of an ethyl radical ([•¹³CH₂CH₃]) from the molecular ion [CH₃¹³CH₂CH₂OH]⁺• results in the characteristic fragment [CH₂OH]⁺ at m/z = 31 .

    • Alternative Fragmentation: A key fragment for this isomer would involve the loss of the terminal methyl group, leading to a fragment [¹³CH₂CH₂OH]⁺ at m/z 46.

Summary of Key Differentiating Properties
Property1-Propanol-1-¹³C1-Propanol-2-¹³CUnlabeled 1-Propanol
Molecular Formula CH₃CH₂¹³CH₂OHCH₃¹³CH₂CH₂OHCH₃CH₂CH₂OH
Molecular Weight 61.09 g/mol ~61.09 g/mol 60.10 g/mol [11]
¹³C NMR (Enhanced Peak) ~64-65 ppm (C1)~26-27 ppm (C2)N/A
Key MS Fragment (α-cleavage) [¹³CH₂OH]⁺ at m/z 32 [CH₂OH]⁺ at m/z 31 [CH₂OH]⁺ at m/z 31 [9]

Differential Applications & Experimental Design Rationale

The choice between the two labeled propanols is dictated entirely by the scientific question being asked. The position of the label determines which part of the molecule's backbone is being tracked.

1-Propanol-1-¹³C: Tracing the Functional Group Carbon

The C1 carbon is the site of chemical action in many reactions involving alcohols, such as oxidation.

  • Application 1: Studying Oxidation Mechanisms. When 1-propanol is oxidized, the C1 carbon is converted into an aldehyde (propanal) and then potentially to a carboxylic acid (propanoic acid).[12] By using 1-Propanol-1-¹³C, a researcher can unequivocally track the fate of this specific carbon. For example, in a cell culture study, one could determine if the cells are oxidizing the propanol and incorporating the C1 carbon into other metabolites. The appearance of a ¹³C-labeled propanal or propanoic acid would confirm this pathway.

  • Application 2: Metabolic Flux Analysis (MFA) of C1 Pathways. In metabolic tracing experiments, the goal is to follow the path of atoms through a metabolic network.[4] If an organism is being fed 1-Propanol-1-¹³C, the ¹³C label will trace the entry and subsequent transformations of the C1 carbon. This is invaluable for understanding how xenobiotics or alternative carbon sources are metabolized.

1-Propanol-2-¹³C: Tracking the Carbon Backbone

The C2 carbon represents the core backbone of the propanol molecule. Labeling at this position is ideal for studying reactions or metabolic pathways where the entire propyl group is transferred or rearranged.

  • Application 1: Elucidating Rearrangement Reactions. In synthetic organic chemistry, certain reactions might cause the carbon skeleton to rearrange. Using 1-Propanol-2-¹³C allows a chemist to follow the position of the central carbon, confirming or refuting a proposed reaction mechanism.

  • Application 2: Probing Propyl-Group Incorporation. In some metabolic pathways, an entire propyl unit might be incorporated into a larger molecule. For instance, if studying the biosynthesis of a natural product, feeding the organism 1-Propanol-2-¹³C and then analyzing the final product for the location of the ¹³C label can reveal if and how the propanol contributed to its structure.

Example Experimental Protocol: Tracing Propanol Oxidation in Cell Culture

This protocol provides a framework for using 1-Propanol-1-¹³C to determine if a specific cell line (e.g., a liver cell line like HepG2) can oxidize propanol.

Objective: To trace the metabolic fate of the C1 carbon of 1-propanol in HepG2 cells.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • 1-Propanol-1-¹³C (99 atom % ¹³C)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Internal standards for LC-MS (e.g., ¹³C₃-Lactate)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Methodology:

  • Cell Culture: Culture HepG2 cells in standard T-75 flasks until they reach ~80% confluency.

  • Tracer Introduction:

    • Prepare a stock solution of 1-Propanol-1-¹³C in sterile PBS.

    • Remove the standard culture medium from the cells.

    • Add fresh medium containing a final concentration of 1 mM 1-Propanol-1-¹³C. This is the "labeled" condition.

    • For a control group, add medium containing 1 mM of unlabeled 1-propanol.

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Metabolite Extraction:

    • After incubation, place the flasks on ice.

    • Aspirate the medium.

    • Quickly wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol containing internal standards to the cell monolayer.

    • Scrape the cells and collect the cell/methanol mixture into a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation:

    • Transfer the supernatant (containing the extracted metabolites) to a new tube.

    • Evaporate the solvent to dryness using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable volume (e.g., 100 µL) of 50% acetonitrile for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the samples using an LC-MS system capable of high-resolution mass analysis.

    • Monitor for the specific m/z of potential downstream metabolites, such as propanoic acid. Unlabeled propanoic acid has a mass of 74.0368. ¹³C₁-labeled propanoic acid will have a mass of 75.0402.

    • The detection of a significant peak at m/z 75.0402 in the labeled samples, which is absent in the control samples, confirms that the C1 carbon of 1-propanol has been oxidized to propanoic acid.

Caption: Workflow for a stable isotope tracing experiment in cell culture.

Conclusion

1-Propanol-1-¹³C and 1-Propanol-2-¹³C are powerful and distinct tools for scientific inquiry. The selection between them is a critical determinant of experimental outcome and hinges on whether the research question pertains to the fate of the functional carbon (C1) or the structural backbone (C2). 1-Propanol-1-¹³C is the superior choice for investigating oxidation reactions and the metabolism of the alcohol functional group. Conversely, 1-Propanol-2-¹³C is ideal for tracking the integrity and incorporation of the propyl chain in metabolic or synthetic pathways. A thorough understanding of their unique spectroscopic signatures and a clear definition of the research objective are paramount for their successful application in advancing our knowledge of complex chemical and biological systems.

References

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol. Retrieved from [Link]

  • University of Calgary. (n.d.). ¹³C NMR of 1-Propanol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-1-ol. Retrieved from [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Propanol - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]

  • MDPI. (2025, June 10). Stable Isotope Analysis of Alcoholic Beverages: A Review. Retrieved from [Link]

  • Filo. (2025, March 1). Worked example 7 The mass spectrum for propan-1-ol is shown in figure 25.... Retrieved from [Link]

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • Bentham Science. (2008, May 1). Synthesis of 1-Amino-2-[3-¹³C]propanol Hydrochloride. Retrieved from [Link]

  • Moravek. (n.d.). An Overview of Stable-Labeled Compounds & Their Applications. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of propan-2-ol. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents. Retrieved from [Link]

  • Brewing Science. (2025, September 10). The Power of Stable Isotope Dilution Assays in Brewing. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry. (n.d.). Botanical and Geographical Origin Identification of Industrial Ethanol by Stable Isotope Analyses of C, H, and O. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Botanical and Geographical Origin Identification of Industrial Ethanol by Stable Isotope Analyses of C, H, and O. Retrieved from [Link]

  • Medium. (2026, February 24). Beyond the Name: Unpacking the Subtle Differences Between 1-Propanol and 2-Propanol. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Evaluation of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Catalytic enantioselective addition of dialkylzincs to aldehydes. Retrieved from [Link]

  • PubMed. (2025, August 8). Evaluation of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells. Retrieved from [Link]

  • eScholarship.org. (n.d.). Stable Isotope Tracing and Metabolomics to Study In Vivo Brown Adipose Tissue Metabolic Fluxes. Retrieved from [Link]

  • Shandong Qibo New Energy Co., Ltd. (2023, March 14). How to distinguish between 1 propanol and 2 propanol?. Retrieved from [Link]

  • NIH PubChem. (n.d.). 1-Propanol. Retrieved from [Link]

  • Frontiers in Plant Science. (n.d.). An overview of methods using ¹³C for improved compound identification in metabolomics and natural products. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Direct propanol synthesis from CO₂, C₂H₄, and H₂ over Cs–Au/TiO₂ rutile. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Application of isotope labeling experiments and ¹³C flux analysis to enable rational pathway engineering. Retrieved from [Link]

  • NIH PubChem. (n.d.). 1-Propanol-1-¹³C. Retrieved from [Link]

  • YouTube. (2015, September 8). How to make Propanal (propionaldehyde). Retrieved from [Link]

  • ResearchGate. (2025, August 6). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives. Retrieved from [Link]

Sources

Advanced Safety and Application Whitepaper: 1-Propanol-1-13C in Isotopic Tracing and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced metabolomics and structural elucidation, 1-Propanol-1-13C (CAS: 84615-47-4) serves as a critical isotopic probe. Unlike its unlabeled counterpart, this compound is engineered with a 99 atom %


 enrichment at the C1 position, providing an essential M+1 mass shift for mass spectrometry and a distinct, highly sensitive nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy[1].

As a Senior Application Scientist, I approach the Safety Data Sheet (SDS) not merely as a regulatory checklist, but as a mechanistic guide to preserving the integrity of the isotope while safeguarding the researcher. This whitepaper synthesizes the physicochemical hazards of 1-Propanol-1-13C with field-proven, self-validating protocols for its use in high-stakes drug development and metabolic tracing workflows.

Physicochemical & Isotopic Profiling

To design robust experimental workflows, we must first translate raw SDS data into actionable laboratory intelligence. The introduction of a heavy carbon isotope slightly alters the molecular weight (61.09 g/mol ) compared to unlabeled 1-propanol, which is a critical variable when calculating molarity for precise biological dosing[2].

Table 1: Quantitative Data and Mechanistic Implications
Property / Hazard ThresholdValue / CodeMechanistic Implication in the Laboratory
Molecular Weight 61.09 g/mol Requires recalibration of standard curves to account for the M+1 mass shift.
Boiling Point 97 °CHigh volatility; requires handling in sealed systems to prevent isotopic dilution via evaporation.
Flash Point 22 °C (Closed Cup)Vapors can ignite at ambient room temperature; strictly prohibits open-bench handling.
Density 0.804 g/mL at 25 °CLighter than water; biphasic separation may occur temporarily during aqueous media prep.
Isotopic Purity 99 atom %

Ensures maximum signal-to-noise ratio; highly sensitive to atmospheric

exchange if degraded.
Primary Hazard Codes H225, H318, H336Dictates the mandatory use of chemical fume hoods and specialized PPE.

Mechanistic Hazard Analysis

Understanding the causality behind the hazard codes ensures strict adherence to safety protocols.

  • H225 - Highly Flammable Liquid and Vapor: With a closed-cup flash point of 22 °C, 1-Propanol-1-13C generates sufficient vapor pressure at standard room temperature to form explosive mixtures with air. The mechanism of risk here is vapor pooling; propanol vapors are heavier than air and can travel along benchtops to ignition sources (e.g., static discharge from analytical equipment).

  • H318 - Causes Serious Eye Damage: 1-Propanol acts as an aggressive lipid solvent. Upon contact with the ocular surface, it rapidly penetrates the lipid bilayer of the corneal epithelium. This induces immediate protein denaturation and coagulation, leading to irreversible corneal opacity. Standard safety glasses are insufficient; unvented chemical splash goggles are mandatory.

  • H336 - May Cause Drowsiness or Dizziness: As a short-chain aliphatic alcohol, inhaled 1-propanol crosses the blood-brain barrier and acts as a positive allosteric modulator of the

    
     receptor, leading to central nervous system (CNS) depression. In a high-precision isotope lab, even mild cognitive impairment can lead to catastrophic experimental errors or spills.
    

Self-Validating Experimental Protocols

To ensure both safety and scientific integrity, workflows utilizing 1-Propanol-1-13C must be self-validating—meaning the protocol includes built-in quality control checks that confirm success before proceeding to the next step.

Protocol 1: Anhydrous Preparation of 1-Propanol-1-13C NMR Standards

Causality: Atmospheric moisture introduces a broad HDO peak in NMR spectra, which can obscure critical


-

coupling signals and degrade the sample over time[3].
  • System Purge: Transfer the sealed 1-Propanol-1-13C ampoule into a glovebox or utilize a Schlenk line purged with high-purity Argon (moisture < 1 ppm).

  • Aliquoting: Using a gas-tight, oven-dried glass syringe, pierce the septum and draw the required volume (e.g., 50 µL).

  • Solvent Mixing: Inject the isotope directly into a pre-dried NMR tube containing 600 µL of deuterated solvent (e.g.,

    
     or 
    
    
    
    ). Cap immediately with a PTFE-lined septum cap.
  • Self-Validation Step (QA/QC): Acquire a rapid 1D

    
     NMR spectrum. A singular, high-intensity peak corresponding to the C1 position confirms isotopic purity and successful transfer. The absence of unexpected downfield shifts confirms no oxidation to propionaldehyde has occurred during handling.
    
Protocol 2: In Vitro Metabolic Tracing in Hepatic Cell Lines

Causality: Tracking the


 label allows researchers to map the enzymatic flux of alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) in live cells.
  • Media Preparation: Dilute 1-Propanol-1-13C into sterile, cold (

    
    ) cell culture media inside a Class II Biosafety Cabinet to a final concentration of 10 mM. Note: Cold media reduces volatilization of the isotope.
    
  • Dosing: Apply the labeled media to hepatic cell cultures (e.g., HepG2) and incubate at 37 °C in a sealed, gas-tight culture flask to prevent vapor escape.

  • Metabolite Extraction: After 4 hours, aspirate the media and quench cellular metabolism instantly using a

    
     methanol:acetonitrile:water (2:2:1) extraction buffer.
    
  • Self-Validation Step: Perform GC-MS on both the aspirated media and the cell lysate. The proportional decrease of the M+1 1-propanol peak in the media must mathematically match the appearance of M+1 propionate in the lysate, validating the metabolic flux measurement.

Visualizations

Workflow Diagram: Safe Handling and Self-Validation

The following diagram illustrates the strict environmental controls required to handle this highly flammable, moisture-sensitive isotope safely.

SafeHandling S1 Flammables Storage (4°C, Argon Atmosphere) S2 Schlenk Line / Glovebox (Exclude Moisture/O2) S1->S2 Cold Transfer S3 Gas-Tight Syringe Transfer (Mitigate H225 Flammability) S2->S3 Anhydrous Draw S4 Sealed NMR Tube / Assay (Self-Validation QA/QC) S3->S4 Direct Injection

Caption: Anhydrous handling and self-validating transfer workflow for 1-Propanol-1-13C.

Pathway Diagram: Metabolic Oxidation

This diagram maps the biological fate of the


 label as it is processed by cellular enzymes, demonstrating why the C1 label is structurally vital for downstream TCA cycle entry.

MetabolicPathway A 1-Propanol-1-13C (CAS: 84615-47-4) B Propionaldehyde-1-13C (Toxic Intermediate) A->B ADH Enzyme (Oxidation) C Propionate-1-13C (Stable Metabolite) B->C ALDH Enzyme (Oxidation) D Propionyl-CoA (TCA Cycle Entry) C->D CoA Ligase (Activation)

Caption: Metabolic oxidation pathway tracking the C1-13C label into the TCA cycle.

References

  • PubChem. "1-Propanol-1-13C | C3H8O | CID 12201039". National Center for Biotechnology Information. Available at:[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents". Journal of Organic Chemistry. Referenced via University of Pittsburgh. Available at:[Link]

Sources

1-Propanol-1-13C: Physicochemical Properties, Synthesis, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on

Executive Summary

1-Propanol-1-13C (CAS: 84615-47-4) is a stable isotopologue of n-propanol where the carbon atom at position 1 (attached to the hydroxyl group) is substituted with Carbon-13.[1][2][3] Unlike deuterium labeling, which can significantly alter reaction rates (Kinetic Isotope Effects) and physical properties (boiling point shifts), heavy-atom substitution (


C vs 

C) typically results in negligible changes to phase transition temperatures but measurable changes in mass-dependent properties like density.

This guide provides a rigorous analysis of the boiling point and density of 1-Propanol-1-13C, addressing common discrepancies in commercial certificates of analysis (CoA) where unlabeled data is often cited. It details the theoretical basis for density shifts, outlines synthesis pathways, and establishes self-validating protocols for experimental verification.

Physicochemical Data Core

Comparative Data Table

The following table contrasts the standard literature values for unlabeled 1-Propanol with the specific data for the 1-13C isotopologue.

Property1-Propanol (Natural Abundance)1-Propanol-1-13C (99 atom % 13C)Source/Method
Molecular Formula ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


--
Molecular Weight 60.10 g/mol 61.10 g/mol Calculated
Boiling Point (1 atm) 97.0 - 98.0 °C97.0 - 98.0 °CLit.[1][2][4][5][6] (Sigma/Aldrich) [1]
Density (25 °C) 0.803 - 0.804 g/mL0.817 g/mL (Theoretical)*Mass Scaling Derived
Refractive Index (

)
1.383 - 1.3851.383 - 1.385Negligible Isotope Effect
Flash Point 22 °C22 °CClosed Cup
Critical Analysis of Density Data

The "Vendor Data" Trap: Many chemical suppliers (e.g., Sigma-Aldrich, Cambridge Isotope Laboratories) list the density of 1-Propanol-1-13C as 0.804 g/mL , which is identical to the unlabeled compound [1][2]. Researchers must exercise caution here.

The Scientific Reality: While


C substitution has a negligible effect on molar volume (the size of the electron cloud remains effectively constant), it increases the molecular mass by approximately 1 unit (from ~60.1 to ~61.1).
  • Mass Increase:

    
    
    
  • Volume Change:

    
    
    
  • Theoretical Density:

    
    .
    

Guidance: When using 1-Propanol-1-13C for gravimetric preparation of NMR standards, use the theoretical density (0.817 g/mL) or weigh the liquid directly. Do not rely on volumetric pipetting using the unlabeled density value.

Synthesis & Purification Workflow

The high cost of 1-Propanol-1-13C necessitates efficient synthesis with high isotopic incorporation. The standard industrial route (hydroformylation of ethylene) is unsuitable for specific C1 labeling due to the complexity of handling


CO gas and scrambling risks.
Primary Synthesis Pathway

The preferred laboratory scale synthesis involves the carbonation of ethylmagnesium bromide with


CO

to form Propionic Acid-1-13C, followed by reduction.

Reaction Scheme:

  • Grignard Formation: Ethyl bromide + Mg

    
     Ethylmagnesium bromide.
    
  • Carbonation: EtMgBr +

    
    CO
    
    
    
    
    
    Propionic Acid-1-13C (salt).
  • Reduction: Propionic Acid-1-13C + LiAlH

    
    
    
    
    
    1-Propanol-1-13C.
Visualization of Synthesis Logic

SynthesisWorkflow Start Ethyl Bromide (Natural Abundance) Mg Mg / Ether Start->Mg Grignard Ethylmagnesium Bromide Mg->Grignard Formation Acid Propionic Acid-1-13C Grignard->Acid + 13CO2 (Carbonation) CO2 13CO2 Gas (Isotope Source) CO2->Acid Reduct LiAlH4 Reduction Acid->Reduct Product 1-PROPANOL-1-13C (Crude) Reduct->Product Hydride Transfer Distill Fractional Distillation (97-98°C Fraction) Product->Distill Purification

Figure 1: Step-by-step synthesis pathway ensuring specific isotopic labeling at the C1 position.

Experimental Protocols for Validation

Due to the high cost of isotopologues, standard macro-methods (e.g., hydrometers, 100mL distillation) are wasteful. The following micro-scale protocols ensure data integrity with minimal sample loss.

Micro-Ebulliometry (Boiling Point)

Objective: Confirm purity and identity via phase transition temperature. Sample Requirement: 2–5 mL.

  • Apparatus: Use a Cottrell pump ebulliometer or a micro-distillation unit with a calibrated thermocouple.

  • Calibration: Calibrate the thermocouple using standard unlabeled 1-Propanol (BP 97.2 °C) and water (BP 100.0 °C).

  • Equilibrium: Heat sample until reflux is steady. The condensate must wash the thermocouple tip continuously.

  • Correction: Record atmospheric pressure (

    
    ). Correct the observed boiling point (
    
    
    
    ) using the Sidney-Young equation logic:
    
    
    (Note: For propanol, the factor is approx 0.04°C per mmHg deviation).
Density Determination (Oscillating U-Tube)

Objective: Validate isotopic enrichment via density shift. Sample Requirement: < 1 mL (Recoverable).

  • Instrument: Digital Density Meter (e.g., Anton Paar DMA series).

  • Temperature Control: Set internal Peltier thermostat to 25.00 °C ± 0.01 °C.

  • Cleaning: Flush U-tube with ethanol followed by acetone; dry with desiccated air.

  • Injection: Inject 1-Propanol-1-13C slowly to avoid micro-bubbles. Visually inspect the cell via the built-in camera.

  • Validation:

    • If

      
      , the sample may be unlabeled or have low enrichment.
      
    • If

      
      , the sample is highly enriched.
      
Validation Logic Flow

ValidationLogic Sample Unknown Sample (Putative 1-Propanol-1-13C) MeasureBP Measure Boiling Point Sample->MeasureBP MeasureRho Measure Density (25°C) Sample->MeasureRho DecisionBP BP = 97-98°C? MeasureBP->DecisionBP DecisionRho Density Value? MeasureRho->DecisionRho DecisionBP->DecisionRho Yes FailBP Reject: Impure / Wrong Solvent DecisionBP->FailBP No ResultLow Result ~0.804 g/mL (Unlabeled) DecisionRho->ResultLow Low ResultHigh Result ~0.817 g/mL (13C Enriched) DecisionRho->ResultHigh High

Figure 2: Logical decision tree for validating sample identity and isotopic enrichment.

Applications in Drug Development

Metabolic Flux Analysis (MFA)

1-Propanol-1-13C serves as a tracer for alcohol dehydrogenase (ADH) activity.

  • Mechanism: Oxidation of 1-Propanol-1-13C yields Propionic Acid-1-13C.

  • Detection: The

    
    C label at the carbonyl position of propionic acid provides a distinct NMR split signal or Mass Spec fragment (M+1), allowing researchers to quantify the rate of metabolism in liver microsomes without interference from endogenous background [3].
    
qNMR Internal Standard

Due to the relaxation properties of the


C nucleus, this compound is used as an internal standard in quantitative NMR (qNMR) for determining the purity of drug candidates.
  • Advantage: The C1 carbon appears in a unique chemical shift region (~64 ppm for alcohol, shifting to ~175 ppm if oxidized to acid), providing a clear baseline for integration [4].

References

  • Sigma-Aldrich. (n.d.).[1] 1-Propanol-1-13C Product Specification. Retrieved from

  • PubChem. (2025).[3] 1-Propanol-1-13C Compound Summary. National Library of Medicine. Retrieved from

  • Hellerstein, M. K. (2003). In vivo measurement of metabolic fluxes with stable isotopes. Annual Review of Nutrition.
  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.

Sources

Strategic Sourcing and Application of 1-Propanol-1-13C in Metabolic Tracing and NMR Workflows

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary & Mechanistic Rationale

1-Propanol-1-13C (CAS: 84615-47-4; Linear Formula: CH3CH2^13CH2OH) is a highly specialized, isotopically labeled tracer utilized across metabolomics, drug development, and synthetic organic chemistry. By substituting the naturally abundant ^12C at the C1 position with the NMR-active ^13C isotope, scientists unlock a highly sensitive probe for tracking carbon fate.

As a Senior Application Scientist, I frequently advise teams on the strategic deployment of this compound. The causality behind selecting a single-labeled isotopologue (1-^13C) over a uniformly labeled variant (U-^13C) is rooted in spectral clarity. Uniform labeling introduces complex ^13C-^13C J-coupling (peak splitting), which dilutes signal intensity across multiplets. A single label at the C1 position yields a sharp, easily quantifiable singlet under ^1H-decoupling, maximizing the signal-to-noise ratio for precise integration in mechanistic studies[1].

Supplier Landscape & Price Comparison

Because 1-Propanol-1-13C requires specialized synthetic pathways (often derived from ^13C-paraformaldehyde[1]), the global supply chain is concentrated among a few elite isotope manufacturers. When sourcing this reagent, researchers must balance isotopic purity with cost. The standard requirement for quantitative NMR and mass spectrometry is 99 atom % ^13C . Lower purities introduce unacceptable isotopic dilution, skewing the M+1 mass shift required for accurate normalization[2].

Quantitative Supplier Comparison

Pricing and availability are subject to institutional contracts and global supply chain fluctuations.

SupplierCatalog NumberIsotopic PurityChemical PurityPrice (1g)Lead Time
Sigma-Aldrich (Merck) 493341-1G99 atom % ^13C≥99.0%$798.00In Stock / On Demand
Cambridge Isotope Labs (CIL) / Eurisotop Unlabeled CAS: 71-23-899 atom % ^13C≥98.0%Quote Required*Variable
Toronto Research Chemicals (TRC) Custom Synthesis99 atom % ^13C≥98.0%Quote RequiredCustom Synthesis

*Note: CIL/Eurisotop pricing via international distributors historically aligns closely with Sigma-Aldrich (~$800 USD/g), though direct quotes are required for current stock[3].

Core Applications in Research

Mass Spectrometry Normalization

In advanced metabolomics, 1-Propanol-1-13C is deployed as a stable isotopic internal standard. External standard calibrations often fail in complex biological extracts due to matrix effects (ion suppression or enhancement). By spiking the sample with 1-Propanol-1-13C, researchers can calculate an exact intensity ratio (the m/z feature divided by the M+1 isotopic standard intensity). This effectively standardizes the data across different mass spectrometers and longitudinal time points, creating a highly reproducible diagnostic profile[2].

Mechanistic Synthetic Elucidation

In synthetic organic chemistry, the C1 label is utilized to definitively prove reaction mechanisms. For instance, during the unexpected dehomologation of primary alcohols to one-carbon shorter carboxylic acids using o-iodoxybenzoic acid (IBX), researchers synthesized 1-^13C-labeled analogs to track the cleavage of the terminal carbon. The ^13C label allowed them to observe the specific release of the C1 carbon as CO2, proving the mechanistic pathway via ^13C-NMR[1].

Self-Validating Experimental Protocol: ^13C-NMR Metabolic Tracing

Objective: Quantify the kinetics of 1-propanol oxidation by hepatic alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).

Causality of Experimental Design:

  • Buffer Selection: The reaction is performed in 50 mM Potassium Phosphate buffer prepared in D2O. Why? D2O provides the necessary deuterium lock signal for the NMR spectrometer, ensuring magnetic field stability over the 1-hour time-course acquisition.

  • Quenching Mechanism: Reactions are quenched with cold methanol (-20°C). Why? Methanol instantly denatures the ADH/ALDH enzymes, halting oxidation at exact time points. This prevents the transient 1-^13C-propionaldehyde intermediate from artificially converting to propionic acid during sample transfer.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 1-Propanol-1-13C to a 10 mM stock solution in D2O buffer.

  • Baseline Acquisition: In a 5 mm NMR tube, combine 500 µL of buffer, 2 mM NAD+, and 50 µL of the tracer stock. Acquire a baseline ^13C-NMR spectrum (150 MHz) to confirm the C1 alcohol peak at ~64 ppm[1].

  • Enzymatic Initiation: Inject 10 µL of purified hepatic ADH/ALDH mix. Invert the tube twice to ensure homogenous mixing.

  • Time-Course Acquisition: Acquire ^13C spectra every 5 minutes for 1 hour using a standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Self-Validating Control (Mass Balance): Integrate the peaks for 1-Propanol-1-13C (~64 ppm), 1-^13C-Propionaldehyde (~202 ppm), and 1-^13C-Propionic Acid (~180 ppm).

    • Validation Rule: The sum of the molar integrals (

      
      ) must exactly equal the initial integral of the alcohol at 
      
      
      
      . If the total integral drops by >5%, it indicates volatile loss of the aldehyde intermediate or paramagnetic interference, immediately flagging the assay as invalid and preventing the publication of artifactual data.

Pathway Visualization

Workflow A 1-Propanol-1-13C (Isotopic Tracer) B Alcohol Dehydrogenase (Enzymatic Oxidation) A->B + NAD+ C 1-13C-Propionaldehyde (Transient Intermediate) B->C - NADH D Aldehyde Dehydrogenase (Enzymatic Oxidation) C->D + NAD+ E 1-13C-Propionic Acid (Metabolic Endpoint) D->E - NADH F 13C-NMR Spectroscopy (Quantitative Detection) E->F Signal Integration

Workflow for 1-Propanol-1-13C metabolic oxidation and NMR detection.

Quality Control Guidelines

Before deploying a reagent that costs ~$800 per gram, rigorous incoming QC is mandatory. Do not rely solely on the manufacturer's Certificate of Analysis (CoA).

  • Isotopic Verification: Run a dilute sample through GC-MS. You must observe a clean M+1 mass shift (m/z 61) with less than 1% residual m/z 60 (unlabeled propanol).

  • Chemical Integrity: Acquire a standard ^1H-NMR spectrum. Look specifically for residual solvent peaks (e.g., ethyl acetate or THF) that may have carried over from the ^13C-paraformaldehyde Grignard synthesis[1]. Any impurities >1% can act as competitive inhibitors in enzymatic assays.

References

  • Eurisotop / Cambridge Isotope Laboratories - "N-PROPANOL (1-13C, 99%)"[Link]

  • Google Patents - "US20110282587A1 - Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry"
  • The Royal Society of Chemistry - "Unexpected dehomologation of primary alcohols to one-carbon shorter carboxylic acids using o-iodoxybenzoic acid (IBX)"[Link]

Sources

Methodological & Application

using 1-Propanol-1-13C as an internal standard in quantitative NMR

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision qNMR Quantification Using 1-Propanol-1-13C as an Internal Standard

Executive Summary

This application note details the protocol for using 1-Propanol-1-13C (isotopically enriched at the C1 position) as an Internal Standard (IS) for Quantitative NMR (qNMR). While standard 1-Propanol is a common solvent, its use as a qNMR standard is often limited by spectral overlap in the crowded carbinol region (3.4 – 4.0 ppm).

The Core Innovation: By utilizing the 1-Propanol-1-13C isotopologue, we exploit the large one-bond heteronuclear coupling constant (


) to split the C1-proton resonance into widely separated "satellite" signals. This creates a "spectral window" at the natural abundance chemical shift, allowing for the quantification of analytes that would otherwise overlap with the internal standard. This method combines the solubility benefits of a primary alcohol with the spectral resolution of a specialized shift reagent.

Technical Specifications & Mechanism

Compound Data
PropertySpecificationNotes
Compound 1-Propanol-1-13C

MW 61.09 g/mol Must use specific isotopologue MW for calcs
Boiling Point 97 °CVolatile: Requires rapid weighing or septum vials
Isotopic Enrichment

Critical for accurate integration
Chemical Shift (

, D2O)

(C1-H)
Center of the multiplet
Coupling (

)

The "Satellite Splitting" driver
The "Satellite Dispersion" Strategy

In a standard


 NMR spectrum, the 

-protons of 1-Propanol appear as a triplet at

ppm. This often obscures signals from sugars, other alcohols, or amino acid

-protons.

By using 1-Propanol-1-13C , the


 nucleus couples to the attached protons:
  • Splitting: The signal splits into a large doublet (

    
     Hz).
    
  • Result: The intensity is distributed into two multiplets located at

    
     ppm and 
    
    
    
    ppm (at 400 MHz).
  • Benefit: The central region (3.58 ppm) is cleared, allowing the analyte to be observed without interference.

Experimental Protocol

Workflow Diagram

qNMR_Workflow cluster_0 Critical Prep Steps Prep Sample Preparation (Gravimetric) Acq Data Acquisition (Pulse Sequence) Prep->Acq Transfer to Magnet Proc Processing (Phase/Baseline) Acq->Proc FID to Spectrum Calc Quantification (Purity Calculation) Proc->Calc Integration Weigh Weigh IS & Analyte (±0.005 mg) Solv Dissolve in D2O/DMSO-d6 Weigh->Solv

Figure 1: High-level qNMR workflow emphasizing gravimetric precision.

Step-by-Step Methodology

Step 1: Gravimetric Preparation (The Source of Truth)

  • Equipment: Microbalance (readability 0.001 mg or better).

  • Vessel: Use a screw-cap vial with a septum to prevent evaporation of the 1-Propanol-1-13C.

  • Procedure:

    • Tare the vial.

    • Add Analyte (

      
       mg). Record Mass (
      
      
      
      ).
    • Add 1-Propanol-1-13C (

      
       mg). Work quickly  due to volatility. Record Mass (
      
      
      
      ).
    • Add deuterated solvent (e.g.,

      
       or 
      
      
      
      ) (
      
      
      mL).
    • Cap immediately and vortex until fully dissolved.

Step 2: Acquisition Parameters (Instrument: 400 MHz+ recommended)

  • Pulse Sequence: zg (Bruker) or pulse (Varian/Agilent). Do NOT use 13C decoupling. We need the satellites.

  • Pulse Angle:

    
     (Maximize signal).[1]
    
  • Relaxation Delay (

    
    ): 
    
    • Measure

      
       of the standard's satellites (usually faster than non-labeled due to CSA/Dipolar relaxation).
      
    • Set

      
       (typically 30–60 seconds for high precision).
      
  • Spectral Width: Ensure standard satellites and analyte signals are fully covered (typically 20 ppm).

  • Scans (NS): Minimum 16 (for S/N > 150:1).

  • Temperature: Controlled (e.g., 298 K) to prevent chemical shift drift.

Step 3: Processing & Integration

  • Window Function: Apply Exponential Multiplication (LB = 0.3 Hz) for sensitivity, or none for maximum resolution.

  • Phasing: Manual phasing is mandatory. Ensure flat baseline.

  • Baseline Correction: Polynomial (order 1 or 2). Do not use aggressive spline fitting which distorts integrals.

  • Integration Strategy (CRITICAL):

    • Internal Standard: Integrate BOTH

      
       satellite multiplets (the doublet of triplets). Sum their areas.
      
    • Analyte: Integrate the specific analyte resonance.

    • Note: Do not integrate the small central peak of the IS (caused by the 1% residual

      
      ).
      

Calculation & Validation

The qNMR Equation

The purity (


) of the analyte is calculated using the following traceable equation:


VariableDefinitionValue for 1-Propanol-1-13C

Integral of StandardSum of both satellites

Number of Protons2 (for the

position)

Molecular Weight61.09 (Adjusted for 13C)

Purity of StandardFrom Certificate of Analysis (CoA)
Validation Diagram: Spectral Logic

Spectral_Logic cluster_spectrum 1H NMR Spectrum (3.0 - 4.0 ppm region) Signal_A 13C-Satellite (Left) 3.76 ppm Integral A Signal_Center Analyte Signal 3.58 ppm Integral X Signal_B 13C-Satellite (Right) 3.40 ppm Integral B Logic Calculation Logic: I_std = Integral A + Integral B Logic->Signal_A Logic->Signal_B

Figure 2: Visualizing the satellite dispersion. The Analyte (Green) sits in the window created by splitting the Standard (Blue).

Troubleshooting & Pitfalls

IssueCauseSolution
Drifting Baseline Improper Phase/DelayIncrease

; Use digital filter; Manual phase correction.
Inconsistent Integrals

Saturation
Measure

of the satellites. They may relax differently than the bulk. Set

.
Volatile Loss Evaporation during weighingUse a syringe for liquid transfer; weigh into solvent immediately; use back-weighing technique.
Isotope Effect Shift differencesNote that

substitution causes a slight intrinsic isotope shift (

ppm) upfield compared to

.

References

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR.[2]

    • Source:

  • NIST (National Institute of Standards and Technology). Primary Standard for Quantitative NMR (Benzoic Acid).[3]

    • Source:

  • Pauli, G. F., et al. (2005).[4] "Quantitative 1H NMR: Development and potential of a method for natural products analysis." Journal of Natural Products.

    • Source:

  • Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis.

    • Source:

  • Holzgrabe, U. (2010).[5] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy.

    • Source:

Sources

Application Note: Advanced 13C-Metabolic Flux Analysis (13C-MFA) Using Labeled Propanol Tracers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocol

Executive Summary & Mechanistic Rationale

13C-Metabolic Flux Analysis (13C-MFA) is the gold standard for quantifying intracellular metabolic pathway activity[1]. While [13C]glucose and [13C]glutamine are the most commonly deployed tracers, the choice of isotopic tracer fundamentally dictates the precision with which specific metabolic subnetworks can be resolved[2].

For researchers investigating odd-chain fatty acid synthesis, anaplerosis, or the enzymatic kinetics of alcohol/aldehyde dehydrogenases (ADH/ALDH), 13C-propanol offers a distinct, high-resolution alternative to traditional tracers. When introduced into a biological system, labeled propanol is metabolized by the same enzymatic machinery that acts on endogenous substrates, undergoing rapid oxidation to propanal and subsequently to propionic acid[3].

The Causality of Tracer Selection: Why use 13C-propanol instead of 13C-propionate directly? Propionate requires active transport via monocarboxylate transporters (MCTs) to enter the cell, which can become a rate-limiting bottleneck and skew flux estimations. Propanol, conversely, is highly lipophilic and membrane-permeable. It bypasses transport limitations, flooding the intracellular space where it is rapidly converted to propionate by ADH and ALDH. This propionate is then activated to propionyl-CoA, which enters the Tricarboxylic Acid (TCA) cycle via succinyl-CoA, providing a direct readout of anaplerotic flux. In vivo, intravenous infusions of 13C-propanol are highly effective for linking the internal dosimetries of the propyl metabolic series[4].

Pathway Tracer [U-13C3] Propanol Propanal [U-13C3] Propanal Tracer->Propanal Alcohol Dehydrogenase (ADH) Propionate [U-13C3] Propionate Propanal->Propionate Aldehyde Dehydrogenase (ALDH) PropionylCoA [U-13C3] Propionyl-CoA Propionate->PropionylCoA Propionyl-CoA Synthetase SuccinylCoA [13C3] Succinyl-CoA (TCA Cycle Entry) PropionylCoA->SuccinylCoA PCC & MUT (Anaplerosis)

Caption: Metabolic routing of 13C-propanol into the TCA cycle via anaplerotic succinyl-CoA.

Experimental Methodology: A Self-Validating Protocol

To generate high-fidelity 13C-MFA data, the experimental protocol must be designed as a self-validating system. Every step below includes the mechanistic causality behind the action to ensure rigorous quality control. Adapting isotopic tracer approaches requires specific experimental considerations to prevent uniform labeling and ensure accurate measurements[5].

Phase 1: Tracer Administration & Cell Culture
  • Preparation: Culture mammalian cells in standard media until 70-80% confluence.

  • Tracer Incubation: Wash cells twice with warm PBS to remove residual unlabeled carbon sources. Apply custom media containing 2–5 mM [U-13C3]propanol .

  • Vessel Sealing (Critical): Immediately seal the culture plates with gas-impermeable adhesive films.

    • Causality: Propanol is highly volatile. Unsealed vessels will result in the rapid evaporation of the tracer, shifting the substrate concentration over time and violating the steady-state assumptions required for accurate MFA.

Phase 2: Metabolic Quenching & Extraction
  • Rapid Quench: At designated time points (e.g., 0.5h, 1h, 4h, 24h), rapidly aspirate the media, wash with ice-cold saline (<2 seconds), and immediately submerge the cells in -80°C 80:20 Methanol:Water.

    • Causality: Intracellular metabolic fluxes occur on the order of seconds. Rapid thermal quenching instantly denatures enzymes (like ALDH), preventing post-sampling metabolism that would artificially skew the Mass Isotopomer Distribution (MID).

  • Internal Standard Addition: Spike the extraction solvent with 1 µg/mL of an unnatural isotope (e.g., D7-butyrate).

    • Causality: This acts as an internal self-validating control for extraction efficiency and MS ionization suppression.

Phase 3: LC-MS/GC-MS Data Acquisition
  • Derivatization (For GC-MS only): Derivatize dried polar extracts using Methoxyamine (MOX) and TMS.

    • Causality: Propionate and TCA intermediates are highly polar and non-volatile. Derivatization increases volatility and thermal stability, ensuring sharp chromatographic peaks.

  • Analysis: Run samples through a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to capture the isotopic envelopes of key metabolites.

Workflow Step1 1. Tracer Loading Sealed Vessel Step2 2. Rapid Quench -80°C MeOH Step1->Step2 Step3 3. MS Acquisition Isotope Profiling Step2->Step3 Step4 4. MID Correction Natural Abundance Step3->Step4 Step5 5. EMU Modeling Flux Estimation Step4->Step5

Caption: Self-validating 5-step experimental workflow for 13C-propanol metabolic flux analysis.

Quantitative Data Presentation & Quality Control

Once MS data is acquired, the raw isotopic envelopes must be corrected for natural isotope abundance (e.g., naturally occurring 13C, 15N, 18O) to yield the true Mass Isotopomer Distribution (MID).

Table 1: Expected Mass Isotopomer Distributions (MIDs) using [U-13C3]Propanol

Note: Values represent a typical steady-state enrichment profile in a highly anaplerotic cell line.

MetaboliteM+0 (Unlabeled)M+1M+2M+3 (Fully Labeled)Biological Significance
Propanol < 5%< 1%< 1%> 93%Validates tracer pool integrity and lack of evaporation.
Propionate 15%2%3%80%Indicates robust ALDH pathway activity converting tracer.
Succinate 40%5%10%45%Proves anaplerotic entry via the Propionyl-CoA/MUT pathway.
Malate 50%12%18%20%Demonstrates forward TCA cycle progression and scrambling.
Table 2: Self-Validating Quality Control Matrix

To ensure the trustworthiness of the data before computational modeling, apply the following self-validating checks:

Validation MetricTarget ThresholdCausality & Corrective Action
Total Carbon Recovery > 90% relative to unlabelled controlEnsures tracer isn't lost to evaporation. Action: If <90%, check vessel seals and temperature.
Isotopic Steady State Variance < 5% between consecutive late timepointsConfirms metabolic equilibrium. Action: If >5%, the system is dynamic; switch to INST-MFA modeling.
Internal Standard CV < 10% across all biological replicatesValidates extraction consistency. Action: If >10%, recalibrate MS optics or repeat the extraction phase.

Computational Flux Estimation (EMU Framework)

Mathematical modeling translates MIDs into absolute intracellular fluxes. Depending on the temporal nature of your data, you must select the correct mathematical framework[1]:

  • Steady-State 13C-MFA: Applied when the system is at the end of a long-term labeling process and isotopic equilibrium has been reached. The Elementary Metabolite Unit (EMU) framework is used to efficiently simulate the MIDs based on an assumed metabolic network, iteratively adjusting flux values to minimize the variance-weighted sum of squared residuals (SSR) between simulated and measured MIDs.

  • INST-MFA (Isotopically Non-Stationary MFA): Required if the metabolic flux is constant but the isotopic labeling fraction is still changing with time (e.g., early time points < 2 hours)[1]. INST-MFA requires solving ordinary differential equations (ODEs) for isotopic transients, providing deeper insights into pool sizes and rapid fluxes, such as the immediate ADH-mediated conversion of propanol to propanal.

Applications in Drug Development

The use of 13C-propanol tracers provides unique pharmacological insights that standard glucose/glutamine tracers cannot:

  • Targeting Cancer Metabolism: Certain tumors rely heavily on odd-chain fatty acid oxidation and propionate anaplerosis to survive under glucose deprivation. 13C-propanol MFA allows drug developers to screen the efficacy of Propionyl-CoA Carboxylase (PCC) inhibitors.

  • Vitamin B12 Deficiency Models: The conversion of methylmalonyl-CoA to succinyl-CoA by methylmalonyl-CoA mutase (MUT) is strictly Vitamin B12-dependent. 13C-propanol tracing provides a direct, quantitative functional assay for intracellular B12 utilization.

  • Toxicity & Xenobiotic Screening: Because propanol metabolism relies on ADH and ALDH, this tracer can be co-administered with novel drug candidates to evaluate off-target hepatotoxicity or drug-alcohol interactions[3].

References

  • [3] Application Notes and Protocols: 1-Propanol-1,1-d2 as a Metabolic Tracer. Benchchem. 3

  • [4] Linking internal dosimetries of the propyl metabolic series in rats. ResearchGate. 4

  • [1] 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. NIH PMC. 1

  • [2] Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. NIH PMC. 2

  • [5] Adapting isotopic tracer and metabolic flux analysis. OSTI.GOV. 5

Sources

Application Note: Real-Time Kinetic Tracking of Alcohol Dehydrogenase Activity Using 1-Propanol-1-13C and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Enzymologists, Metabolic Engineers, and Drug Discovery Scientists Application Areas: Biocatalysis, Metabolic Flux Analysis, and ADH Inhibitor Screening

Introduction & Mechanistic Rationale

Alcohol dehydrogenase (ADH, EC 1.1.1.1) is a critical oxidoreductase that catalyzes the reversible oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones, utilizing NAD⁺/NADH as a cofactor. In drug development and metabolic engineering, accurately quantifying ADH kinetics is paramount for screening inhibitors (e.g., fomepizole) or optimizing microbial fusel alcohol production 1.

While traditional ADH assays rely on UV-Vis spectrophotometry to monitor NADH formation at 340 nm, this optical method suffers from interference in complex biological matrices and lacks substrate-specific resolution. To overcome this, we employ ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy combined with 1-Propanol-1-¹³C as an isotopically labeled substrate 2.

The Causality of the Isotopic Approach

The oxidation of 1-propanol to propanal involves a hybridization change at the C1 carbon from


 to 

. This transition induces a massive chemical shift change in the ¹³C NMR spectrum—from approximately 64 ppm (alcohol) to 202 ppm (aldehyde). This ~138 ppm spectral window guarantees baseline resolution, allowing for the simultaneous, real-time integration of substrate depletion and product formation without the need for chromatographic separation 3.

ADH_Mechanism Substrate 1-Propanol-1-13C δ ~64 ppm Enzyme Alcohol Dehydrogenase (ADH) Substrate->Enzyme NAD+ Product Propanal-1-13C δ ~202 ppm Enzyme->Product NADH + H+

Metabolic conversion of 1-Propanol-1-13C to Propanal-1-13C catalyzed by ADH.

Self-Validating Assay Design

To ensure Trustworthiness and strict Scientific Integrity, this protocol is engineered as a self-validating system .

  • Internal Mass Balance: Because the ¹³C label is conserved, the sum of the molar integrals of 1-propanol-1-¹³C and propanal-1-¹³C at any time point (

    
    ) must equal the initial integral of 1-propanol-1-¹³C at 
    
    
    
    . A deviation in this mass balance immediately flags experimental errors such as aldehyde evaporation or non-specific enzymatic degradation.
  • External Coaxial Reference: A sealed coaxial capillary insert containing TSP-d4 (Trimethylsilylpropanoic acid) of a known concentration is placed inside the NMR tube. This provides an absolute chemical shift reference (0 ppm) and an invariant integration standard to correct for any spectrometer sensitivity drift during the time-course acquisition.

  • Thermodynamic Driving Force: The ADH reaction produces a proton (

    
    ). By poising the buffer at an alkaline pH (9.2), Le Chatelier's principle drives the equilibrium heavily toward the aldehyde product, preventing the reverse reaction from complicating initial rate kinetics 4.
    
Quantitative Data & Expected Parameters
Parameter1-Propanol-1-¹³CPropanal-1-¹³CRationale for Experimental Choice
¹³C Chemical Shift (δ) ~64.0 ppm~202.5 ppmWide dispersion prevents peak overlap.
T₁ Relaxation Time ~2.5 s~3.8 sDictates the D1 delay in NMR to ensure full relaxation.
Optimal Assay pH -9.0 - 9.2Alkaline pH acts as a proton sink to drive oxidation 4.
NAD⁺ Concentration -10 mMExcess ensures zero-order kinetics for the cofactor.

Experimental Workflow & Protocol

NMR_Workflow A 1. Reagent Preparation Buffer (pH 9.2), NAD+, D2O B 2. NMR Spectrometer Setup Insert Coaxial TSP, Lock, Shim A->B C 3. Reaction Initiation Inject ADH & Mix Rapidly B->C D 4. Real-Time 13C NMR Sequential Inverse-Gated Decoupling C->D E 5. Kinetic Analysis Integration & Mass Balance Check D->E

Self-validating workflow for real-time 13C NMR kinetic tracking of ADH.

Step 1: Reagent and Sample Preparation

Causality Check: Sodium pyrophosphate is chosen over Tris-HCl because primary amines in Tris can occasionally form Schiff bases with the highly reactive propanal product, skewing the mass balance.

  • Prepare a 100 mM Sodium Pyrophosphate buffer adjusted to pH 9.2 using NaOH.

  • Prepare a 100 mM NAD⁺ stock solution in the pH 9.2 buffer. Keep on ice.

  • Prepare the NMR sample matrix in a standard 5 mm NMR tube:

    • 450 µL of Sodium Pyrophosphate buffer (pH 9.2).

    • 60 µL of D₂O (provides the deuterium lock signal for the spectrometer).

    • 60 µL of 100 mM NAD⁺ stock (Final concentration ~10 mM).

    • 10 µL of 1-Propanol-1-¹³C (Final concentration ~200 mM).

  • Insert a sealed coaxial capillary containing 50 mM TSP-d4 in D₂O into the NMR tube.

Step 2: NMR Spectrometer Setup

Causality Check: We utilize an inverse-gated decoupling pulse sequence. Standard ¹H decoupling enhances ¹³C signals via the Nuclear Overhauser Effect (NOE). Because the NOE enhancement factor differs between the CH₂ of propanol and the CH of propanal, standard decoupling ruins quantitative integration. Inverse-gated decoupling turns off the decoupler during the relaxation delay, suppressing NOE.

  • Insert the sample into the NMR spectrometer (e.g., 500 MHz or 600 MHz equipped with a broadband probe).

  • Set the probe temperature to exactly 298 K (25°C) to ensure thermodynamic consistency.

  • Lock onto the D₂O signal, tune the ¹³C and ¹H channels, and shim the magnetic field using the TSP peak to ensure a line width of <1 Hz.

  • Configure the ¹³C inverse-gated decoupling sequence (zgig on Bruker systems):

    • Relaxation Delay (D1): 20 seconds (Must be >5× the longest T₁ to ensure complete magnetization recovery).

    • Number of Scans (NS): 8 to 16 scans per time point (optimizing temporal resolution vs. signal-to-noise).

Step 3: Reaction Initiation & Acquisition
  • Eject the NMR tube from the magnet.

  • Rapidly inject 20 µL of purified Alcohol Dehydrogenase (e.g., 5 U/mL final concentration) directly into the solution.

  • Invert the tube 3 times to mix, and immediately re-insert it into the spectrometer.

  • Start a pseudo-2D kinetic acquisition array (e.g., acquiring a 1D ¹³C spectrum every 3 to 5 minutes for a total of 60 minutes).

Step 4: Data Processing and Kinetic Analysis
  • Apply an exponential window function (Line Broadening = 1.0 Hz) to the Free Induction Decays (FIDs) prior to Fourier Transformation.

  • Phase and baseline-correct all spectra identically.

  • Reference the chemical shift to the coaxial TSP peak at 0.0 ppm.

  • Integrate the 1-Propanol-1-¹³C peak (~64 ppm) and the Propanal-1-¹³C peak (~202 ppm) across all time points.

  • Self-Validation Check: Calculate

    
    . If this sum deviates by >5% from 
    
    
    
    , halt analysis and investigate for sample evaporation or side reactions.
  • Plot the concentration of Propanal-1-¹³C versus time. The slope of the linear portion of this curve (typically the first 10-15% of substrate conversion) represents the initial velocity (

    
    ) of the enzyme.
    

References

  • The enzymatic analysis of alcohol (ethanol) in serum and plasma with the alcohol dehydrogenase reagent: focus on intra-analytical and post-analytical aspects. PMC (nih.gov).
  • NMR study of 13C-kinetic isotope effects at 13C natural abundance to characterize oxidations and an enzyme-catalyzed reduction. ResearchGate.
  • Biotransformation of Carboxylic Acids to Alcohols: Characterization of Thermoanaerobacter Strain AK152 and 1-Propanol Production via Propionate Reduction. MDPI.
  • Application of the reverse dept polarization-transfer pulse sequence to monitor in vitro and in vivo metabolism of 13C-ethanol by 1H-NMR spectroscopy. PubMed.

Sources

1-Propanol-1-13C tracer experiments in E. coli metabolism

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Propanol-1-13C Tracer Experiments in E. coli Metabolism

Executive Summary

This application note details the protocol for using 1-Propanol-1-13C as a metabolic tracer in Escherichia coli. While glucose is the standard carbon source for flux analysis, 1-propanol serves as a specialized probe for the Methylcitrate Cycle (MCC) and propionyl-CoA metabolism.

This protocol is critical for researchers developing 1-propanol biofuels, studying short-chain alcohol toxicity, or investigating anaplerotic fluxes in engineered strains. Unlike uniform labeling, the specific C1-label allows for the precise discrimination between oxidative decarboxylation (label loss via CO2) and anaplerotic assimilation (label retention in TCA intermediates).

Mechanistic Grounding & Pathway Logic

To interpret the data, one must understand the fate of the 1-13C label. Wild-type E. coli metabolizes 1-propanol via oxidation to Propionyl-CoA , a toxic intermediate that must be detoxified.

The Metabolic Route:
  • Uptake & Oxidation: 1-Propanol is oxidized to Propanal and then Propionyl-CoA by alcohol dehydrogenases (AdhE/P) and aldehyde dehydrogenases.

    • Tracer Fate: 1-Propanol-1-13C

      
       Propionyl-CoA-[1-13C] (Label is on the carbonyl carbon).
      
  • The Methylcitrate Cycle (MCC): In E. coli, Propionyl-CoA enters the MCC (encoded by the prp operon).

    • Condensation: Propionyl-CoA-[1-13C] + Oxaloacetate

      
       Methylcitrate (C1-labeled).
      
    • Cleavage: Methylisocitrate

      
      Pyruvate-[1-13C]  + Succinate (Unlabeled).
      
  • The Divergence Point (The "Readout"): The resulting Pyruvate-[1-13C] has two major fates:

    • Fate A (Oxidation): Pyruvate-[1-13C]

      
       Acetyl-CoA + 
      
      
      
      CO
      
      
      (via Pyruvate Dehydrogenase). The label is lost to the gas phase.
    • Fate B (Anaplerosis): Pyruvate-[1-13C]

      
       Oxaloacetate-[1-13C] (via PPC/Pyruvate Carboxylase). The label enters the TCA cycle pool.
      

Hypothesis Validation: By measuring the Mass Isotopomer Distribution (MID) of Alanine (a proxy for Pyruvate) and Glutamate (a proxy for TCA cycle alpha-ketoglutarate), we can quantify the flux through the MCC.

Pathway Visualization

PropanolMetabolism Propanol 1-Propanol-1-13C PropionylCoA Propionyl-CoA [1-13C] Propanol->PropionylCoA Oxidation (AdhE) Methylcitrate Methylcitrate (MCC Intermediate) PropionylCoA->Methylcitrate PrpC (+OAA) Pyruvate Pyruvate [1-13C] Methylcitrate->Pyruvate PrkB (Cleavage) Succinate Succinate (Unlabeled) Methylcitrate->Succinate PrkB Alanine Alanine (Readout Marker) Pyruvate->Alanine Transamination CO2 13-CO2 (Lost via PDH) Pyruvate->CO2 PDH (Oxidation) TCA TCA Cycle (Label Retention) Pyruvate->TCA PPC (Anaplerosis)

Caption: Atom mapping of 1-Propanol-1-13C through the E. coli Methylcitrate Cycle. Note the divergence of the label at Pyruvate.

Experimental Protocol

This protocol is adapted from the gold-standard methods established by Zamboni et al. (2009) for 13C-MFA, optimized for volatile alcohol tracers.

A. Materials
  • Strain: E. coli K-12 MG1655 (WT) or engineered variant.

  • Base Medium: M9 Minimal Medium (47.8 mM Na

    
    HPO
    
    
    
    , 22 mM KH
    
    
    PO
    
    
    , 8.6 mM NaCl, 18.7 mM NH
    
    
    Cl, 2 mM MgSO
    
    
    , 0.1 mM CaCl
    
    
    ).
  • Carbon Sources:

    • Substrate: Unlabeled Glucose (4 g/L) – Required to support growth as 1-propanol is toxic/poor carbon source.

    • Tracer: 1-Propanol-1-13C (Sigma-Aldrich/Cambridge Isotope, >99% purity). Final concentration: 10–20 mM (sub-toxic level).

B. Culture & Labeling (Step-by-Step)
  • Pre-culture: Inoculate a single colony into 5 mL M9 + Glucose (unlabeled). Grow overnight at 37°C.

  • Inoculation: Dilute pre-culture 1:100 into 50 mL fresh M9 containing 4 g/L Glucose + 15 mM 1-Propanol-1-13C .

    • Note: Use baffled flasks with gas-tight caps if concerned about volatility, though aerobic conditions require air exchange. For 1-propanol, standard breathable seals are usually acceptable if the experiment duration is <12 hours, as evaporation is slow relative to uptake.

  • Growth: Incubate at 37°C, 250 rpm. Monitor OD

    
    .
    
  • Harvesting (Metabolic Steady State): Harvest cells in mid-exponential phase (OD

    
     = 1.0 – 1.5). This ensures the isotopic labeling of proteinogenic amino acids has reached steady state.
    
C. Quenching & Extraction
  • Quench: Rapidly transfer 1 mL of culture into a pre-cooled (-40°C) centrifuge tube. Centrifuge at 13,000 x g for 1 min at 4°C.

  • Wash: Discard supernatant. Briefly wash pellet with 1 mL cold saline (0.9% NaCl) to remove extracellular tracer.

  • Hydrolysis (Protein-Bound Amino Acids): Resuspend pellet in 200 µL 6 M HCl. Incubate at 105°C for 12–16 hours (sealed glass vial).

    • Why Proteinogenic? They provide a time-integrated view of metabolism, reducing noise compared to free metabolites.

  • Derivatization: Evaporate HCl under nitrogen. Derivatize with TBDMS (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) for GC-MS analysis.

D. MS Analysis (GC-MS)
  • Instrument: Agilent 5977B or similar single-quadrupole GC-MS.

  • Column: DB-5MS or HP-5MS.

  • Target Ions (M-57): Monitor the [M-57]+ fragment (loss of tert-butyl group) for Alanine, Glutamate, and Aspartate.

Data Analysis & Interpretation

The core of the analysis is the Mass Isotopomer Distribution (MID) vector.

Expected Labeling Patterns
MetaboliteFragmentIf MCC is INACTIVE If MCC is ACTIVE
Alanine m/z 260 (M0)100% UnlabeledMix of M0 and M1 (from Pyruvate-[1-13C])
Glutamate m/z 432 (M0)100% UnlabeledLow labeling (M1) if Pyruvate-[1-13C] enters TCA via Anaplerosis
Succinate m/z 289 (M0)100% UnlabeledMostly Unlabeled (MCC produces unlabeled Succinate)
Quantitative Flux Calculation

The fraction of Alanine labeled as M+1 (


) is directly proportional to the relative flux of 1-propanol entering the pyruvate pool versus glucose glycolysis.


Note: You must correct for natural abundance of 13C (approx 1.1% per carbon) using software like iMS2Flux or IsoCor.

Workflow Diagram

Workflow Step1 1. Inoculation (M9 + Glucose + 1-Propanol-1-13C) Step2 2. Growth (Mid-Log Phase) Step1->Step2 Step3 3. Quench & Wash (Remove Extracellular Tracer) Step2->Step3 Step4 4. Acid Hydrolysis (105°C, 12h) Step3->Step4 Step5 5. TBDMS Derivatization Step4->Step5 Step6 6. GC-MS Analysis Step5->Step6 Step7 7. MID Calculation (IsoCor/Metran) Step6->Step7

Caption: End-to-end workflow for 13C-MFA using proteinogenic amino acids.

Troubleshooting & Validation (Self-Correcting Systems)

To ensure "Trustworthiness" (Part 2 of requirements), include these controls:

  • The "Leakage" Check:

    • Issue: 1-Propanol can evaporate.[1]

    • Control: Incubate a sterile flask with medium + tracer (no cells). Measure 1-propanol concentration by HPLC/GC at T=0 and T=End. If loss > 10%, use gas-tight glassware.

  • The "Stress" Check:

    • Issue: Propanol is toxic.

    • Control: Compare growth rate (

      
      ) of Glucose vs. Glucose + Propanol. If 
      
      
      
      drops by >30%, the metabolism is perturbed by stress, not just flux. Lower the tracer concentration.
  • The "Background" Subtraction:

    • Issue: Natural 13C abundance mimics low-level labeling.

    • Control: Run a Glucose-only (unlabeled) culture. Subtract the natural M+1 abundance of Alanine (approx 3.3%) from your experimental samples.

References

  • Textor, S., et al. (1997). "Propionate oxidation in Escherichia coli: evidence for operation of a methylcitrate cycle in bacteria." Archives of Microbiology. Link

  • Zamboni, N., et al. (2009). "13C-based metabolic flux analysis."[2][3][4] Nature Protocols. Link[3]

  • Antoniewicz, M. R. (2019). "High-resolution 13C metabolic flux analysis." Nature Protocols. Link

  • Crown, S. B., et al. (2015). "13C-Metabolic flux analysis of co-cultures: A novel approach." Metabolic Engineering. Link

  • Millard, P., et al. (2012). "IsoCor: correcting MS data in isotope labeling experiments." Bioinformatics. Link

Sources

preparing 1-Propanol-1-13C standard solutions for GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the protocol for preparing stable isotope-labeled 1-Propanol-1-13C (Propyl alcohol-1-13C) standard solutions. This workflow is designed for Isotope Dilution Mass Spectrometry (IDMS) applications, specifically for the quantification of volatile organic compounds (VOCs) in complex matrices (biological fluids, environmental water, or pharmaceutical residual solvents).

By utilizing 1-Propanol-1-13C as an internal standard (IS), laboratories can correct for matrix-induced signal suppression, injection variability, and retention time drift. This protocol emphasizes gravimetric preparation to eliminate errors associated with the volatility and temperature-dependent density of alcoholic solvents.

Scientific Rationale (The "Why")

In GC-MS analysis of volatiles, 1-Propanol presents specific challenges:

  • Volatility: High vapor pressure leads to rapid evaporation during standard preparation, causing concentration errors.

  • Fragmentation: The primary ion (m/z 31) is common to primary alcohols, requiring precise retention time matching.

  • Matrix Effects: Aqueous matrices (blood, wastewater) significantly alter headspace partitioning coefficients (

    
    ).
    

The 1-Propanol-1-13C Advantage: The


C label at the C-1 position shifts the base peak fragment (

) from m/z 31 to m/z 32 . This +1 Da shift provides a interference-free quantitation channel while maintaining identical physicochemical properties (boiling point, solubility) to the native analyte.

Material Specifications

ComponentGrade/SpecificationCritical Requirement
Analyte (IS) 1-Propanol-1-13C Isotopic Enrichment

99 atom %

C; Chemical Purity

99%.
Solvent Methanol (MeOH) Purge & Trap Grade (P&T).[1][2] Free of interfering volatiles.
Balance AnalyticalReadability 0.01 mg (0.00001 g).
Vials Amber GlassCrimped caps with PTFE/Silicone septa.
Syringes GastightPTFE-tipped plungers (Hamilton or equivalent).

Protocol: Gravimetric Primary Stock Preparation

Expertise Note: Volumetric preparation is discouraged for volatiles due to evaporative loss and density fluctuations. Gravimetric preparation (weight/weight) is the gold standard for accuracy.

Step-by-Step Methodology
  • Tare the Vessel:

    • Place a 10 mL volumetric flask (or septum-capped vial) containing approximately 9 mL of P&T Methanol on the analytical balance.

    • Tare the balance to zero.

  • Sub-Surface Addition (Critical Step):

    • Draw approximately 50 mg (approx. 62 µL) of neat 1-Propanol-1-13C into a gastight syringe.

    • Insert the needle needle below the surface of the methanol.

    • Depress the plunger slowly to release the IS into the solvent.

    • Why? Dispensing above the surface allows micro-droplets to evaporate before mixing. Sub-surface addition traps the volatile IS immediately in the solvent matrix.

  • Weighing:

    • Remove the needle and immediately cap/stopper the flask.

    • Record the exact mass of the added IS (

      
      ) to 0.01 mg precision.
      
  • Final Dilution:

    • Fill the flask to the mark with Methanol (if using a flask) or add Methanol by weight (if using a vial) to achieve the desired total mass (

      
      ).
      
    • Mix by inversion

      
       20. Do not sonicate (generates heat/volatilization).
      
  • Concentration Calculation:

    
    
    Where Purity is the chemical purity (decimal, e.g., 0.99).
    

Workflow Visualization

The following diagram illustrates the critical decision points and workflow for preparing and verifying the standard.

StandardPrep Start Start: Raw Materials WeighSolvent 1. Weigh Solvent (MeOH) (Tare Balance) Start->WeighSolvent AddIS 2. Sub-Surface Addition (Inject IS below solvent line) WeighSolvent->AddIS Prevent Evaporation RecordMass 3. Record Exact Mass (Gravimetric Data) AddIS->RecordMass Dilute 4. Dilute to Volume/Weight & Mix (Inversion) RecordMass->Dilute Aliquot 5. Aliquot into Ampoules (Minimize Headspace) Dilute->Aliquot Store Storage: -20°C (Dark) Aliquot->Store

Figure 1: Gravimetric workflow for volatile internal standard preparation emphasizing sub-surface addition to minimize evaporative loss.

GC-MS Method Parameters (SIM Mode)

To successfully utilize this standard, the Mass Spectrometer must be configured for Selected Ion Monitoring (SIM) . The


C label causes a predictable mass shift.

Fragmentation Logic:

  • Native 1-Propanol: Cleavage between C1-C2 yields

    
     (m/z 31).
    
  • 1-Propanol-1-13C: Cleavage between C1-C2 yields

    
     (m/z 32).
    

SIM Acquisition Table:

CompoundTypeQuant Ion (m/z)Qual Ion 1 (m/z)Qual Ion 2 (m/z)Dwell Time (ms)
1-Propanol Target31 59 (

)
42 (

)
50
1-Propanol-1-13C Internal Std32 60 (

)
43 (

)
50

Note: Ensure the MS resolution is sufficient to separate m/z 31 from 32 without crosstalk (unit resolution is standard for quadrupoles).

Validation & Quality Control

A self-validating system requires checking the standard against known criteria before routine use.

A. Isotopic Purity Check

Inject the neat 1-Propanol-1-13C standard (diluted) in Scan Mode.

  • Acceptance Criteria: The abundance of m/z 31 (native) in the IS peak must be

    
     relative to m/z 32. High native background compromises low-level sensitivity.
    
B. Relative Retention Time (RRT)

Calculate RRT using EPA 8000D guidelines:



  • Acceptance Criteria: RRT must be

    
    .
    
  • Why? Since the IS is an isotopologue, it should co-elute perfectly with the target. Any deviation suggests chromatographic active sites or temperature instability.

C. Stability Monitoring

Monitor the Area Response of the IS in your Continuing Calibration Verification (CCV) samples.

  • Warning Limit:

    
     of the initial calibration average.
    
  • Failure: Drastic drop in IS area indicates a leak in the vial septum or autosampler syringe issues.

Storage & Stability Protocol

  • Primary Stock: Transfer immediately to flame-sealed ampoules or screw-cap vials with Mininert™ valves.

    • Shelf Life: 6 months at -20°C.

  • Working Standard: Prepare fresh weekly.

    • Solvent: If analyzing blood/urine, use aqueous working standards to match matrix viscosity.

    • Headspace: Never store volatile standards in vials with large headspace (>20% volume).

References

  • U.S. EPA. (2018). Method 8000D: Determinative Chromatographic Separations. SW-846 Update VI. [Link][3]

  • NIST Mass Spectrometry Data Center. (2023). 1-Propanol Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. (2025).[4] 1-Propanol-1-13C Compound Summary. National Library of Medicine. [Link]

  • Separation Science. (2024). EPA 8260 Calibration and Sample Preparation for P&T VOC Analysis. [Link][5]

Sources

The Biosynthesis of 13C-Labeled Esters Using 1-Propanol-1-13C: A Guide for Metabolic Research and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide

Abstract

Stable isotope labeling is a powerful and indispensable technique for tracing the metabolic fate of molecules within biological systems.[1][2] By replacing a standard atom with a stable, heavier isotope like Carbon-13 (¹³C), researchers can track a compound's absorption, distribution, metabolism, and excretion (ADME) with high precision using analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] This guide provides an in-depth exploration of the use of 1-Propanol-1-¹³C as a precursor for the biosynthesis of ¹³C-labeled propyl esters. These labeled esters are critical tools for elucidating metabolic pathways, quantifying metabolic fluxes, and investigating the biotransformation of ester-containing drug candidates.[4] We present detailed protocols for both cell-free enzymatic synthesis and whole-cell biocatalysis, alongside methodologies for the analysis and validation of the final labeled product.

Introduction: The Role of ¹³C-Labeled Propanol in Tracer Studies

Isotopic labeling allows scientists to "tag" and follow a molecule through complex biological or chemical processes.[1] Unlike radioactive isotopes, stable isotopes such as ¹³C are non-radioactive, making them safe for a wide range of in vitro and in vivo studies, including clinical trials.[2] The presence of the ¹³C atom provides a unique mass signature (M+1) detectable by MS and a distinct signal in ¹³C-NMR spectra, enabling clear differentiation of the tracer from its unlabeled, endogenous counterparts.[1][5]

1-Propanol-1-¹³C is a valuable building block for synthesizing labeled propyl esters. Propyl esters are common motifs in flavor compounds, plasticizers, solvents, and, importantly, in pharmaceuticals where they can function as prodrugs to enhance bioavailability. By incorporating a ¹³C label at the C1 position of the propanol moiety, researchers can specifically track the fate of the alcohol portion of the ester bond, providing critical insights into enzymatic cleavage (hydrolysis) and other metabolic transformations within the body.

Table 1: Properties of 1-Propanol-1-¹³C

PropertyValueSource(s)
Linear Formula CH₃CH₂¹³CH₂OH[6]
CAS Number 84615-47-4[7]
Molecular Weight 61.09 g/mol [6][7]
Isotopic Purity Typically ≥99 atom % ¹³C[6][8]
Density 0.804 g/mL at 25 °C[6]
Boiling Point 97 °C[6]
Mass Shift M+1 compared to unlabeled propanol

Method 1: Cell-Free Enzymatic Synthesis of ¹³C-Propyl Esters

Enzymatic synthesis in a cell-free system offers a clean, highly specific, and controlled method for producing labeled esters.[9] Lipases (EC 3.1.1.3) are commonly used for this purpose. In their natural aqueous environment, lipases hydrolyze ester bonds; however, in non-aqueous organic solvents, this equilibrium is reversed, favoring ester synthesis.[10][11] This approach is ideal for producing a specific labeled ester with high purity and yield.

Scientific Principle: Lipase-Catalyzed Esterification

The lipase-catalyzed reaction involves the condensation of a carboxylic acid with 1-Propanol-1-¹³C. The use of a hydrophobic organic solvent (e.g., hexane) is critical as it shifts the thermodynamic equilibrium toward the formation of the ester product by minimizing the concentration of water, a byproduct of the reaction.[12][13] Immobilized lipases, such as Candida antarctica Lipase B (CALB, often sold as Novozym 435), are frequently chosen due to their high stability, broad substrate specificity, and ease of removal from the reaction mixture.[14]

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Purification & Analysis Reactants 1-Propanol-1-13C + Carboxylic Acid Solvent Anhydrous Hexane Catalyst Immobilized Lipase (e.g., Novozym 435) Drying Molecular Sieves Incubation Incubate at 30-50°C with Agitation (24-72h) Drying->Incubation Combine & Seal Filtration Filter to Remove Immobilized Enzyme Incubation->Filtration Reaction Complete Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Chromatography Purify Ester via Column Chromatography Evaporation->Chromatography Validation Analyze by NMR & MS Chromatography->Validation

Figure 1: Workflow for the enzymatic synthesis of ¹³C-labeled propyl esters.

Detailed Protocol: Enzymatic Synthesis

This protocol describes the synthesis of ¹³C-propyl butyrate as an example. It can be adapted for other carboxylic acids.

Materials:

  • 1-Propanol-1-¹³C (≥99 atom %)[6]

  • Butyric acid

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • Anhydrous n-hexane

  • Molecular sieves (3Å, activated)

  • Standard laboratory glassware, magnetic stirrer, and heating plate

  • Rotary evaporator and column chromatography setup (silica gel)

Procedure:

  • Reactant Preparation: In a dry round-bottom flask, combine 1-Propanol-1-¹³C and butyric acid. A slight molar excess of the more valuable labeled alcohol (e.g., 1.0 mmol alcohol to 1.2 mmol acid) can be used to drive the reaction to completion, or vice-versa if the acid is more precious.

    • Scientist's Note: The molar ratio of substrates is a key parameter for optimization. A 1:1.5 ratio of alcohol to acid is a good starting point to maximize the conversion of the labeled precursor.[15]

  • Solvent and Catalyst Addition: Add anhydrous n-hexane to dissolve the reactants (e.g., 10 mL for a 1 mmol scale reaction). Add the immobilized lipase (typically 10-15% by weight of the total substrates) and activated molecular sieves (approx. 1 g) to the flask.[14][15]

    • Rationale: Molecular sieves are added to scavenge the water produced during esterification, further pushing the reaction equilibrium towards the product and preventing enzyme inactivation.[14]

  • Incubation: Seal the flask and place it on a magnetic stirrer with heating. Maintain a temperature of 30-50°C and stir the mixture for 24-72 hours.[15]

    • Expert Tip: Reaction progress can be monitored by taking small aliquots over time and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Enzyme Removal: After the reaction is complete, allow the mixture to cool. Remove the immobilized enzyme and molecular sieves by simple filtration or decantation. The enzyme can often be washed with fresh solvent and reused.

  • Purification: Concentrate the filtrate using a rotary evaporator to remove the bulk of the hexane. Purify the resulting crude oil containing the ¹³C-propyl butyrate using silica gel column chromatography.

  • Validation: Confirm the structure and isotopic incorporation of the final product using NMR and MS (see Section 4.0).

Table 2: Typical Parameters for Lipase-Catalyzed Esterification

ParameterRecommended RangeRationale
Enzyme Load 5-20% (w/w of substrates)Balances reaction rate with cost. Higher loads increase speed but may not be economical.[14]
Substrate Molar Ratio 1:1 to 1:2 (Alcohol:Acid)An excess of the non-labeled substrate maximizes the incorporation of the expensive labeled precursor.
Temperature 30-60 °COptimal range for lipase activity and stability. Higher temperatures can denature the enzyme.[12]
Solvent Hydrophobic (Hexane, Heptane)Low water miscibility shifts the reaction equilibrium towards ester synthesis.[13]
Reaction Time 24-72 hoursDependent on substrates and conditions; monitor for completion to avoid potential side reactions or degradation.[14]

Method 2: Whole-Cell Biosynthesis of ¹³C-Labeled Esters

Whole-cell biocatalysis utilizes living microorganisms to perform the desired chemical transformation. This approach can be more cost-effective as it avoids the need for purified enzymes and cofactors. Certain yeasts and bacteria are known to produce esters as flavor and aroma compounds, and this natural machinery can be harnessed to incorporate 1-Propanol-1-¹³C.

Scientific Principle: Cellular Metabolism and Ester Synthesis

In this method, 1-Propanol-1-¹³C is added to the culture medium of a suitable microorganism.[16] The cells uptake the labeled alcohol, which then serves as a substrate for intracellular enzymes (e.g., alcohol acetyltransferases) that catalyze the esterification reaction with an endogenously produced acyl-CoA (e.g., acetyl-CoA). The resulting ¹³C-labeled ester is then either retained within the cell or secreted into the medium. This process is analogous to Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC), where a labeled precursor is supplied to cells to produce labeled metabolites.[17][18]

G cluster_0 Cell Culture Preparation cluster_1 Isotope Labeling cluster_2 Extraction & Analysis Media_Prep Prepare Growth Medium Inoculation Inoculate with Microorganism (e.g., S. cerevisiae) Media_Prep->Inoculation Growth Incubate until Optimal Cell Density Inoculation->Growth Add_Tracer Add 1-Propanol-1-13C to Culture Medium Growth->Add_Tracer Spike Incubate_Label Incubate for Ester Biosynthesis (12-48h) Add_Tracer->Incubate_Label Harvest Harvest Cells and/or Supernatant Incubate_Label->Harvest Process Extraction Extract Esters with Organic Solvent Harvest->Extraction Purification Purify and Concentrate Labeled Ester Extraction->Purification Validation Analyze by NMR & MS Purification->Validation

Figure 2: Workflow for whole-cell biosynthesis of ¹³C-labeled esters.

Detailed Protocol: Whole-Cell Biocatalysis

This protocol provides a general framework using Saccharomyces cerevisiae (baker's yeast), a robust and well-characterized organism for ester production.

Materials:

  • Saccharomyces cerevisiae strain

  • YPD (Yeast Extract Peptone Dextrose) or other suitable growth medium

  • 1-Propanol-1-¹³C

  • Sterile flasks and cell culture equipment

  • Centrifuge

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Prepare Starter Culture: Inoculate 10 mL of sterile YPD medium with a single colony of S. cerevisiae. Incubate at 30°C with shaking (200 rpm) overnight.

  • Main Culture Growth: Use the starter culture to inoculate a larger volume of YPD medium (e.g., 1 L in a 2.8 L flask) to an initial optical density (OD₆₀₀) of ~0.1. Grow at 30°C with shaking until the culture reaches the mid-logarithmic phase (OD₆₀₀ ≈ 1.0-2.0).

    • Scientist's Note: The timing of tracer addition is crucial. Adding the precursor during active metabolic growth often leads to higher incorporation efficiency.[19]

  • Introduce Labeled Precursor: Aseptically add a sterile-filtered solution of 1-Propanol-1-¹³C to the culture. The final concentration should be optimized but can range from 10 to 100 µM.[20]

    • Rationale: Propanol can be toxic to cells at high concentrations. It is essential to perform a dose-response experiment to find the highest concentration that does not significantly inhibit cell growth or ester production.

  • Labeling Incubation: Continue to incubate the culture under the same conditions for an additional 12-48 hours.

  • Harvesting and Extraction:

    • Separate the cells from the culture medium by centrifugation (e.g., 5000 x g for 10 min).

    • The labeled esters may be intracellular or secreted. Therefore, both the cell pellet and the supernatant should be processed.

    • Extract the supernatant with an equal volume of ethyl acetate.

    • Resuspend the cell pellet in buffer and lyse the cells (e.g., by bead beating), then extract the lysate with ethyl acetate.

  • Purification and Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate. Purify the labeled ester product as described in the enzymatic protocol (Section 2.2, Step 5) and validate using NMR and MS (Section 4.0).

Analysis and Validation of Isotopic Labeling

Unequivocal confirmation of ¹³C incorporation is essential. Mass spectrometry and NMR spectroscopy are the primary analytical techniques for this purpose.[1][3]

Mass Spectrometry (MS)

MS separates ions based on their mass-to-charge ratio (m/z). The incorporation of a ¹³C atom increases the mass of the molecule by approximately 1 Da.

  • Procedure: Analyze the purified ester using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Expected Result: The mass spectrum of the labeled ester will show a prominent molecular ion peak at [M+1]⁺ relative to the unlabeled standard. The isotopic purity can be estimated by comparing the relative intensities of the M⁺ (unlabeled) and [M+1]⁺ (labeled) peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and is highly effective for confirming the exact position of the isotopic label.[5][21]

  • ¹H NMR: The proton spectrum will show characteristic changes. The protons on the labeled carbon (¹³CH₂) will appear as a doublet due to one-bond coupling to the ¹³C nucleus (¹J_CH ≈ 140 Hz). Protons on the adjacent carbon (-CH₂-¹³CH₂OH) will also show smaller two-bond coupling (²J_CH).

  • ¹³C NMR: Direct detection of the ¹³C nucleus provides the most definitive evidence. A standard ¹³C NMR spectrum will show a significantly enhanced signal for the C1 carbon of the propyl group. Quantitative ¹³C NMR, using inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), can be used for precise determination of isotopic enrichment.[21][22]

Table 3: Comparison of Analytical Validation Methods

TechniquePrincipleAdvantagesDisadvantages
Mass Spectrometry (MS) Measures mass-to-charge ratioHigh sensitivity, requires very little sample, provides isotopic distribution.Provides limited structural information, cannot easily distinguish positional isomers.
NMR Spectroscopy Measures nuclear spin in a magnetic fieldProvides unambiguous structural confirmation, pinpoints the exact location of the label.[5]Lower sensitivity, requires more sample, quantitative analysis can be time-consuming.[21][22]

Conclusion and Future Perspectives

The biosynthesis of esters labeled with 1-Propanol-1-¹³C provides researchers with powerful tools to probe metabolism and drug disposition.[3][4] Cell-free enzymatic synthesis offers a highly controlled route to pure, specifically labeled compounds, while whole-cell biocatalysis presents a potentially more scalable and cost-effective alternative. The choice of method depends on the specific ester required, the available resources, and the desired scale of production. As analytical techniques continue to improve in sensitivity, the application of stable isotope tracers like ¹³C-labeled propyl esters will undoubtedly expand, deepening our understanding of complex biological systems and accelerating the development of safer, more effective medicines.

References

  • Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Enzymatic Synthesis of Fatty Esters by Lipase from Porcine Pancreas. Retrieved from [Link]

  • bioRxiv. (2025). Isotopic Labeling Analysis using Single Cell Mass Spectrometry. Retrieved from [Link]

  • Frontiers. (n.d.). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Retrieved from [Link]

  • ResearchGate. (2025). 13C position-specific isotopic analysis of fatty acid methyl esters using NMR with intramolecular isotopic referencing. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Synthesis of 13C and 2H Labeled Vinyl Pyruvate and Hyperpolarization of Pyruvate. Retrieved from [Link]

  • ACS Publications. (2011). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry. Retrieved from [Link]

  • MDPI. (1989). Probing Hepatic Glucose Metabolism via 13 C NMR Spectroscopy in Perfused Livers—Applications to Drug Development. Retrieved from [Link]

  • PubMed. (n.d.). Application of 13C and 31P NMR to the study of hepatic metabolism. Retrieved from [Link]

  • PubMed. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Retrieved from [Link]

  • PubMed. (2011). Stable isotope labeling by essential nutrients in cell culture for preparation of labeled coenzyme A and its thioesters. Retrieved from [Link]

  • PubMed. (2009). Ester synthesis reaction with CALB displaying yeast whole cell biocatalyst: effect of organic solvent and initial water content. Retrieved from [Link]

  • ResearchGate. (2025). Enzymatic Syntheses of Esters - Green Chemistry for Valuable Food, Fuel and Fine Chemicals. Retrieved from [Link]

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

  • Taylor & Francis Online. (1989). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Retrieved from [Link]

  • University of North Texas. (n.d.). 13C-Stable Isotope Labeling. UNT Research. Retrieved from [Link]

  • SciELO. (2007). Lipase catalyzed ester synthesis for food processing industries. Retrieved from [Link]

  • ACS Publications. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. Retrieved from [Link]

  • WUR eDepot. (n.d.). Enzymatic synthesis of polyol esters in aqueous-organic two-phase systems. Retrieved from [Link]

  • WUR Research. (2011). Lipase catalyzed synthesis of aromatic esters of sugar alcohols. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubMed. (1982). Biosynthetic production of 13C-labeled amino acids with site-specific enrichment. Retrieved from [Link]

  • MDPI. (2022). Lipase-Catalyzed Synthesis, Antioxidant Activity, Antimicrobial Properties and Molecular Docking Studies of Butyl Dihydrocaffeate. Retrieved from [Link]

  • BMC. (n.d.). Enzymatic synthesis of novel pyrrole esters and their thermal stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipase catalysed synthesis of sugar ester in organic solvents. Retrieved from [Link]

  • MDPI. (2025). Enzymatic Synthesis of Phenylethyl Fatty Esters from Fixed Oil Extracted from Syagrus coronata (Mart.) Becc. Retrieved from [Link]

Sources

reaction mechanism study using 1-Propanol-1-13C isotope effects

Application Note: Elucidating Reaction Mechanisms via 1-Propanol-1- C Kinetic Isotope Effects

Executive Summary

The precise determination of Kinetic Isotope Effects (KIE) is the gold standard for mapping the Transition State (TS) of chemical and enzymatic reactions. While Deuterium KIEs (


heavy-atom bond alterationsrehybridization geometries

This guide provides a rigorous protocol for using 1-Propanol-1-


CIntermolecular Competition

Theoretical Basis: The C Probe

In the oxidation of 1-Propanol to Propionaldehyde, the carbon at position 1 transforms from tetrahedral (


  • Primary

    
    C KIE:  Observed if the C-H or C-O bond cleavage is the rate-limiting step (RLS).
    
  • Secondary

    
    C KIE:  Observed if the RLS involves rehybridization without direct bond cleavage at the carbon, or if the bond cleavage is coupled to other motions.
    

The magnitude of

Bigeleisen-Mayer Equation

Where ZPE (Zero Point Energy difference) is the dominant term. A normal KIE (

Experimental Protocol: Intermolecular Competition

Objective: Determine the

Method:


Materials & Equipment
  • Labeled Substrate: 1-Propanol-1-

    
    C (>99 atom % 
    
    
    C).
  • Unlabeled Substrate: 1-Propanol (Natural Abundance).

  • Internal Standard: Toluene or DMF (Non-reactive, distinct NMR/MS signal).

  • Oxidant/Catalyst: e.g., Chromic Acid, ADH Enzyme, or Pd-catalyst.

  • Analysis: 500+ MHz NMR (equipped with inverse-gated decoupling) OR GC-MS (SIM mode).

Workflow Diagram

The following diagram outlines the "One-Pot" competition workflow, which minimizes errors arising from temperature or concentration fluctuations between separate runs.

ExperimentalWorkflowStartSubstrate PrepMixCompetition Mix(1:1 Ratio 12C:13C)Start->MixWeigh PrecisionReactionReaction Initiation(t=0)Mix->ReactionAdd CatalystSamplingTime-Point Sampling(0%, 20%, 50%, 80%)Reaction->SamplingMonitorQuenchQuench & ExtractSampling->QuenchStop RxnAnalysisRatio Analysis(NMR or GC-MS)Quench->AnalysisIsolateAnalysis->ReactionQC CheckCalcKIE CalculationAnalysis->CalcDerive R

Figure 1: Intermolecular Competition Workflow. By mixing labeled and unlabeled substrates, environmental variables cancel out, isolating the isotopic rate difference.

Step-by-Step Methodology
Phase A: Preparation (The "Quasi-Internal" Standard)
  • Stock Solution: Prepare a mixture of 1-Propanol (unlabeled) and 1-Propanol-1-

    
    C.
    
    • Target Ratio (

      
      ): Approximately 1:1 if using NMR; or 10:1 (Natural:Labeled) if using Mass Spec to avoid detector saturation.
      
    • Validation: Analyze the

      
       mixture in triplicate to establish the precise starting ratio (
      
      
      ).
  • Internal Standard Addition: Add 5 mol% of a non-reactive standard (e.g., Toluene) to track absolute conversion (

    
    ).
    
Phase B: Reaction & Sampling
  • Initiation: Add the oxidant/catalyst to the stirred mixture at a controlled temperature (

    
    C).
    
  • Sampling: Withdraw aliquots at calculated intervals.

    • Critical: You must obtain samples at low conversion (<10%) and high conversion (~50-80%).

  • Quenching: Immediately quench aliquots (e.g., rapid cooling or filtration of catalyst) to freeze the isotopic ratio.

Phase C: Quantitative Analysis (Choose One)

Option 1: Quantitative


C-NMR (Inverse Gated)
  • Why: Eliminates NOE enhancement differences, ensuring peak area is proportional to concentration.

  • Parameters:

    • Pulse:

      
      .
      
    • Relaxation Delay (

      
      ): 
      
      
      (typically 30-60 seconds for alcohols).
    • Scans: Sufficient to achieve S/N > 200:1.

  • Measurement: Integrate the C1 signal of the labeled material (huge doublet or singlet depending on coupling) vs. the natural abundance C1 (or use the C2/C3 carbons as internal reference if they are remote enough, though mixing labeled material is safer).

Option 2: GC-MS (SIM Mode)

  • Why: Higher sensitivity, requires less material.

  • Method: Monitor the Molecular Ion (

    
    ) or a characteristic fragment containing C1.
    
    • 1-Propanol Ions:

      
       60 (
      
      
      C) and
      
      
      61 (
      
      
      C).
    • Protocol: Inject samples in triplicate. Calculate the ratio of peak areas (

      
      ).
      

Data Analysis & Calculation

The KIE is calculated based on the change in the isotopic ratio (

1
Definitions
  • 
    : Initial ratio of (
    
    
    C /
    
    
    C) at
    
    
    .
  • 
    : Ratio of (
    
    
    C /
    
    
    C) in the remaining starting material at conversion
    
    
    .
  • 
    : Fractional conversion (
    
    
    ), determined by the Internal Standard.
The Calculation Equation

For a competitive experiment analyzing the remaining reactant , use the standard equation derived from first-order kinetics:

Data Presentation Table:

Sample IDTime (min)Conversion (

)
Ratio

C/

C (

)
Calculated KIE
T-0 (Start)00.001.000 (norm)-
T-1150.220.9941.031
T-2300.450.9851.029
T-3600.780.9601.030
Average 1.030 ± 0.002

Note: In this hypothetical data, the remaining starting material becomes enriched in the slower-reacting isotope (



Mechanistic Interpretation (Case Study)

Scenario: Alcohol Dehydrogenase (ADH) Oxidation

If you observe a


C KIE of ~1.03
  • Reaction Coordinate: The C-H bond cleavage is coupled with C-O bond strengthening (double bond formation).

  • Hybridization: The carbon is rehybridizing from

    
     to 
    
    
    .

MechanismFigure 2: Reaction Coordinate showing the sensitive Transition StateSubstrate1-Propanol(sp3 hybridized)TSTransition State(Bond Breaking/Forming)Substrate->TS k12/k13 = 1.03ProductPropionaldehyde(sp2 hybridized)TS->Product

References

  • Singleton, D. A., & Thomas, A. A. (1995). High-Precision Simultaneous Determination of Multiple Small Kinetic Isotope Effects at Natural Abundance.[2] Journal of the American Chemical Society.[3][4] Link

  • Westheimer, F. H. (1961). The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium. Chemical Reviews. Link

  • Cleland, W. W. (2005). The use of isotope effects to determine enzyme mechanisms. Archives of Biochemistry and Biophysics. Link

  • Paneth, P. (1992). Heavy-atom kinetic isotope effects. Talanta. Link

Troubleshooting & Optimization

Technical Support Center: Handling Volatile 1-Propanol-1-13C in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Priority: High (Isotope Fidelity & Cytotoxicity Risk) Lead Scientist: Senior Application Specialist

Introduction: The Volatility Paradox

You are likely here because your metabolic flux data is inconsistent, or your 13C-enrichment ratios are drifting. Working with 1-Propanol-1-13C presents a unique thermodynamic challenge. unlike glucose or glutamine tracers, 1-Propanol is a Volatile Organic Compound (VOC) .

At standard incubator temperatures (


), the vapor pressure of 1-Propanol rises significantly (est. >40 mmHg), causing it to transition from liquid to gas phase far more rapidly than water. This creates two critical failure modes:
  • Dosing Drift: The effective concentration of your tracer decreases over time, altering metabolic kinetics.

  • The "Ghost" Signal (Crosstalk): Vaporized 13C-Propanol migrates into adjacent control wells, creating false positives in non-labeled samples.

This guide provides a self-validating containment protocol to neutralize these variables.

Module 1: The "Vapor Trap" Containment Protocol

Standard breathable membranes used for gas exchange are insufficient for VOCs. They allow the tracer to escape.

The Theory: Double-Containment

To stop the tracer from leaving the media, we must saturate the headspace with vapor pressure equilibrium. We achieve this using a hermetic seal on the plate, followed by secondary containment to prevent edge-effect evaporation.

Step-by-Step Workflow

1. Vessel Selection

  • Recommendation: Use Glass-bottom plates or Polypropylene (PP) if possible.

  • Why? 1-Propanol is a solvent.[1] While compatible with Polystyrene (PS) for short periods, long-term exposure can lead to sorption (tracer sticking to the plastic) or leaching of plasticizers. Glass is inert.

2. The "Sandwich" Seal Strategy

  • Layer 1: Apply a chemically resistant foil adhesive seal (e.g., AlumaSeal®). Avoid standard acrylate adhesives which can be dissolved by alcohol vapors.

  • Layer 2 (Optional but Recommended): Place a silicone compression mat on top of the foil if using a clamp system.

3. Secondary Containment (The Humidified Chamber)

  • Place the sealed plate inside a secondary box (e.g., a Tupperware-style container or a dedicated incubation chamber).

  • Crucial Step: Place a small open beaker of unlabeled 1-Propanol (diluted to the same concentration as your tracer) inside this box, alongside a beaker of water.

  • Mechanism:[2] This creates a "sacrificial" vapor pressure in the box's headspace. If any exchange occurs, it is against a gradient already saturated with Propanol, drastically slowing net evaporation from your wells.

Module 2: Visualizing the Containment Logic

The following diagram illustrates the failure points of standard protocols and the correction provided by the Vapor Trap method.

VaporContainment Start Start: 1-Propanol-1-13C Dosing Standard Standard Breathable Seal Start->Standard VaporTrap Vapor Trap Protocol Start->VaporTrap Evap Rapid Volatilization (Vapor Pressure >40mmHg) Standard->Evap Sealing Foil Seal + Secondary Chamber VaporTrap->Sealing CrossTalk Well-to-Well Migration (Ghost Signals in Controls) Evap->CrossTalk Loss Concentration Drift (Data Invalid) Evap->Loss Equilibrium Headspace Saturation (Sacrificial Solvent) Sealing->Equilibrium Success Stable Isotope Ratio High Data Integrity Equilibrium->Success

Figure 1: Decision tree contrasting the failure mode of standard sealing vs. the stability of the Vapor Trap protocol.

Module 3: Troubleshooting & FAQs
Q1: My control wells (no tracer) are showing M+1 signals. Contamination?

Diagnosis: This is the "Vapor Cross-Talk" effect. The Physics: In a sealed plate without individual well gaskets (like heat seals), vapor travels through the headspace between the liquid surface and the seal tape. It condenses in adjacent wells. The Fix:

  • Randomize Layout: Do not place control wells adjacent to high-concentration tracer wells.

  • Heat Sealing: If possible, use a thermal plate sealer which welds the film to each individual well rim, physically blocking the headspace path.

  • Empty Buffer Zones: Fill wells between conditions with water/media to act as a "sink" for stray vapors.

Q2: How do I distinguish between evaporation and cytotoxicity?

The Issue: As water/media evaporates, the remaining salts and the 1-Propanol concentrate. 1-Propanol is cytotoxic at high concentrations (typically >1-2% v/v). Validation Test:

  • Measure the Osmolality of the media after 24h. If it has spiked significantly, you have water loss.

  • Run a LDH Release Assay . If cell death correlates perfectly with well position (e.g., corner wells die more), it is an evaporation artifact (Edge Effect), not drug toxicity.

Q3: Can I use Parafilm?

Verdict: No. Reasoning: Parafilm is permeable to gas over time and, more importantly, it does not provide a tight seal against the individual well rims. It wraps the plate, not the wells. It also cannot withstand the humidity of the incubator without eventually loosening.

Module 4: Data & Material Compatibility

Use this table to select the correct consumables for your experiment.

ParameterPolystyrene (PS)Polypropylene (PP)GlassRecommendation
Chemical Resistance Low (Swells with alcohols)HighExcellentUse PP or Glass
Cell Adherence Excellent (TC Treated)Poor (Requires coating)VariableCoat PP/Glass with Poly-L-Lysine
Vapor Barrier ModerateHighPerfectGlass
Optical Clarity HighLow (Hazy)HighGlass Bottom Plates

Evaporation Rates (24h at


, 95% Humidity) 
  • Standard Lid: ~10-15% volume loss (High Risk)

  • Breathable Seal: ~8-12% volume loss

  • Foil Seal: <2% volume loss[3]

  • Foil + Secondary Chamber:<0.5% volume loss (Required for 13C)

References
  • Greiner Bio-One. (n.d.). Sealers for Microplates and their Areas of Application. Retrieved from 4

  • Thermo Scientific / Nunc. (n.d.). Evaporation from Cell Culture Plates. Retrieved from 5

  • National Institutes of Health (PubChem). (2025). 1-Propanol Compound Summary (Vapor Pressure & Toxicity). Retrieved from 6

  • ibidi. (2022).[7][8] Avoiding Evaporation: Humidity Control in Cell Culture. Retrieved from 8

  • Azenta Life Sciences. (n.d.). Heat Seals for Microplates - The Gold Standard. Retrieved from 9

Sources

Technical Support Center: Resolving ¹H-¹³C Coupling Overlap in 1-Propanol-1-¹³C NMR Spectra

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of spectral overlap in the NMR analysis of 1-Propanol isotopically labeled at the C1 position (1-Propanol-1-¹³C). While seemingly a simple molecule, the similar chemical environments of its aliphatic protons can lead to signal overlap, which is further complicated by the large one-bond coupling introduced by the ¹³C label. This guide offers robust strategies to deconvolve complex spectra and achieve unambiguous signal assignment.

Troubleshooting Guides

This section provides step-by-step workflows for resolving common issues encountered during the analysis of 1-Propanol-1-¹³C.

Problem: Ambiguous or Overlapping ¹H Multiplets for Protons on C1 and C2

In the ¹H NMR spectrum of 1-propanol, the signals for the methylene protons on C1 (-CH₂OH) and C2 (-CH₂CH₃) often appear close together in the 1.5-3.6 ppm region. This proximity can cause their multiplets to overlap, making definitive assignment and coupling analysis difficult.[1] The presence of a ¹³C label at the C1 position introduces a large, one-bond ¹J(CH) coupling (typically ~125-140 Hz), which will split the C1 proton signal into a large doublet, potentially further complicating this crowded region.

Logical Troubleshooting Workflow

The following diagram outlines the decision-making process for resolving this specific overlap issue.

workflow start Start: Overlapping ¹H signals for C1-H and C2-H q1 Primary Goal: Definitively assign protons to their attached carbons? start->q1 q2 Secondary Goal: Confirm specific H-H coupling partners? start->q2 exp_hsqc Action: Acquire 2D Edited HSQC Spectrum q1->exp_hsqc  Yes (Recommended) res_hsqc Result: Signals resolved in ²D space. Provides C-H connectivity and multiplicity. exp_hsqc->res_hsqc exp_decouple Action: Perform Selective 1D Homonuclear Decoupling q2->exp_decouple  Yes res_decouple Result: Targeted multiplet collapses, confirming J-coupling. exp_decouple->res_decouple

Caption: Troubleshooting workflow for resolving proton signal overlap.

Guide 1: Definitive Assignment using 2D Edited HSQC

The most powerful method for resolving proton overlap is to use a second dimension based on the chemical shifts of the directly attached carbon atoms. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with their one-bond carbon partners, effectively separating them based on the much larger chemical shift dispersion of ¹³C NMR.[2][3][4]

Causality and Experimental Principle

The C1, C2, and C3 carbons of 1-propanol are in distinct chemical environments and give well-separated signals in the ¹³C spectrum. An HSQC experiment generates a 2D map where each peak (cross-peak) represents a C-H bond. By spreading the overlapping proton signals along the ¹³C axis, ambiguity is eliminated.[5][6] An "edited" HSQC provides the additional benefit of differentiating CH/CH₃ groups from CH₂ groups by signal phase, similar to a DEPT-135 experiment but with significantly higher sensitivity.[5][7]

Experimental Protocol: Acquiring an Edited HSQC Spectrum
  • Sample Preparation: Prepare a sample of 1-Propanol-1-¹³C in a suitable deuterated solvent (e.g., 5-10 mg in 0.6 mL of CDCl₃).

  • Initial Spectra: Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine the spectral widths for both nuclei.

  • Select Pulse Program: Choose a standard gradient-selected, edited HSQC pulse sequence (e.g., hsqcedetgpsisp on Bruker systems).

  • Set Key Parameters:

    • Spectral Width (F2 - ¹H dimension): Center the transmitter on your proton spectrum and set the width to cover all proton signals (e.g., 0-10 ppm).

    • Spectral Width (F1 - ¹³C dimension): Center the transmitter on your carbon spectrum and set the width to cover all carbon signals (e.g., 0-70 ppm for 1-propanol).

    • ¹J(CH) Coupling Constant: Set the value for the polarization transfer delay. For aliphatic sp³ carbons, a value of 145 Hz is a standard starting point.

    • Acquisition Time: Ensure sufficient acquisition time in the direct (¹H) dimension for good resolution.

    • Number of Increments (F1): Acquire a sufficient number of increments (e.g., 256 or 512) in the indirect (¹³C) dimension to achieve adequate resolution.

  • Acquire and Process: Run the experiment. After acquisition, perform a 2D Fourier transform and phase correction. CH/CH₃ signals will appear with one phase (e.g., positive, red) and CH₂ signals will have the opposite phase (e.g., negative, blue).

Interpreting the Results

You will observe three distinct cross-peaks, unambiguously correlating each proton signal to its carbon.

Cross-Peak¹H Shift (ppm)¹³C Shift (ppm)Phase (Color)Assignment
1~3.6~64Negative (Blue)C1H₂ -OH
2~1.6~26Negative (Blue)-CH₂ -CH₃
3~0.9~10Positive (Red)-CH₃

This result definitively separates the C1-H and C2-H signals and confirms their identity as methylene groups.

Frequently Asked Questions (FAQs)

Q1: What exactly is a DEPT experiment and how does it complement an HSQC?

A: Distortionless Enhancement by Polarization Transfer (DEPT) is a 1D ¹³C experiment that determines the multiplicity of each carbon atom.[8] It is typically run in three stages:

  • DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃) as positive peaks.

  • DEPT-90: Shows only CH (methine) carbons.[9]

  • DEPT-135: Shows CH and CH₃ carbons as positive peaks and CH₂ carbons as negative (inverted) peaks.[10][11]

While an edited HSQC also provides multiplicity information, running a DEPT experiment can be a quick way to confirm carbon types, especially if a 2D experiment is not immediately necessary. For 1-propanol, a DEPT-135 would show a positive peak for C3 and two negative peaks for C1 and C2.

Q2: Why is my standard ¹³C spectrum of 1-Propanol-1-¹³C decoupled? What happens if it isn't?

A: Standard ¹³C spectra are acquired with broadband proton decoupling. This technique irradiates all proton frequencies, collapsing the C-H coupling and causing each unique carbon to appear as a sharp singlet.[12][13][14] This dramatically simplifies the spectrum and improves the signal-to-noise ratio. If you were to run a proton-coupled ¹³C spectrum of 1-propanol, the signals would be split according to the number of attached protons (n+1 rule): C1 (a triplet), C2 (a triplet), and C3 (a quartet). This would be much harder to interpret.

Q3: How can I confirm the connectivity of the entire carbon backbone?

A: To see correlations between protons and carbons that are two or three bonds away, you need to run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.[15][16] This is the definitive experiment for piecing together molecular fragments and establishing the carbon skeleton.[17] For 1-propanol, an HMBC spectrum would show correlations from the C3 protons (~0.9 ppm) to both the C2 (~26 ppm) and C1 (~64 ppm) carbons, confirming the propyl chain structure.

Q4: Can I simplify the ¹H spectrum directly without a 2D experiment?

A: Yes, using a selective 1D homonuclear decoupling experiment.[18] In this experiment, you apply a low-power radiofrequency pulse precisely at the frequency of one proton multiplet (e.g., the C2 protons). This decouples its interaction with adjacent protons. As a result, the multiplet of the coupled partner (the C1 protons) will collapse into a simpler pattern (in this case, from a triplet to a singlet, ignoring the large ¹³C coupling).[19] This is a fast and effective way to prove which protons are coupled to each other.[20]

Q5: What is the conceptual advantage of using a 2D experiment for overlap?

A: A 2D experiment resolves the problem of signal crowding by "unfolding" the spectrum into a second dimension. Overlapping signals in 1D are often well-separated in the second dimension, allowing for clear visualization and assignment.

hsqc_concept cluster_1d 1D ¹H Spectrum cluster_2d 2D HSQC Spectrum a C3-H₃ (Triplet) b C2-H₂ + C1-H₂ (Overlapping Multiplets) p1 C3 a->p1 p2 C2 b->p2 p3 C1 b->p3 y_axis ¹³C (ppm) x_axis ¹H (ppm) origin origin x_axis_end x_axis_end origin->x_axis_end y_axis_end y_axis_end origin->y_axis_end p1_label ~0.9 p2_label ~1.6 ~3.6 c1_label ~64 c2_label ~26 c3_label ~10

Caption: 2D HSQC resolves overlapping ¹H signals via correlation to ¹³C.

References

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). SpringerLink. Retrieved February 27, 2026, from [Link]

  • Measuring methods available and examples of their applications 13C DEPT (Distortionless Enhancement by Polarization Transfer) - CF NMR CEITEC. (n.d.). CEITEC. Retrieved February 27, 2026, from [Link]

  • DEPT | NMR Core Facility - Columbia University. (n.d.). Columbia University. Retrieved February 27, 2026, from [Link]

  • 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (n.d.). NC State University Libraries. Retrieved February 27, 2026, from [Link]

  • Carbon-13 NMR spectrum of propan-1-ol - (1-propanol) - Doc Brown's Chemistry. (n.d.). Doc Brown's Chemistry. Retrieved February 27, 2026, from [Link]

  • The DEPTQ+ Experiment: Leveling the DEPT Signal Intensities and Clean Spectral Editing for Determining CHn Multiplicities - PMC. (2021, June 8). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942–1947. Retrieved February 27, 2026, from [Link]

  • Selective 1D NMR Experiments. (n.d.). University of Wisconsin-Madison. Retrieved February 27, 2026, from [Link]

  • Selective 1D Experiments. (n.d.). University of Ottawa. Retrieved February 27, 2026, from [Link]

  • 13C NMR of 1-Propanol. (n.d.). University of Calgary. Retrieved February 27, 2026, from [Link]

  • qNMR of mixtures: what is the best solution to signal overlap? - Mestrelab Research. (2014, October 30). Mestrelab Research. Retrieved February 27, 2026, from [Link]

  • Selective Homodecoupled 1D- 1 H NMR Experiment for Unravelling Enantiomers - PubMed. (2022, July 26). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • HMBC - Australian National University NMR / EPR Facility. (n.d.). Australian National University. Retrieved February 27, 2026, from [Link]

  • Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. (2020, December 4). YouTube. Retrieved February 27, 2026, from [Link]

  • Small molecule-NMR | University of Gothenburg. (2023, September 26). University of Gothenburg. Retrieved February 27, 2026, from [Link]

  • NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 50 | Books Gateway. (2024, November 15). Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]

  • Small Molecule Characterization | Nuclear Magnetic Resonance Facility. (n.d.). University of Notre Dame. Retrieved February 27, 2026, from [Link]

  • 1D Methods - Nuclear Magnetic Resonance. (n.d.). University of California, Irvine. Retrieved February 27, 2026, from [Link]

  • A comprehensive discussion of HMBC pulse... : Concepts in Magnetic Resonance - Ovid. (2014, September). Ovid. Retrieved February 27, 2026, from [Link]

  • A section of an HSQC spectra containing several overlapping peaks is... - ResearchGate. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Inverse Heteronuclear Correlation - 2D NMR Experiments - AZoM. (2019, November 4). AZoM. Retrieved February 27, 2026, from [Link]

  • HSQC and HMBC - NMR Core Facility - Columbia University. (n.d.). Columbia University. Retrieved February 27, 2026, from [Link]

  • Simultaneously Enhancing Spectral Resolution and Sensitivity in Heteronuclear Correlation NMR Spectroscopy. (n.d.). Angewandte Chemie International Edition. Retrieved February 27, 2026, from [Link]

  • Tips & Tricks: Characterization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved February 27, 2026, from [Link]

  • Decoupling modes on the Benchtop NMR - Nanalysis. (2019, December 20). Nanalysis. Retrieved February 27, 2026, from [Link]

  • Heteronuclear single quantum coherence spectroscopy - Wikipedia. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]

  • Solved The 1H and 13C NMR spectra of 1-propanol (C3H8O) | Chegg.com. (2022, November 24). Chegg. Retrieved February 27, 2026, from [Link]

  • Coupling constants for 1H and 13C NMR. (n.d.). University of California, Los Angeles. Retrieved February 27, 2026, from [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022, September 24). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]

  • 1-Propanol - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved February 27, 2026, from [Link]

  • NMR Coupling Constants - Chemical Instrumentation Facility - Iowa State University. (n.d.). Iowa State University. Retrieved February 27, 2026, from [Link]

  • Seemingly inconsistent NMR results for n-alcohols. - chemistry - Reddit. (2023, July 1). Reddit. Retrieved February 27, 2026, from [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL. (n.d.). JEOL. Retrieved February 27, 2026, from [Link]

  • Coupling Constants For 1h and 13c NMR | PDF | Physical Chemistry - Scribd. (n.d.). Scribd. Retrieved February 27, 2026, from [Link]

  • 12.08 Solving NMR spectra - Chemistry LibreTexts. (2019, June 5). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]

  • Signal Overlap in NMR Spectroscopy - YouTube. (2018, May 17). YouTube. Retrieved February 27, 2026, from [Link]

  • Identifying Alcohols Using NMR Spectroscopy - AZoM. (2015, October 8). AZoM. Retrieved February 27, 2026, from [Link]

Sources

minimizing isotopic exchange of hydroxyl proton in 1-Propanol-1-13C

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Propanol-1-13C

A Researcher's Guide to Minimizing Hydroxyl Proton Isotopic Exchange in NMR Spectroscopy

Welcome to the technical support center for your work with 1-Propanol-1-13C. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this isotopically labeled compound in their NMR-based studies. As a Senior Application Scientist, I understand the nuances and challenges you face in obtaining high-quality, interpretable NMR spectra. One of the most common hurdles is managing the isotopic exchange of the hydroxyl (-OH) proton. This guide will provide you with in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your data.

Troubleshooting Guide: Unraveling the Dynamics of Hydroxyl Proton Exchange

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. The answers are grounded in established principles of physical organic chemistry and NMR spectroscopy.

Question 1: I'm seeing a broad singlet for my hydroxyl proton, and the coupling to the adjacent methylene group is absent. What's happening?

Answer:

This is a classic sign of intermediate to fast chemical exchange of the hydroxyl proton.[1][2] In NMR spectroscopy, the appearance of a signal is dependent on the rate of dynamic processes.[1] When the hydroxyl proton is rapidly exchanging with other protons in the sample (e.g., from trace water or other alcohol molecules), the spin state information required for coupling is lost. The adjacent methylene protons "see" an average of the spin states of the hydroxyl proton, which results in the collapse of the expected splitting pattern. The broadness of the singlet is also a hallmark of a dynamic process occurring on the NMR timescale.[1]

Question 2: Why is the chemical shift of my hydroxyl proton so inconsistent between samples?

Answer:

The chemical shift of a hydroxyl proton is exceptionally sensitive to its chemical environment.[1][2][3] Several factors can cause significant variations in its resonance frequency:

  • Hydrogen Bonding: The extent of hydrogen bonding has a major influence on the electron density around the proton.[4][5] Increased hydrogen bonding deshields the proton, shifting its signal downfield (to a higher ppm value).[4]

  • Concentration: As the concentration of the alcohol changes, the degree of intermolecular hydrogen bonding also changes, leading to shifts in the -OH resonance.[2][4]

  • Solvent: The choice of solvent plays a critical role. Protic solvents can exchange with the hydroxyl proton, while aprotic solvents that are hydrogen bond acceptors (like DMSO-d6) can significantly alter the chemical shift due to strong hydrogen bonding.[1][6]

  • Temperature: Temperature affects the strength and dynamics of hydrogen bonds, and therefore the chemical shift of the hydroxyl proton.[7][8][9]

  • Presence of Impurities: Acidic or basic impurities, as well as water, will catalyze proton exchange and can significantly impact the chemical shift.[2][5]

Question 3: I've been told to use DMSO-d6 as a solvent. Why is this recommended over a more common solvent like CDCl3?

Answer:

DMSO-d6 is an excellent choice for minimizing hydroxyl proton exchange for a few key reasons:

  • Aprotic Nature: DMSO-d6 is an aprotic solvent, meaning it does not have any protons that can readily exchange with the hydroxyl proton of your 1-propanol.[1] In contrast, protic solvents like D2O or methanol-d4 would lead to the rapid disappearance of your -OH signal due to deuterium exchange.[2][10][11]

  • Hydrogen Bond Acceptor: The sulfoxide group in DMSO is a strong hydrogen bond acceptor. It will form a relatively strong hydrogen bond with the hydroxyl proton of the alcohol. This "locks" the proton in place, slowing down the rate of intermolecular exchange.[12]

  • Reduced Exchange Rate: The combination of its aprotic nature and strong hydrogen bonding capability significantly reduces the rate of proton exchange, often allowing for the observation of sharp -OH signals and their coupling to adjacent protons.[1]

While CDCl3 is a common NMR solvent, it is not as effective at slowing down proton exchange as DMSO-d6. Additionally, commercial CDCl3 often contains trace amounts of acidic impurities which can catalyze exchange.[12]

Question 4: Will the 1-13C isotope in my 1-Propanol-1-13C have a significant effect on the hydroxyl proton exchange rate?

Answer:

The presence of a 13C isotope at the 1-position is expected to have a negligible effect on the rate of hydroxyl proton exchange compared to other experimental factors. This is due to the nature of the kinetic isotope effect (KIE). A 13C KIE is typically observed when the C-H or C-C bond at the isotopic position is broken or formed in the rate-determining step of a reaction.[13][14][15]

In the case of hydroxyl proton exchange, the C-O and C-H bonds of the propanol backbone are not directly involved in the proton transfer mechanism. The exchange occurs at the O-H bond. While there might be a very small secondary isotope effect transmitted through the sigma bonds, it will be insignificant compared to the catalytic effects of trace acid, base, or water, and the influence of solvent and temperature.[2][5] Your primary focus for minimizing exchange should be on rigorous sample preparation and the choice of experimental conditions.

Question 5: I suspect my sample is contaminated with water. How can I confirm this and what is the best way to remove it?

Answer:

The presence of water is a common issue and a major catalyst for proton exchange. You can often identify a water peak in your 1H NMR spectrum, although its chemical shift can vary depending on the solvent.

To rigorously dry your 1-Propanol-1-13C sample and the NMR solvent, you should employ the following strategies:

  • Drying the Analyte: If your 1-propanol-1-13C is a liquid, you can dry it over activated molecular sieves (3Å or 4Å) and then carefully distill it or transfer it to your NMR tube under an inert atmosphere.

  • Drying the NMR Solvent: Use a freshly opened ampule of high-purity deuterated solvent. For solvents that are not in sealed ampules, they can be dried over activated molecular sieves.[16]

  • Drying Glassware: Ensure your NMR tube, pipettes, and any other glassware are thoroughly dried. This can be done by heating them in an oven (and cooling in a desiccator) or by rinsing with a dry, deuterated solvent prior to use.[16][17][18]

  • Sample Preparation under Inert Atmosphere: Preparing your sample in a glove box or under a stream of dry nitrogen or argon will minimize the introduction of atmospheric moisture.[18]

Adding molecular sieves directly to the NMR tube is generally not recommended as the solid particles can degrade the magnetic field homogeneity, leading to broad lines.[19]

Frequently Asked Questions (FAQs)

  • What is the expected chemical shift for the hydroxyl proton in 1-propanol? The chemical shift is highly variable, but in a non-hydrogen bonding solvent like CDCl3, it can range from 0.5 to 5.0 ppm.[3][11] In a hydrogen-bonding solvent like DMSO-d6, it will be shifted further downfield.

  • How can I definitively identify the hydroxyl proton signal? A D2O shake is a simple and effective method.[10][20] Add a drop of deuterium oxide (D2O) to your NMR sample, shake it, and re-acquire the spectrum. The hydroxyl proton will exchange with deuterium, causing its signal to disappear or significantly diminish.[2][10][11]

  • What is the effect of temperature on the hydroxyl proton signal? Lowering the temperature generally slows down the rate of proton exchange, which can lead to a sharpening of the -OH signal and the appearance of coupling.[1][7] Conversely, increasing the temperature can increase the exchange rate, leading to signal broadening and the loss of coupling.[7][21] The chemical shift of the -OH proton is also temperature-dependent due to changes in hydrogen bonding.[8]

  • Can I use a base to slow down proton exchange? No, both acids and bases catalyze proton exchange.[22][23][24] The goal is to have a sample that is as close to neutral and free of any catalytic species as possible.

Experimental Protocols

Protocol 1: Rigorous Sample Preparation for Minimizing Hydroxyl Proton Exchange

This protocol outlines the steps for preparing a high-quality NMR sample of 1-Propanol-1-13C in DMSO-d6.

Materials:

  • 1-Propanol-1-13C

  • High-purity DMSO-d6 (from a sealed ampule)

  • High-quality 5mm NMR tube and cap

  • Pasteur pipettes and bulbs

  • Glass wool

  • Small vial for sample dissolution

  • Nitrogen or Argon gas source

  • Desiccator

  • Oven

Procedure:

  • Glassware Preparation:

    • Place the NMR tube, vial, and Pasteur pipettes in an oven at 120 °C for at least 4 hours to ensure they are thoroughly dry.[16][18]

    • Transfer the dried glassware to a desiccator to cool under a dry atmosphere.

  • Sample Preparation Environment:

    • Perform the following steps in a glove box or under a gentle stream of dry nitrogen or argon to minimize exposure to atmospheric moisture.[18]

  • Solvent and Analyte Handling:

    • Open a fresh ampule of DMSO-d6.

    • In the dried vial, dissolve approximately 5-25 mg of 1-Propanol-1-13C in about 0.6-0.7 mL of DMSO-d6.[25]

  • Filtration and Transfer:

    • Place a small, tight plug of glass wool into the bottom of a dried Pasteur pipette.[25]

    • Using the pipette, filter the sample solution directly into the dried NMR tube to remove any particulate matter.[25]

    • Cap the NMR tube immediately.

  • Equilibration:

    • Allow the sample to equilibrate at the desired temperature in the NMR spectrometer before acquiring data.

Protocol 2: D2O Exchange for Hydroxyl Proton Signal Confirmation

Procedure:

  • Acquire a standard 1H NMR spectrum of your 1-Propanol-1-13C sample.

  • Remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D2O) to the sample.

  • Cap the tube and gently invert it several times to mix thoroughly.

  • Re-insert the sample into the spectrometer and acquire another 1H NMR spectrum.

  • Compare the two spectra. The signal corresponding to the hydroxyl proton should have disappeared or be significantly reduced in intensity in the second spectrum.[2][10][11]

Data Presentation

Table 1: Influence of Experimental Conditions on Hydroxyl Proton NMR Signal

ConditionEffect on Proton Exchange RateExpected 1H NMR Signal AppearanceRationale
High Purity Sample & Solvent DecreasedSharp signal, potential for couplingAbsence of acid/base catalysts.[2]
Trace H2O, Acid, or Base IncreasedBroad singlet, loss of couplingCatalysis of the exchange process.[2][5]
Aprotic Solvent (e.g., DMSO-d6) DecreasedSharp signal, downfield shiftStrong H-bond acceptor, no exchangeable protons.[1]
Protic Solvent (e.g., CD3OD) IncreasedSignal may broaden or disappearRapid exchange with solvent deuterium.[1]
Low Temperature DecreasedSharper signal, coupling may resolveSlower reaction kinetics.[7][21]
High Temperature IncreasedBroader signal, loss of couplingFaster reaction kinetics.[7][21]
High Concentration VariableVariableComplex effects on hydrogen bonding networks.[4][21]

Visualizations

Hydroxyl Proton Exchange Mechanisms

G cluster_acid Acid-Catalyzed Exchange cluster_base Base-Catalyzed Exchange ROH_A1 R-O-H ROH2 R-O⁺H₂ ROH_A1->ROH2 Protonation H3O H₃O⁺ H3O->ROH2 ROH2->ROH_A1 H2O_A H₂O ROH_star R-O-H ROH2->ROH_star Deprotonation by H₂O* ROH_A2 R-O-H H_star H ROH_B1 R-O-H RO_neg R-O⁻ ROH_B1->RO_neg Deprotonation OH_neg OH⁻ OH_neg->RO_neg RO_neg->ROH_B1 H2O_B H₂O ROH_star_B R-O-H RO_neg->ROH_star_B Protonation by H₂O* ROH_B2 R-O-H H_star_O H-O-H

Caption: Acid and base-catalyzed hydroxyl proton exchange pathways.

Workflow for Optimal Sample Preparation

G Start Start: Prepare for NMR Analysis Dry_Glassware Dry NMR Tube & Glassware (Oven @ 120°C, >4h) Start->Dry_Glassware Cool_Desiccator Cool in Desiccator Dry_Glassware->Cool_Desiccator Inert_Atmosphere Work under Inert Atmosphere (Glove Box or N₂/Ar) Cool_Desiccator->Inert_Atmosphere Dissolve_Sample Dissolve 1-Propanol-1-13C in High-Purity DMSO-d6 Inert_Atmosphere->Dissolve_Sample Filter Filter Sample into NMR Tube (Glass Wool Plug) Dissolve_Sample->Filter Cap Cap NMR Tube Immediately Filter->Cap Acquire_Data Acquire NMR Spectrum Cap->Acquire_Data

Caption: Step-by-step workflow for preparing a high-quality NMR sample.

References

  • Moser, A. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • OpenOChem Learn. Exchangeable Protons and Deuterium Exchange. [Link]

  • University of Calgary. Hydroxyl Proton Exchange and the Influence of Hydrogen Bonding. [Link]

  • Oregon State University. Spectroscopy of Alcohols: Identification. [Link]

  • ACS Publications. (2019, August 26). Base-Catalyzed [1,n]-Proton Shifts in Conjugated Polyenyl Alcohols and Ethers. [Link]

  • Reddit. (2016, March 31). How to keep water out of NMR samples?[Link]

  • Pearson. Propose a mechanism for proton exchange of an alcohol in aqueous base. [Link]

  • Chemistry Stack Exchange. (2016, March 20). Why do hydroxyl groups only produce a singlet in proton NMR?[Link]

  • Michigan State University. Alcohol Reactivity. [Link]

  • Organic Chemistry Data. 5. Proton Nuclear Magnetic Resonance Spectroscopy. [Link]

  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. [Link]

  • Western Oregon University. Chapter 7: Catalytic Mechanisms of Enzymes. [Link]

  • Chemistry Pages. Alcohol NMR. [Link]

  • PubMed. An in situ drying method for preparing NMR samples with extremely low water content. [Link]

  • OpenOChem Learn. Alcohols. [Link]

  • Journal of Food and Raw Materials. (2019). THE CHANGE OF THE HYDROXYL PROTONS IN AQUEOUSALCOHOLIC MIXTURES UNDER THE PROCESS OF MAKING VODKAS. [Link]

  • JoVE. (2025, May 22). Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes. [Link]

  • University of California, San Diego. NMR Sample Preparation. [Link]

  • University of Florida. Sample Preparation & NMR Tubes. [Link]

  • Pearson. Propose mechanisms to show the interchange of protons between ethanol molecules under (a) acid catalysis. (b) base catalysis. [Link]

  • Chemistry Steps. Reaction of Alcohols with HCl, HBr and HI Acids. [Link]

  • YouTube. (2017, April 25). NMR spectroscopy. Proton exchange. [Link]

  • PMC. Specific base catalysis by yeast alcohol dehydrogenase I with substitutions of histidine-48 by glutamate or serine residues in the proton relay system. [Link]

  • PubMed. (2016, January 15). (1)H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. [Link]

  • Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis. [Link]

  • SciSpace. NMR measurements of proton exchange between solvent and peptides and proteins. [Link]

  • DocPlayer. Ch11 Reacns of Alcohols. [Link]

  • ResearchGate. 13C Kinetic Isotope Effects and the Mechanism of the Uncatalyzed Decarboxylation of Orotic Acid. [Link]

  • JoVE. (2025, May 22). Video: ¹H NMR of Labile Protons: Temporal Resolution. [Link]

  • ResearchGate. (2014, July 11). Can we add molecular sieves directly to the NMR tube to remove water in the sample?[Link]

  • MDPI. (2017, April 1). Direct Substitution of Alcohols in Pure Water by Brønsted Acid Catalysis. [Link]

  • Quora. (2018, September 23). How can the final traces of water be removed from your samples to ensure that they are totally dry?[Link]

  • Reddit. (2019, September 14). What causes the temperature-sensitivity of the chemical shift in NMR-spectroscopy?[Link]

  • Rochester Institute of Technology. Sample Preparation. [Link]

  • University of Arizona. Sample preparation. [Link]

  • Chad's Prep. Acid Catalyzed Addition of an Alcohol. [Link]

  • University of California, Santa Barbara. SG Sample Prep. [Link]

  • University of Zurich. CHE 322 : Enzyme Mechanisms and Natural Product Biosynthesis. [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. [Link]

  • AIP Publishing. (2024, June 5). Fourier transform microwave spectroscopy of the 13C- and 18O-substituted tropolone. Proton tunneling effect for the isotopic species with the asymmetric potential wells. [Link]

  • RSC Publishing. (2016, March 9). Kinetic isotope effects for fast deuterium and proton exchange rates. [Link]

  • ResearchGate. Determination of fast exchange of protons by NMR spectroscopy. [Link]

  • ACS Publications. (2012, December 5). Highly Precise Measurement of Kinetic Isotope Effects Using 1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy. [Link]

  • PMC. Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. [Link]

Sources

Technical Support Center: Troubleshooting 1-Propanol-1-13C Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Polarity-Volatility Trap

Recovering 1-Propanol-1-13C presents a unique "double-bind" challenge in sample preparation. Unlike long-chain alcohols, propanol sits in a physicochemical "dead zone":

  • High Water Solubility (LogP ~0.25): It prefers the aqueous phase, making standard Liquid-Liquid Extraction (LLE) inefficient.

  • High Volatility (BP ~97°C): It is easily lost during the concentration steps (e.g., nitrogen blowdown) required to increase sensitivity.

The


C label does not significantly alter these physical properties, but it drastically increases the cost of the error. A 40% recovery rate is unacceptable for expensive isotopologues. This guide provides field-proven protocols to close these escape routes.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: I am using Nitrogen (N2) blowdown to concentrate my extracts, but my recovery is consistently <50%. What is happening?

The Root Cause: You are likely experiencing azeotropic loss . 1-Propanol forms a binary azeotrope with water (and many organic solvents). When you apply N2 blowdown, you are not just removing the solvent; you are actively stripping the propanol along with it due to its high vapor pressure.

The Fix:

  • Immediate Action: STOP evaporating to dryness. This is the #1 cause of volatile alcohol loss.

  • Protocol Adjustment: Use a "Keeper" Solvent .[1] Add 50–100 µL of a high-boiling solvent (e.g., DMF or DMSO) before evaporation. The propanol will partition into the keeper as the volatile solvent evaporates, preventing total loss.

  • Better Alternative: Switch to Headspace Sampling (see Part 3), which eliminates the evaporation step entirely.

Q2: My LLE using Ethyl Acetate or Dichloromethane (DCM) yields poor extraction efficiency from plasma/urine.

The Root Cause: The Partition Coefficient (K) is fighting you. With a LogP of ~0.25, 1-Propanol is miscible with water. In a standard water/organic system, a significant fraction of the analyte remains in the aqueous biological matrix.

The Fix: Implement Salting-Out Assisted Liquid-Liquid Extraction (SALLE) . By saturating the aqueous phase with salt, you create a "hydration shell" around the salt ions. This ties up the water molecules, effectively "pushing" the propanol out of the water and into the organic phase.

Q3: I see tailing peaks and variable areas in my GC-MS. Is this an extraction issue?

The Root Cause: This is likely an Adsorption/Injection issue, not just extraction. Short-chain alcohols have free hydroxyl groups that hydrogen-bond to active sites (silanols) in the GC liner or column.

The Fix:

  • In-Situ Derivatization: If you must use liquid injection, derivatize the extract with BSTFA + 1% TMCS . This replaces the -OH proton with a trimethylsilyl group, improving volatility and peak shape.

  • Internal Standard Normalization: Ensure you are spiking the 1-Propanol-1-13C before any extraction steps to account for matrix effects.

Part 2: The "Gold Standard" Protocols

Protocol A: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Best for: Liquid Injection GC-MS or LC-MS when Headspace is unavailable.

Reagents:

  • Ammonium Sulfate

    
     or Sodium Chloride 
    
    
    
    .
  • Extraction Solvent: Acetonitrile (ACN) or Ethyl Acetate.

Workflow:

  • Aliquot: Transfer 200 µL of biological sample (plasma/urine) to a 1.5 mL Eppendorf tube.

  • Spike: Add 1-Propanol-1-13C internal standard. Vortex 10s.

  • Salt Addition: Add solid

    
     to saturation (~100-150 mg).
    
    • Why: This increases the ionic strength, drastically reducing propanol's water solubility.

  • Solvent Addition: Add 600 µL of Acetonitrile .

    • Note: Normally ACN is miscible with water. However, upon salt saturation, phase separation occurs (ACN separates from the salt water).

  • Extraction: Vortex vigorously for 2 minutes. Centrifuge at 10,000 x g for 5 minutes.

  • Collection: Carefully remove the top organic layer .

  • Analysis: Inject directly (do not evaporate).

Protocol B: Static Headspace GC-MS (The Industry Standard)

Best for: Maximum sensitivity, zero solvent evaporation loss, and dirty matrices.

Concept: Instead of extracting the liquid, you heat the sample in a sealed vial and analyze the gas phase (headspace) where the volatile propanol concentrates.

Workflow:

  • Preparation: Place 0.5 mL sample + 0.5 mL saturated NaCl solution into a 20 mL headspace vial.

  • Seal: Crimp cap immediately with a PTFE/Silicone septum.

  • Incubation: Heat at 80°C for 20 minutes with agitation.

    • Critical: The salt solution drives the propanol into the headspace (vapor phase).

  • Injection: The HS autosampler injects the vapor directly.

    • Result: 100% theoretical recovery relative to the gas phase equilibrium; zero loss to evaporation.

Part 3: Visualizing the Mechanism

Figure 1: Decision Matrix for 1-Propanol Recovery

Use this logic tree to select the correct extraction method based on your lab's capabilities.

ExtractionLogic Start START: Sample Matrix (Plasma, Urine, Media) IsHSAvailable Is Headspace GC Available? Start->IsHSAvailable HS_Yes Method: Static Headspace IsHSAvailable->HS_Yes Yes HS_No Method: Liquid Extraction IsHSAvailable->HS_No No HS_Opt Add Saturated NaCl Incubate @ 80°C HS_Yes->HS_Opt HS_Result High Sensitivity No Evaporation Loss HS_Opt->HS_Result LLE_Type Select Solvent System HS_No->LLE_Type Std_LLE Standard LLE (EtOAc/Water) LLE_Type->Std_LLE No Salt SALLE SALLE Protocol (ACN + (NH4)2SO4) LLE_Type->SALLE With Salt Fail FAIL: Low Recovery (Partitioning Issues) Std_LLE->Fail Conc_Step Concentration Required? SALLE->Conc_Step Blowdown N2 Blowdown Conc_Step->Blowdown Direct Keeper Add Keeper Solvent (DMF/DMSO) Conc_Step->Keeper With Keeper Loss FAIL: Volatility Loss Blowdown->Loss Success SUCCESS: High Recovery Keeper->Success

Caption: Decision tree for selecting the optimal extraction workflow. Green paths indicate high-recovery methodologies.

Figure 2: The "Salting-Out" Mechanism

Why adding salt forces 1-Propanol into the organic phase.

SaltingOut Water H2O Prop 1-Propanol (13C) Water->Prop Hydrogen Bonding Organic Organic Phase Prop->Organic Forced Migration (Partitioning) Salt Salt Ions (Na+, Cl-) Salt->Water Strong Hydration Shell (Steals H2O)

Caption: Mechanism of Salting-Out.[2][3] Salt ions (Red) sequester water molecules, breaking the water-propanol bond and forcing the propanol (Yellow) into the organic phase (Green).

Part 4: Data Summary & Expectations

ParameterStandard LLE (EtOAc)N2 Blowdown (No Keeper)SALLE (ACN + Salt) Headspace GC
Recovery Rate 20–30%< 10%85–95% N/A (Equilibrium)
Reproducibility (RSD) High (>15%)Very High (>25%)< 5% < 2%
Sample Cleanliness Poor (Lipids co-extract)ModerateHigh Excellent
Instrument Maintenance High (Liner exchanges)ModerateLow Minimal

References

  • United States Pharmacopeia (USP). (2023). General Chapter <467> Residual Solvents. (Defines Headspace GC as the standard for volatile organic impurities).[4]

  • Majors, R. E. (2013). Salting-out assisted liquid-liquid extraction (SALLE). LCGC North America. (Foundational text on the physics of salting out ACN/Water systems).

  • Snow, N. H., & Slack, G. C. (2002). Head-space analysis in modern gas chromatography. TrAC Trends in Analytical Chemistry. (Authoritative review on HS-GC sensitivity for volatiles).

  • Restek Corporation. (2022). Optimizing Headspace Parameters for Residual Solvents. (Technical guide on salt addition and temperature effects).

Sources

Technical Support Center: Storage Stability of 1-Propanol-1-13C Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Propanol-1-13C. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of your isotopically labeled propanol solutions. Below, you will find a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to address potential issues you may encounter during your experiments.

Troubleshooting Guide: Investigating Solution Instability

This section addresses specific issues that may arise during the storage and use of 1-Propanol-1-13C solutions. The following workflow provides a systematic approach to diagnosing and resolving these problems.

cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Analytical Verification cluster_3 Root Cause Analysis & Corrective Actions A Unexpected Experimental Results (e.g., poor reproducibility, incorrect quantification) C Review Storage and Handling Records A->C B Visual Inspection Failure (e.g., discoloration, precipitate) D Check for Contamination B->D E Chemical Purity Analysis (GC-MS) C->E Discrepancies found I Contamination Confirmed D->I Contaminant found F Concentration Verification (qNMR or GC-FID) E->F H Degradation Identified E->H Impurities detected G Isotopic Enrichment Analysis (13C NMR or MS) F->G J Concentration Change F->J Concentration out of spec K Isotopic Integrity Compromised G->K Enrichment incorrect L Solution is Stable - Investigate Experimental Protocol G->L All specs met M Implement Corrective Actions H->M Implement Corrective Actions: - Discard solution - Review storage conditions - Procure new standard I->M J->M K->M

Caption: Troubleshooting workflow for assessing the stability of 1-Propanol-1-13C solutions.

Issue 1: I am seeing unexpected peaks in my analytical chromatogram (e.g., by GC-MS).
  • Question: What are the potential causes of new, unexpected peaks in my analysis of a stored 1-Propanol-1-13C solution?

  • Answer: The appearance of new peaks can be attributed to several factors:

    • Chemical Degradation: Although 1-propanol is generally stable, long-term storage under suboptimal conditions can lead to degradation.[1] The most likely degradation pathways for a primary alcohol like 1-propanol are oxidation and dehydration.[2]

      • Oxidation: Exposure to air (oxygen) or oxidizing contaminants can lead to the formation of propanal and subsequently propionic acid.[2] This is more likely if the solution was stored in a partially empty, air-filled container or if the solvent itself was not degassed.

      • Dehydration: While less common without a catalyst, intermolecular dehydration can form di-n-propyl ether, especially if the solution was inadvertently exposed to acidic conditions and heat.[3]

    • Solvent Impurities: If the 1-Propanol-1-13C was dissolved in a solvent, the solvent itself may have degraded over time, introducing new impurities.

    • Contamination: The solution may have been contaminated during handling. This could be from a non-inert container, a contaminated pipette, or introduction of airborne particles.

  • Troubleshooting Steps:

    • Analyze a Blank: Inject a sample of the solvent used to prepare the solution to rule out solvent-based impurities.

    • Confirm Peak Identity: Use mass spectrometry (MS) to identify the molecular weight and fragmentation pattern of the unexpected peaks. Compare these to the likely degradation products (propanal, propionic acid, di-n-propyl ether).

    • Review Storage Conditions: Check your records. Was the solution exposed to light, high temperatures, or air for extended periods? Was the container sealed properly?

    • Perform a Forced Degradation Study: To confirm if the observed impurities are indeed degradation products, you can perform a forced degradation study on a fresh, reliable sample of 1-Propanol-1-13C.[4] Exposing the new sample to mild oxidative (e.g., a small amount of hydrogen peroxide) or acidic conditions can help to confirm the identity of the degradation products.

Issue 2: My quantitative results are inconsistent or show a decrease in concentration over time.
  • Question: Why might the concentration of my 1-Propanol-1-13C standard solution appear to be decreasing?

  • Answer: A perceived or real decrease in concentration is a common issue with stored solutions and can be caused by:

    • Evaporation: 1-Propanol is volatile.[5] If the container is not sealed properly, the solvent and/or the 1-propanol can evaporate, leading to a change in concentration. This is particularly relevant for solutions stored at room temperature or in containers that are frequently opened.

    • Adsorption: The analyte may adsorb to the surface of the storage container, especially if stored in certain types of plastic. It is recommended to store standards in clean, chemically inert containers such as those made of polytetrafluoroethylene (PTFE) or high-density polyethylene (HDPE), or borosilicate glass.

    • Chemical Degradation: As mentioned in the previous issue, if the 1-Propanol-1-13C degrades, its concentration will naturally decrease.

  • Troubleshooting Steps:

    • Verify Container Seal: Ensure the container cap is providing a tight seal. For long-term storage, consider using containers with PTFE-lined caps.

    • Check for Weight Loss: If you recorded the initial weight of the sealed container, re-weigh it to check for any mass loss due to evaporation.

    • Re-analyze the Solution: Use a validated, stability-indicating analytical method, such as quantitative NMR (qNMR) or gas chromatography with a flame ionization detector (GC-FID), to accurately determine the current concentration.

    • Prepare a Fresh Standard: Prepare a new standard solution from a reliable stock of 1-Propanol-1-13C and compare its analytical response to the stored solution. This will help differentiate between an actual concentration decrease and an issue with your analytical method.

Issue 3: I am concerned about the isotopic integrity of my standard after long-term storage.
  • Question: Can the 13C label on 1-Propanol-1-13C be lost or move to another position over time?

  • Answer: The carbon-carbon and carbon-oxygen bonds in 1-propanol are stable, and the 13C label at the C1 position is not expected to undergo isotopic exchange or rearrangement under normal storage conditions. The carbon-13 isotope is a stable, non-radioactive isotope.[6] However, it is good practice to periodically verify the isotopic enrichment.

  • Troubleshooting Steps:

    • 13C NMR Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is the most direct method to confirm the position and enrichment of the 13C label. The 13C NMR spectrum of 1-Propanol-1-13C will show a significantly enhanced signal for the carbon at the C1 position. Comparing the integration of this signal to the signals of the other carbons (at natural abundance) can provide an estimate of the isotopic enrichment.

    • Mass Spectrometry: High-resolution mass spectrometry can confirm the molecular weight of the labeled compound, which will be one mass unit higher than unlabeled 1-propanol.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a 1-Propanol-1-13C solution?

A1: The ideal storage conditions depend on the desired storage duration and the solvent used. Based on general guidelines for isotopically labeled and volatile compounds, the following is recommended:

Parameter Condition Rationale
Temperature -20°C or belowReduces volatility and slows down potential degradation reactions.[7]
Container Tightly sealed, amber glass vial with a PTFE-lined capPrevents evaporation and protects from light. Amber glass blocks UV light which can potentially initiate degradation.[5] PTFE is an inert material that minimizes adsorption and leaching.
Atmosphere Inert gas (e.g., Argon or Nitrogen) headspaceDisplacing air with an inert gas minimizes the risk of oxidation.
Solvent A high-purity, aprotic solvent if possible, or the solvent used in the final applicationThe choice of solvent can impact stability. Ensure the solvent is of high purity and does not react with 1-propanol.

Q2: How long can I store a 1-Propanol-1-13C solution?

A2: There is no single answer to this, as the stability depends heavily on the storage conditions and the required analytical precision. However, based on studies of similar compounds, a properly prepared and stored solution can be stable for several years.[8] For critical applications, it is recommended to establish a re-qualification schedule.

Q3: What is a re-qualification schedule and why is it important?

A3: A re-qualification schedule is a predetermined plan to periodically re-test a reference standard to ensure it still meets its specifications for identity, purity, concentration, and isotopic enrichment.[6][9] This is a critical component of laboratory quality assurance. A typical schedule might involve re-testing every 12 months for the first two years, and then annually thereafter, though the frequency should be based on a risk assessment.[7][8][10]

Q4: Can I store 1-Propanol-1-13C as a neat (undiluted) liquid?

A4: Yes, storing 1-Propanol-1-13C as a neat liquid is often the most stable option for long-term storage. The same principles apply: store in a tightly sealed, amber glass container at a low temperature (e.g., 2-8°C or -20°C) and under an inert atmosphere.[4]

Q5: What analytical methods are recommended for stability testing of 1-Propanol-1-13C solutions?

A5: A combination of methods should be used to provide a comprehensive assessment of stability:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying potential volatile impurities and degradation products.

  • Quantitative 13C Nuclear Magnetic Resonance (qNMR): A powerful tool for accurately determining the concentration and verifying the isotopic enrichment and position of the 13C label without the need for a separate reference standard of the same compound.[11]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A robust method for quantifying the concentration of 1-propanol, especially when coupled with an internal standard.

Experimental Protocol: Stability Assessment of a 1-Propanol-1-13C Solution

This protocol outlines a general procedure for the periodic re-qualification of a stored 1-Propanol-1-13C solution.

Objective: To verify the concentration, chemical purity, and isotopic enrichment of a stored 1-Propanol-1-13C solution.

Materials:

  • Stored 1-Propanol-1-13C solution

  • High-purity solvent (matching the solution solvent)

  • GC-MS system

  • NMR spectrometer

  • Calibrated analytical balance and pipettes

Procedure:

  • Visual Inspection:

    • Before opening, allow the solution to equilibrate to room temperature to prevent condensation.

    • Visually inspect the solution for any signs of precipitation, discoloration, or microbial growth. Record your observations.

  • Concentration Verification (by GC-FID):

    • Prepare a fresh calibration curve using a newly prepared set of standards from a certified reference material of 1-Propanol-1-13C.

    • Dilute an aliquot of the stored solution to fall within the range of the calibration curve.

    • Analyze the stored solution and the new calibration standards by GC-FID.

    • Calculate the concentration of the stored solution and compare it to the initial concentration. The acceptance criteria should be defined in your laboratory's standard operating procedures (e.g., within ±5% of the initial value).

  • Chemical Purity and Degradation Product Analysis (by GC-MS):

    • Analyze an aliquot of the stored solution by GC-MS.

    • Screen for any peaks that were not present in the initial analysis of the solution.

    • If new peaks are detected, attempt to identify them using their mass spectra.

    • Quantify any impurities and compare them to the acceptance criteria (e.g., total impurities not to exceed 1%).

  • Isotopic Enrichment Verification (by 13C NMR):

    • Acquire a proton-decoupled 13C NMR spectrum of the stored solution.

    • Confirm that the signal corresponding to the 13C-labeled carbon (C1) is the most intense.

    • While precise quantification of isotopic enrichment can be complex, a qualitative or semi-quantitative assessment can be made by comparing the signal-to-noise of the labeled carbon to the other carbons in the molecule. This should be compared to the spectrum from the initial analysis.

By following this guide, researchers can ensure the continued integrity of their 1-Propanol-1-13C solutions, leading to more accurate and reproducible experimental results. Proactive management and periodic verification of isotopically labeled standards are cornerstones of scientific rigor.

References

  • BioPharma Consulting Group. (2025, May 30).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2009). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953, Annex 2.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014, March 1). Pharmaceutical Technology.
  • Propanol, 1- (EHC 102, 1990). (1990). INCHEM.
  • 13C NMR of 1-Propanol. (n.d.).
  • ACCREDITATION OF STABLE ISOTOPE RATIO METHODS: GUIDELINES FOR THE IMPLEMENTATION OF A QUALITY SYSTEM ACCORDING TO ISO/IEC 17025. (n.d.). IMEKO.
  • i-Propanol Solvent Effect on Protein Stability in Biopharmaceutical Formul
  • National Center for Biotechnology Information. (n.d.). 1-Propanol-1-13C. PubChem. Retrieved February 27, 2026, from [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • MATERIAL SAFETY DATA SHEET 1-PROPANOL. (n.d.). West Liberty University.
  • Forced Degradation vs. Long-Term Stability Studies: What's the Difference? (2025, November 26).
  • U.S. Nuclear Regulatory Commission. (n.d.). Regulatory Guide 5.
  • Isotope standards and reference m
  • Catalytic Dehydration of 1-Propanol Over Silica Containing Sulfonic Acid Groups. (n.d.). SciELO.
  • European Medicines Agency. (2023, July 13).
  • 1-Propanol: Properties, Reactions, Production And Uses. (2025, September 24). Chemcess.
  • World Health Organization. (n.d.).
  • What are suitable Cycles for Re-Qualific
  • THERMAL DEGRADATION OF 1-PROPANOL MOLECULES IN W
  • Carl ROTH. (n.d.).
  • Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. (2025, May 16). PMC.
  • 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. (n.d.). RSC Publishing.
  • 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. (2014, March 6).
  • 1-Propanol(71-23-8) 13C NMR spectrum. (n.d.). ChemicalBook.

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Stable Isotope Support Hub: 1-Propanol-1-¹³C Purification

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: ISO-PUR-003 Assigned Specialist: Senior Application Scientist, Stable Isotope Division

Introduction: The Economics of Purification

Welcome to the Stable Isotope Support Hub. You are likely here because your 1-Propanol-1-¹³C —a reagent costing upwards of $500/gram—has degraded. Unlike standard solvent purification where "discarding the heads and tails" is standard practice, handling ¹³C-labeled reagents requires a paradigm shift: Recovery is paramount.

Common degradation pathways for 1-Propanol include:

  • Hygroscopic Uptake: Formation of a water/alcohol azeotrope.

  • Auto-oxidation: Conversion to Propionaldehyde-1-¹³C and Propionic Acid-1-¹³C.

This guide prioritizes micro-scale purification techniques designed to maximize isotopic recovery while ensuring chemical purity for sensitive NMR and metabolic flux applications.

Module 1: Diagnostic & Troubleshooting

Before attempting purification, confirm the identity and extent of impurities to select the correct workflow.

Diagnostic Logic Flow

Use the following logic to determine your purification strategy.

DiagnosticFlow Start Suspect Reagent Test Run 1H & 13C NMR (CDCl3) Start->Test Water Broad Singlet (Variable Shift) Test->Water H2O Detected Aldehyde Triplet ~9.8 ppm (1H) Peak ~203 ppm (13C) Test->Aldehyde Oxidation Acid Broad Singlet ~11 ppm (1H) Peak ~180 ppm (13C) Test->Acid Oxidation Action_Sieves Protocol A: 3A Molecular Sieves Water->Action_Sieves Action_Distill Protocol B: Micro-Distillation Aldehyde->Action_Distill Acid->Action_Distill Action_Distill->Action_Sieves If wet after distill

Figure 1: Diagnostic decision tree for selecting the appropriate purification method.

NMR Impurity Fingerprint

Distinguishing between satellite peaks (coupling) and impurities is critical.

Component¹H NMR Signature (CDCl₃)¹³C NMR Signature (ppm)Notes
1-Propanol-1-¹³C ~3.58 ppm (t, 2H, α-CH₂)64.5 ppm (d) The ¹³C label will split the attached protons (¹J_CH ~140 Hz).
Water ~1.5 - 4.0 ppm (broad s)N/AShift varies with concentration/pH.
Propionaldehyde 9.79 ppm (t, 1H, CHO)203.2 ppm Major oxidation product.
Propionic Acid ~11.0 ppm (broad s, COOH)180.4 ppm Advanced oxidation product.

Module 2: Water Removal (Dehydration)

1-Propanol forms an azeotrope with water (71.7% alcohol / 28.3% water, bp 87°C). Simple distillation cannot remove water beyond this point.[1] Chemical drying is required.[2]

Protocol A: Static Drying with 3Å Molecular Sieves

Why 3Å? 4Å sieves are large enough to adsorb ethanol and propanol, potentially trapping your expensive reagent. 3Å sieves exclude the alcohol, adsorbing only water.[3]

Materials:

  • Molecular Sieves, Type 3Å (Beads preferred over powder to minimize loss).

  • Schlenk flask or septum-sealed vial.

Procedure:

  • Activation (CRITICAL): Heat sieves to 300°C under high vacuum (or in a muffle furnace) for at least 3 hours. Commercially "activated" sieves are rarely dry enough for isotope work.

  • Cooling: Allow sieves to cool under vacuum or dry Argon/Nitrogen.

  • Loading: Add activated sieves to the 1-Propanol-1-¹³C container (20% w/v loading).

  • Time: Allow to stand for 24–48 hours .

  • Recovery: Carefully decant the supernatant via syringe. Do not filter through paper (introduces moisture). Use a syringe filter (PTFE) if particulate removal is needed.

Module 3: Removing Oxidation Products

If aldehydes or acids are present, distillation is necessary.[4] Because the boiling point of 1-Propanol (97°C) is significantly higher than Propionaldehyde (49°C) but lower than Propionic Acid (141°C), a fractional micro-distillation is effective.

Protocol B: Inert Gas Micro-Distillation

Goal: Separate components while minimizing "hold-up" volume (liquid trapped in the glassware).

Setup Diagram:

DistillationSetup Inert Inert Gas Inlet (Ar/N2) Pot Source Flask (1-Propanol-1-13C + Stir Bar) Inert->Pot Positive Pressure Head Short Path / Hickman Still Head Pot->Head Heat (Oil Bath) Therm Thermometer/Probe Head->Therm Receiver1 Fraction 1: Aldehydes (Discard/Analyze) Head->Receiver1 48-55°C Receiver2 Fraction 2: Purified Reagent (Keep) Head->Receiver2 95-98°C Receiver3 Residue: Acids (Remains in Pot) Receiver2->Receiver3 Stop before dry

Figure 2: Micro-distillation workflow for separating oxidation products.

Procedure:

  • Apparatus: Use a Hickman Distillation Head (for <5mL) or a Short Path Distillation setup (for >5mL). Standard Liebig condensers have too much surface area (yield loss).

  • Pre-treatment (Optional): If acid content is high (visible by NMR), add a small amount of anhydrous

    
     to the pot to fix the acid as a salt, preventing it from co-distilling.
    
  • Atmosphere: Flush the system with Argon. Maintain a slow bleed of inert gas.

  • Heating: Use an oil bath.

    • Fraction 1 (48–60°C): Propionaldehyde. Collect and set aside.

    • Fraction 2 (96–98°C): Target 1-Propanol-1-¹³C.

  • Termination: Stop heating before the flask is dry to avoid distilling higher-boiling polymerization products or acids.

Module 4: Storage & Prevention

Preventing re-degradation is cheaper than re-purification.

  • Vessel: Store in amber crimp-top vials with PTFE-lined silicone septa. Avoid screw caps for long-term storage (they loosen over time).

  • Headspace: Flush headspace with Argon after every use.

  • Temperature: Store at 4°C.

  • Handling: Never pour. Always withdraw using a dry, inert-gas-flushed syringe through the septum.

FAQ: Frequently Asked Questions

Q: Can I use Calcium Hydride (


) to dry my 1-Propanol-1-¹³C? 
A:  Yes, but proceed with caution. 

is excellent for reaching very low water levels, but it reacts vigorously with water to produce

gas. For micro-scale isotope reagents, the physical loss of reagent trapped in the solid

sludge often outweighs the benefit. 3Å sieves are generally preferred for high-value recovery.[5]

Q: Does the ¹³C label affect the boiling point? A: Technically, yes (the secondary isotope effect), but the difference is negligible (<0.5°C) for practical purification purposes. You should rely on standard boiling points (97°C for 1-Propanol).

Q: My NMR shows a "hump" under the propanol peaks. What is this? A: This is likely polymeric material from aldol condensation of propionaldehyde impurities. A simple bulb-to-bulb distillation (or the Protocol B above) will leave this non-volatile residue behind.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying agents and distillation of alcohols).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Source for impurity chemical shifts).

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying.[2] 3. Dipolar Aprotic Solvents and Alcohols. The Journal of Organic Chemistry, 43(20), 3966–3968. (Validation of 3A sieves for alcohols).

Sources

Validation & Comparative

Comparative Guide: 1-Propanol-1-13C vs. [U-13C]Glucose for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Choice: Select [U-13C]Glucose for mapping central carbon oxidation (Glycolysis/TCA) and 1-Propanol-1-13C for quantifying gluconeogenesis and anaplerotic flux with high specificity.

This guide compares two distinct stable isotope tracers used in metabolic flux analysis (MFA). While [U-13C]Glucose is the industry standard for "global" metabolic mapping, 1-Propanol-1-13C (serving as a precursor to [1-13C]Propionate) offers a specialized "surgical" entry into the TCA cycle, providing a noise-free background for measuring endogenous glucose production (EGP).

Feature[U-13C]Glucose1-Propanol-1-13C
Primary Target Glycolysis, TCA Cycle, PPPGluconeogenesis, Anaplerosis
Metabolic Entry Pyruvate

Acetyl-CoA
Propionyl-CoA

Succinyl-CoA
Labeling Pattern Universal (All carbons)Specific (Positions C3/C4 in Glucose)
Key Advantage High signal intensity; maps total oxidation.Distinguishes de novo synthesis from glycogenolysis.

Mechanistic Foundations

To interpret flux data, one must understand the distinct entry points of these tracers.

Metabolic Entry Pathways
  • [U-13C]Glucose: Enters via Hexokinase, travels down glycolysis to Pyruvate, and enters the TCA cycle via Acetyl-CoA (oxidative) or Pyruvate Carboxylase (anaplerotic).

  • 1-Propanol-1-13C: Oxidizes to Propionate, then Propionyl-CoA. It enters the TCA cycle "sideways" at Succinyl-CoA . This bypasses glycolysis and Acetyl-CoA entirely, forcing the label to transit the TCA cycle before appearing in any glycolytic intermediate (via PEPCK).

MetabolicPathways cluster_legend Legend Glc_Ex [U-13C]Glucose (Exogenous) G6P G6P / F6P Glc_Ex->G6P Glycolysis Prop_Ex 1-Propanol-1-13C (Exogenous) Prop Propionate Prop_Ex->Prop ADH Pyr Pyruvate G6P->Pyr Pyr->G6P Gluconeogenesis AcCoA Acetyl-CoA Pyr->AcCoA PDH Cit Citrate AcCoA->Cit CS SucCoA Succinyl-CoA Cit->SucCoA OAA Oxaloacetate SucCoA->OAA TCA Cycle OAA->Pyr PEPCK (Gluconeogenesis) PropCoA Propionyl-CoA Prop->PropCoA PropCoA->SucCoA Anaplerosis key1 Blue: Glucose Entry key2 Red: Propanol Entry key3 Green: Gluconeogenesis Output

Figure 1: Differential metabolic entry points. Glucose feeds glycolysis directly, while Propanol enters via Succinyl-CoA, making it an obligatory marker for TCA cycling and gluconeogenesis.

Performance Comparison

Sensitivity & Specificity

The primary reason to choose 1-Propanol-1-13C is to resolve the sources of Glucose production .

  • The [U-13C]Glucose Problem: When using labeled glucose to measure glucose production, you are fighting a high background. The tracer itself is the product. Distinguishing recycled label (Cori cycle) from new synthesis is computationally intensive.

  • The 1-Propanol Solution: 1-Propanol-1-13C does not label the G6P pool directly. It must pass through the TCA cycle and PEPCK to become glucose. Therefore, any 13C label found in glucose is definitive proof of Gluconeogenesis . It separates de novo synthesis from Glycogenolysis (which releases unlabeled glucose).

Data Output Comparison (Mass Isotopomers)
Parameter[U-13C]Glucose Tracer1-Propanol-1-13C Tracer
Pyruvate Labeling M+3 (Direct glycolysis)M+1 / M+2 (via TCA cycling)
Lactate Labeling M+3 (High enrichment)M+1 (Low enrichment)
Glucose Output M+6 (Substrate) & various recycled isotopomersM+1 / M+2 (specifically at C3, C4 positions)
TCA Cycle Flux Good for oxidative flux (PDH)Good for Anaplerosis & Succinyl-CoA flux
Cost LowModerate to High

Experimental Protocol: Dual-Tracer Workflow

For comprehensive metabolic profiling (e.g., in Hepatocytes), a parallel labeling strategy is recommended.

Materials
  • Tracer A: [U-13C]Glucose (Cambridge Isotope Laboratories or equiv).

  • Tracer B: 1-Propanol-1-13C (or [1-13C]Propionate).

  • System: Primary Hepatocytes or Perfused Liver.

  • Analysis: GC-MS (Gas Chromatography-Mass Spectrometry) is preferred for positional isotopomer analysis.

Step-by-Step Methodology
  • Acclimatization: Cultivate hepatocytes in glucose-free media for 4 hours to deplete glycogen reserves (if measuring total GNG) or maintain physiological glucose for steady-state flux.

  • Tracer Administration (Parallel Wells):

    • Group A: Medium + 5mM [U-13C]Glucose.

    • Group B: Medium + 5mM Unlabeled Glucose + 0.5mM 1-Propanol-1-13C.

    • Note: Propanol/Propionate concentrations must be kept low (<1mM) to avoid altering CoA pools artificially.

  • Incubation: Incubate for 4–24 hours to reach isotopic steady state.

  • Extraction:

    • Collect media (for Glucose/Lactate analysis).[1][2]

    • Quench cells with cold methanol/water (-80°C).

  • Derivatization (GC-MS):

    • Use Methoxime-TMS derivatization to stabilize keto-acids.

    • Use Aldonitrile acetate derivatization for Glucose (allows separation of C1-C6 fragments).

Figure 2: Parallel labeling workflow allows the simultaneous determination of glycolytic flux (Group A) and gluconeogenic/anaplerotic flux (Group B).

Data Interpretation & Logic

Analyzing 1-Propanol-1-13C Data

When 1-Propanol-1-13C enters the TCA cycle, it converts to Propionyl-CoA (C1 label).

  • Entry: Propionyl-CoA

    
     Methylmalonyl-CoA 
    
    
    
    Succinyl-CoA.
  • Scrambling: Succinyl-CoA is symmetric. The label distributes to both carboxyl carbons.

  • Exit: OAA

    
     PEP.
    
    • Critical Logic: During the PEPCK reaction (OAA

      
       PEP), one carboxyl group is lost as CO2. Because the label is randomized, 50% of the label is lost  and 50% is retained  in PEP.
      
  • Result: The resulting Glucose will be labeled primarily at C3 and C4 .

Calculation of Gluconeogenesis (GNG):



(Note: This is a simplified representation; actual modeling uses Mass Isotopomer Distribution vectors).
Analyzing [U-13C]Glucose Data
  • M+3 Pyruvate/Lactate: Indicates direct glycolysis.

  • M+2 Citrate: Indicates Pyruvate Dehydrogenase (PDH) activity (Oxidative TCA).

  • M+3 Citrate: Indicates Pyruvate Carboxylase (PC) activity (Anaplerosis).[3]

References

  • Burgess, S. C., et al. (2007).[2] "Flux analysis of gluconeogenesis and the TCA cycle in the perfused liver." Methods in Molecular Biology.

  • Landau, B. R., et al. (1996). "Use of 2H2O for estimating rates of gluconeogenesis." Journal of Clinical Investigation.

  • Perry, R. J., et al. (2020). "In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate." Cell Reports.

  • Antoniewicz, M. R. (2018). "A guide to 13C metabolic flux analysis for the cancer biologist." Experimental & Molecular Medicine.

  • Magnusson, I., et al. (1991). "Quantification of gluconeogenesis from [1-13C]propionate." Pediatric Research.

Sources

validating 13C enrichment levels using high-resolution mass spectrometry

Precision in Flux: Benchmarking Enrichment Validation via High-Resolution Mass Spectrometry

Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist Estimated Read Time: 12 Minutes

Executive Summary: The Validation Crisis in Fluxomics

In metabolic flux analysis (MFA), the currency of truth is the Mass Isotopomer Distribution (MID). As drug development shifts toward metabolic reprogramming (e.g., cancer metabolism, immunometabolism), the demand for precise

While Triple Quadrupole (QQQ) systems remain the gold standard for absolute quantitation, they often fail to resolve the fine isotopic structure required to validate genuine tracer incorporation against complex background matrices. This guide objectively benchmarks High-Resolution Mass Spectrometry (HRMS) against its alternatives, providing a self-validating protocol to ensure your isotopic data is an artifact-free representation of biology.

Technology Benchmarking: HRMS vs. Alternatives

The choice of instrument dictates the resolution of your metabolic map. Below is a comparative analysis based on sensitivity, resolution, and isotopologue fidelity.

Comparative Performance Matrix
FeatureHRMS (Orbitrap/Q-TOF) Nominal Mass (QQQ) NMR Spectroscopy
Primary Utility Global Fluxomics & DiscoveryTargeted QuantitationPositional Isotopomer Analysis
Mass Resolution > 140,000 (FWHM @ m/z 200)Unit Resolution (~0.7 Da)Atomic Resolution
Isotopologue Fidelity High: Resolves

from

/

interferences.
Low: Suffers from isobaric overlap; requires extensive cleanup.Perfect: Direct detection of

positions.
Sensitivity Femtomole range (modern Orbitraps).Attomole range (unmatched).Micromole range (low sensitivity).
Throughput High (Full scan data allows retrospective mining).Medium (Requires pre-selected MRMs).Low (Long acquisition times).
Validation Capability Self-Validating: Mass accuracy confirms identity.External: Relies on RT and standards alone.Structural: Gold standard for structure.
The Decision Logic: When to Deploy HRMS

HRMS is not always the answer. Use the following logic to determine if your study requires the resolving power of HRMS or the raw sensitivity of QQQ.

InstrumentSelectionStartStart: Define Study GoalTargetTargeted or Global?Start->TargetAbundanceMetabolite Abundance?Target->AbundanceFlux/EnrichmentUseNMRUse NMR(Positional Isomers)Target->UseNMRPositional Labeling NeededMatrixMatrix Complexity?Abundance->MatrixModerate/HighUseQQQUse Triple Quad (QQQ)(Max Sensitivity)Abundance->UseQQQUltra-Trace (<10 fmol)Matrix->UseQQQSimple (Saline/Water)UseHRMSUse HRMS (Orbitrap/Q-TOF)(Max Specificity)Matrix->UseHRMSComplex (Plasma/Cell Lysate)

Figure 1: Instrument selection decision tree. HRMS is the preferred modality for complex biological matrices where isobaric interferences compromise nominal mass accuracy.

The Physics of Validation: Why Resolution Matters

In nominal mass spectrometry, a peak at m/z 147 could be Glutamate M+1 (

Mass Defect
  • The Concept: A neutron adds ~1.008665 Da. However, binding energy differences cause subtle shifts.

  • The Reality:

    
     differs from 
    
    
    or
    
    
    contributions.
    • Glutamate (

      
      ) Monoisotopic: 147.0526
      
    • Glutamate +

      
      : 148.0559
      
    • Glutamate +

      
       (Natural Abundance interference): 148.0496
      
    • Delta: 0.0063 Da (Requires ~25,000 resolution to separate).

Critical Insight: If your instrument cannot resolve these peaks, your "enrichment" calculation will include background noise, artificially inflating flux rates.

Protocol: The Self-Validating Workflow

Step 1: The "Zero-Enrichment" Baseline

Before analyzing labeled samples, you must validate the instrument's ability to measure natural abundance accurately.

  • Inject Unlabeled Standard: Run a pure standard of your metabolite (e.g., Glucose).

  • Theoretical Calculation: Calculate the theoretical M+0, M+1, etc., based on natural abundance (1.1% for C).

  • The Pass Criteria: The measured distribution must match theoretical values within <2% deviation.

    • If M+1 is too high: You have protonation/adduct issues or co-eluting interferences. Stop and optimize chromatography.

Step 2: Saturation Check (The "Linearity of Ratio")

HRMS detectors (especially Orbitraps) have a limited ion capacity (AGC target). Saturation skews isotopic ratios.

  • Dilution Series: Run a labeled sample at 1x, 0.1x, and 0.01x concentrations.

  • Validation: The Isotopologue Distribution (e.g., ratio of M+0 to M+6) must remain constant across dilutions.

  • Failure Mode: If M+0 abundance increases relative to M+6 at high concentrations, the detector is saturated (Space Charge Effect).

Step 3: The Acquisition Workflow

This workflow integrates the validation steps into the experimental run.

ValidationWorkflowSampleBiological Sample(Quenched)LCHILIC Separation(Isomer Resolution)Sample->LCMSHRMS Acquisition(Res > 70k)LC->MSRawRaw Isotopologues(M+0...M+n)MS->RawNACNatural AbundanceCorrection (NAC)Raw->NACValidValidation Check(Residuals < 2%)NAC->ValidValid->NACFail: Adjust FormulaFinalFlux CalculationValid->FinalPass

Figure 2: The self-validating analytical workflow. Note the feedback loop at the NAC stage to ensure residuals are minimized before flux calculation.

Data Processing: Mathematical Validation

Raw MS data is not enrichment. It is a mix of tracer incorporation and natural background.[1] You must apply Natural Abundance Correction (NAC).

The Correction Matrix

You must solve for



Representative Validation Data

The following table illustrates a successful validation of Glucose M+6 enrichment using HRMS vs. a failed validation due to low resolution (simulated data based on typical QQQ crosstalk).

AnalyteTrue EnrichmentHRMS Measured (Corrected)QQQ Nominal (Corrected)Status
Glucose M+6 50.0% 49.8% 54.2% HRMS Accurate
Glucose M+0 50.0% 50.1% 45.5% QQQ Bias*
Residual Error N/A0.2%4.2%Bias due to background interference at M+0

Note: The QQQ error often arises because background noise (chemical noise) is frequently nominal mass M+0, artificially inflating the unlabeled fraction or, conversely, overlapping with M+1.

Common Pitfalls & Troubleshooting

  • The "Negative Enrichment" Artifact:

    • Symptom:[2][3][4][5][6] After NAC, some isotopologues show negative values.[3]

    • Cause: The raw signal for that isotopologue was lower than the theoretical natural abundance expected from the M+0 peak.

    • Fix: Check integration windows. Ensure the M+0 peak isn't saturated (which would artificially predict higher natural M+1/M+2 than exists).

  • Incomplete Quenching:

    • Symptom:[2][3][4][5][6] Variable enrichment between technical replicates.

    • Cause: Metabolism continued during harvesting.

    • Fix: Use cold methanol (-80°C) quenching immediately.

  • Retention Time Shift:

    • Symptom:[2][3][4][5][6] Deuterated internal standards elute slightly earlier than endogenous metabolites.

    • Fix: Use

      
       internal standards where possible, as they co-elute perfectly with endogenous compounds, unlike Deuterium which has a chromatographic isotope effect.
      

References

  • Zamboni, N., et al. (2009).[7][8]

    
    -based metabolic flux analysis. Nature Protocols.
    [Link][7][9]
    
  • Su, X., et al. (2017). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry. Analytical Chemistry. [Link][1][2][7][8][10][11][12]

  • Yuan, M., et al. (2019). HILIC-Enabled

    
     Metabolomics Strategies: Comparing Quantitative Precision... of QTOF and QQQ. Metabolites.
    [Link]
    
  • Moseley, H. (2010). Correcting for the natural abundance of stable isotopes.[1][3][6][11] Annual Review of Plant Biology. [Link]

  • Hermann, G., et al. (2018). Comparison of High Resolution Accurate Mass Spectrometry and Triple Quadrupole MRM. Bioanalysis Zone. [Link]

1-Propanol-1-13C vs. 2-Propanol-13C: A Comprehensive Guide to Isomeric Metabolic Tracers

Author: BenchChem Technical Support Team. Date: March 2026

As metabolic flux analysis (MFA) advances, the precision of stable isotope tracing relies heavily on selecting the correct structural isomer. While 1-propanol and 2-propanol (isopropanol) share the same chemical formula (C₃H₈O), their distinct molecular structures dictate entirely divergent metabolic fates. For researchers and drug development professionals, understanding these mechanistic divergences is critical for accurately mapping anaplerotic flux, ketone body metabolism, and microbial oxidation pathways.

This guide provides an objective, data-driven comparison of 1-Propanol-1-13C and 2-Propanol-13C , detailing their biochemical causality, comparative utility, and self-validating experimental protocols.

Mechanistic Divergence: The Causality of Tracer Selection

The utility of a ¹³C tracer is governed by the enzymatic pathways that recognize its unlabeled counterpart. The isomerism of propanol determines whether the tracer will feed into the tricarboxylic acid (TCA) cycle or diverge into ketogenic and volatile organic compound (VOC) pathways.

1-Propanol-1-13C: Tracing TCA Cycle Anaplerosis

1-Propanol is a primary alcohol. In biological systems, it is rapidly oxidized by alcohol dehydrogenase (ADH) to propionaldehyde, and subsequently by aldehyde dehydrogenase (ALDH) to propionic acid[1].

  • The Causality of the C1 Label: By placing the ¹³C label at the C1 position, the heavy isotope is conserved as the carboxyl carbon of propionate.

  • Pathway Integration: Propionate is activated to propionyl-CoA by acyl-CoA synthetase short-chain family member 3 (ACSS3)[2]. Propionyl-CoA is then carboxylated to methylmalonyl-CoA and isomerized to succinyl-CoA, an essential anaplerotic intermediate of the TCA cycle[3]. This makes 1-Propanol-1-13C an exceptional tracer for studying propionic acidemia, odd-chain fatty acid metabolism, and mitochondrial energy replenishment[2].

2-Propanol-13C: Tracing Ketogenic and Acetone Flux

2-Propanol is a secondary alcohol. Its secondary hydroxyl group dictates that ADH oxidizes it directly to acetone , a ketone body[1][4].

  • Pathway Integration: Because acetone cannot be directly converted into a CoA-thioester for TCA cycle entry, the ¹³C label is funneled into distinct pathways. In mammals, acetone can be exhaled or further oxidized by CYP2E1 to acetol and methylglyoxal[4][5]. In microbial systems, specific acetone carboxylases convert it to acetoacetate, linking it to broader lipid and biomass synthesis[5].

G cluster_1 1-Propanol Pathway (Anaplerotic) cluster_2 2-Propanol Pathway (Ketogenic) P1 1-Propanol-1-13C PropAld Propionaldehyde P1->PropAld ADH Prop Propionate PropAld->Prop ALDH PropCoA Propionyl-CoA Prop->PropCoA ACSS3 SuccCoA Succinyl-CoA (TCA Cycle) PropCoA->SuccCoA PCC / MUT P2 2-Propanol-13C Acetone Acetone P2->Acetone ADH Acetol Acetol Acetone->Acetol CYP2E1 Acetoacetate Acetoacetate (Ketone Bodies) Acetone->Acetoacetate Carboxylase

Divergent metabolic pathways of 1-propanol and 2-propanol into the TCA cycle and ketone bodies.

Comparative Utility and Quantitative Metrics

To select the appropriate tracer for your study, consider the target metabolome and the analytical platform. The table below summarizes the core differences in performance and application.

Feature1-Propanol-1-13C2-Propanol-13C
Primary Enzyme Target ADH / ALDH / ACSS3ADH / CYP2E1
Primary Stable Intermediate ¹³C-Propionate¹³C-Acetone
Downstream Incorporation Succinyl-CoA, Malate, CitrateAcetol, Acetoacetate, Methyl acetate
Primary Applications TCA cycle anaplerosis, Propionic acidemia models, Odd-chain fatty acid tracingKetone body flux, Microbial propane oxidation, Pharmacokinetic solvent modeling
Optimal Analytical Platform LC-MS/MS (Isotopologue profiling of polar metabolites)NMR Spectroscopy or GC-MS (Volatile/intact fluid analysis)
Metabolic Acidosis Risk High (Generates propionic acid)[1]Low (Generates ketosis without severe acidosis)[1]

Experimental Workflows: Self-Validating Protocols

A trustworthy metabolic tracer study requires rigorous quenching and extraction methods to prevent artifactual isotopic scrambling. Below are step-by-step methodologies tailored to the unique properties of each isomer.

Protocol A: In Vivo TCA Cycle Tracing using 1-Propanol-1-13C (LC-MS/MS)

Because 1-propanol rapidly converts to propionate and enters the TCA cycle, rapid metabolic quenching is mandatory to capture transient intermediates like succinyl-CoA.

  • Tracer Administration: Administer 1-Propanol-1-13C via intravenous infusion (e.g., 5 mg/kg/min) to achieve isotopic steady state.

  • Metabolism Quenching: Rapidly excise the target tissue (e.g., liver) and immediately submerge in liquid nitrogen. Causality: TCA cycle intermediates have turnover rates of seconds; delayed freezing causes isotopic washout.

  • Metabolite Extraction:

    • Homogenize 20 mg of frozen tissue in 800 µL of pre-chilled (-80°C) Methanol:Acetonitrile:Water (40:40:20 v/v/v).

    • Vortex for 30 seconds, then centrifuge at 16,000 × g for 15 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant and lyophilize to dryness.

  • LC-MS/MS Analysis: Resuspend in LC-MS grade water. Analyze using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a triple quadrupole mass spectrometer in negative ion mode. Monitor the M+1 isotopologues of succinate, malate, and citrate to quantify fractional enrichment.

Protocol B: Acetone Flux Analysis using 2-Propanol-13C (NMR)

Because 2-propanol and its primary metabolite (acetone) are highly volatile, standard lyophilization (freeze-drying) will result in severe loss of the labeled tracer[4]. NMR allows for direct analysis of intact biofluids without evaporative concentration.

  • Tracer Administration: Incubate target cells (e.g., hepatocytes or Gordonia sp. bacteria) with 10 mM 2-Propanol-13C in a sealed culture vessel to prevent VOC escape[5].

  • Sample Preparation:

    • Extract 500 µL of the culture media or biofluid.

    • Add 50 µL of Deuterium Oxide (D₂O) containing 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) directly to the sample as an internal chemical shift reference and lock solvent.

  • NMR Acquisition: Transfer to a 5 mm NMR tube. Acquire 1D ¹³C-NMR or 2D ¹H-¹³C HSQC spectra at 298 K.

  • Data Interpretation: Quantify the resonance peaks corresponding to ¹³C-acetone (approx. 30.9 ppm for the methyl carbons) and track its conversion to downstream ketone bodies.

Workflow Admin Tracer Admin (In Vivo/Vitro) Quench Metabolism Quenching & Extraction Admin->Quench Time-course LCMS LC-MS/MS (Isotopologue Profiling) Quench->LCMS Polar Extract NMR NMR Spectroscopy (Positional Isotopomers) Quench->NMR Intact Biofluids Data Metabolic Flux Quantification LCMS->Data NMR->Data

Self-validating experimental workflow for 13C metabolic flux analysis using LC-MS/MS and NMR.

Analytical Considerations: MS vs. NMR

The choice between 1-Propanol-1-13C and 2-Propanol-13C also dictates the optimal analytical hardware:

  • Mass Spectrometry (MS): Highly recommended for 1-Propanol-1-13C . The downstream metabolites (TCA cycle organic acids) are non-volatile and exist in low intracellular concentrations. LC-MS/MS provides the necessary sensitivity (femtomole range) to detect M+1 fractional enrichment in succinate and malate. Furthermore, MS can easily distinguish the incorporation of the tracer into larger macromolecules, such as particulate matter or complex lipids[6].

  • Nuclear Magnetic Resonance (NMR): Highly recommended for 2-Propanol-13C . Because the primary metabolite is acetone, sample evaporation required for most MS sample prep will destroy the analyte. NMR allows for the direct observation of intact, wet samples. Furthermore, NMR provides exact positional isotopomer data, revealing exactly which carbon atom in a downstream metabolite originated from the 2-propanol tracer.

Conclusion

Selecting between 1-Propanol-1-13C and 2-Propanol-13C is not merely a matter of availability; it is a fundamental biochemical decision.

  • Choose 1-Propanol-1-13C when your objective is to probe mitochondrial health, TCA cycle anaplerosis, or propionate-linked metabolic disorders.

  • Choose 2-Propanol-13C when investigating ketone body dynamics, microbial VOC metabolism, or when utilizing intact NMR analytical workflows.

By aligning the structural isomer with the target enzymatic pathway and the appropriate analytical platform, researchers can ensure robust, reproducible, and highly accurate metabolic flux data.

References
  • National Institutes of Health (PMC)
  • Development of a Physiologically Based Pharmacokinetic Model of Isopropanol and Its Metabolite Acetone Oxford Academic URL
  • National Institutes of Health (PubMed)
  • Propanoate Metabolism | Pathway PubChem - NIH URL
  • Elevated propionate and its association with neurological dysfunctions in propionic acidemia Frontiers URL
  • Quantification of the Fraction of Particulate Matter Derived from a Range of 13C-Labeled Fuels Blended into Heptane ACS Publications URL

Sources

comparison of kinetic isotope effects in 1-Propanol-1-13C oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Kinetic Isotope Effects (KIE) in 1-Propanol-1-13C Oxidation: Chemical vs. Enzymatic Pathways

Executive Summary

Understanding the precise transition state of primary alcohol oxidation is critical for catalyst design and drug metabolism studies. While deuterium labeling is common, it often obscures backbone dynamics due to quantum tunneling. This guide objectively compares the performance, mechanistic insights, and experimental workflows of three distinct 1-propanol oxidation systems—Biocatalysis, Transition Metal Catalysis, and Activated DMSO (Swern)—using 1-Propanol-1-13C Kinetic Isotope Effects (KIE) as the analytical benchmark.

Mechanistic Theory: The Causality of Carbon-13 KIEs

The kinetic isotope effect is defined as the ratio of rate constants for the light and heavy isotopologues (


). In the oxidation of 1-propanol to propanal, the C1–H bond is cleaved.

While primary deuterium KIEs (


) are massive (typically 2–7) due to a 100% mass difference, they often mask the geometric changes of the carbon backbone[1]. Carbon-13 KIEs are "heavy-atom" effects; the mass change is only ~8%[1]. Consequently, 

values are small (typically 1.01–1.05) but exquisitely sensitive to the change in hybridization (sp³ to sp²) and the reaction coordinate motion of the C1 atom at the transition state[2]. If C–H bond cleavage is the true rate-determining step (RDS), the C1 carbon undergoes a vibrational frequency shift, yielding a primary 13C KIE.

Comparative Analysis of Oxidation Pathways

Pathway A: Biocatalysis via Alcohol Dehydrogenase (ADH)
  • Mechanism: ADH utilizes NAD+ and a catalytic Zn²⁺ center to oxidize 1-propanol. The reaction follows an ordered Bi-Bi mechanism where NAD+ binds first, followed by the alcohol.

  • KIE Profile: The observed 13C KIE for ADH is often heavily suppressed (e.g., 1.012–1.025)[3].

  • Causality: This suppression occurs because the actual chemical step (hydride transfer) is only partially rate-limiting[3]. Product release (NADH) or enzyme isomerization dictates the overall turnover rate. To extract the intrinsic KIE, researchers must employ dual isotope effect techniques (using both 13C and deuterium labels) to deconvolute this kinetic masking[3].

Pathway B: Transition Metal Catalysis (e.g., Pd, Pt, Ru)
  • Mechanism: An inner-sphere mechanism involving alcohol coordination to the metal center to form an alkoxide, followed by

    
    -hydride elimination.
    
  • KIE Profile: Exhibits a higher, unmasked 13C KIE (1.020–1.045) compared to enzymatic systems.

  • Causality: The

    
    -hydride elimination is strictly rate-determining. The C1 atom undergoes significant motion as it transitions from sp³ to sp² character, leading to a pronounced and measurable heavy-atom effect without the interference of product-release bottlenecks.
    
Pathway C: Activated DMSO (Swern Oxidation)
  • Mechanism: Involves the formation of an alkoxysulfonium ylide intermediate.

  • KIE Profile: Exhibits complex KIE behavior, often showing significant deviations from classical transition state theory[4].

  • Causality: The rate-determining step is often the deprotonation of the alkoxysulfonium intermediate rather than the C–H cleavage itself[4]. This dilutes the expected primary 13C KIE at the C1 position unless measured specifically at the intramolecular syn-

    
    -elimination step, which is highly susceptible to quantum tunneling[4].
    

Quantitative Data Comparison

Oxidation SystemPrimary Oxidant / CatalystRate-Determining Step (RDS)Expected ¹³C KIE (

)
Mechanistic Insight Derived from ¹³C KIE
Biocatalytic (ADH) NAD⁺ / Zn²⁺ (Enzyme)Partially Hydride Transfer / Product Release1.012 – 1.025 Low value indicates chemical step is masked by physical steps (e.g., NADH release).
Transition Metal Ru, Pd, or Pt complexes

-Hydride Elimination
1.020 – 1.045 High value confirms inner-sphere C–H cleavage is the strict kinetic bottleneck.
Swern Oxidation DMSO / Oxalyl ChlorideYlide Deprotonation~1.010 – 1.015 Suppressed value at C1 indicates C–H cleavage occurs after the RDS.

Mandatory Visualization: Pathway & Workflow Diagrams

ADH_Mechanism E Enzyme (ADH) E_NAD E-NAD+ Complex E->E_NAD NAD+ binds E_NAD_Alc E-NAD+-Propanol Ternary Complex E_NAD->E_NAD_Alc 1-Propanol binds E_NADH_Ald E-NADH-Propanal E_NAD_Alc->E_NADH_Ald Hydride Transfer (RDS / KIE Probe) E_NADH E-NADH Complex E_NADH_Ald->E_NADH Propanal leaves E_NADH->E NADH leaves

Figure 1: Ordered Bi-Bi mechanism of Alcohol Dehydrogenase (ADH) highlighting the hydride transfer step.

KIE_Workflow Step1 Prepare 1:1 Mixture (1-Propanol & 1-Propanol-1-13C) Step2 Initiate Partial Oxidation (Target 20-30% Conversion) Step1->Step2 Step3 Quench Reaction (Rapid Cooling / Inhibitor) Step2->Step3 Step4 Isolate Unreacted Alcohol (Distillation / Chromatography) Step3->Step4 Step5 Quantitative 13C NMR or IRMS (Measure Isotopic Enrichment) Step4->Step5 Step6 Calculate k12/k13 (Using Bigeleisen-Mayer Equation) Step5->Step6

Figure 2: Self-validating competitive workflow for measuring heavy-atom kinetic isotope effects.

Experimental Protocols: Competitive KIE Workflow

Measuring a 1.02 KIE by running two separate parallel reactions is practically impossible due to microscopic temperature and concentration variances. Therefore, a self-validating competitive method is mandatory[5].

Step-by-Step Methodology:

  • Preparation: Prepare a precise 1:1 molar mixture of unlabeled 1-Propanol and 1-Propanol-1-13C in the desired solvent.

  • Initiation: Introduce the oxidant/catalyst (e.g., ADH/NAD+ or Ru-catalyst) at a strictly controlled temperature.

  • Controlled Quenching (The Causality of Trust): Monitor the reaction strictly and quench it (via rapid cooling or a chemical inhibitor) at exactly 20–30% conversion . Why? Stopping at low conversion ensures that the unreacted starting material becomes enriched in the slower-reacting heavy isotopologue (13C) without the kinetics being skewed by product inhibition or reverse reactions.

  • Isolation: Isolate the unreacted 1-propanol from the product mixture using preparative gas chromatography or vacuum distillation.

  • Isotopic Quantification: Analyze the recovered 1-propanol using or high-precision quantitative 13C NMR to determine the final isotopic ratio (

    
    ) compared to the initial ratio (
    
    
    
    )[1].
  • Calculation: Calculate the precise KIE using the Bigeleisen-Mayer equation:

    
    
    (Where 
    
    
    
    is the fractional conversion of the alcohol).

References

  • Oxidoreductases - Oxford Academic . Mechanisms of Alcohol Dehydrogenase and Dual Isotope Effects. Available at: [Link]

  • Kinetic isotope effect - Wikipedia . Heavy-atom KIEs and Isotope-Ratio Mass Spectrometry. Available at:[Link]

  • Transition-State Geometry Measurements from 13C Isotope Effects . Journal of the American Chemical Society. Available at:[Link]

  • Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory . ResearchGate. Available at:[Link]

  • Isotope Effects in Chemistry and Biology . Competitive Methods and Heavy Atom KIEs. Available at: [Link]

Sources

Safety Operating Guide

Technical Advisory: Personal Protective Equipment & Handling Protocol for 1-Propanol-1-13C

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety & Logistics Summary

Compound: 1-Propanol-1-13C (Isotopically Labeled) CAS: 84615-47-4 (Labeled) / 71-23-8 (Unlabeled generic) Primary Hazards: Flammable Liquid (Category 2), Serious Eye Damage (Category 1), STOT-SE (Category 3 - CNS).[1] Critical Directive: While chemically identical to non-labeled 1-propanol, the 1-13C isotope represents a significant financial asset and is often used in trace analysis (NMR/MS). Handling protocols must simultaneously protect the operator from toxicity and the sample from isotopic dilution or contamination.[1]

Risk Assessment & Hazard Identification

Before selecting PPE, the specific hazards driving the protection logic must be understood.[2]

Hazard ClassH-CodeRisk DescriptionOperational Implication
Flammability H225 Highly flammable liquid and vapor.[1][3]Grounding required. Use only in spark-proof hoods.[1][3] Flash point is ~22°C (72°F).[1][3]
Eye Toxicity H318 Causes serious eye damage (Irreversible).[1][3][4][5]Zero-tolerance for eye exposure. Standard safety glasses are insufficient for open-vessel work; goggles are mandatory.[1][3]
Target Organ H336 May cause drowsiness/dizziness.[1][3][5][6]Ventilation is primary. If you can smell it, containment has failed.[1][3]

Strategic PPE Matrix

This protocol moves beyond generic "wear gloves" advice. It prescribes specific materials based on permeation data for n-propanol, which applies directly to the 13C isotopologue.

A. Dermal Protection (Gloves)

Causality: 1-Propanol is a low-molecular-weight alcohol that can permeate standard latex rapidly.[1][3] While it is not acutely toxic through skin like Methanol, it defats skin and acts as a carrier for other contaminants.[1]

Glove MaterialBreakthrough Time (BT)DexterityRecommendationUsage Context
Nitrile (Disposable, 4-6 mil) 15 - 30 mins (Splash)HighStandard (Double-Gloved) Routine aliquoting, NMR tube preparation. Change immediately upon splash.[1][3][7]
Nitrile (Extended Cuff, 8-10 mil) > 480 mins MediumPreferred Transferring volumes >50mL or cleaning spills.[1][3]
Butyl Rubber > 480 mins LowEmergency Only Spill cleanup of large volumes (>1L).[1][3] Too thick for precision isotope work.[1][3]
Latex < 10 mins HighDO NOT USE Poor chemical resistance to n-propanol.[1][3]

Protocol: For high-value isotope work, Double-Gloving (Nitrile over Nitrile) is the validated standard.[1][3]

  • Inner Glove: Protects skin.[1][3][6]

  • Outer Glove: Protects the sample from skin oils/RNase and can be stripped immediately if splashed, leaving the hand protected.

B. Ocular & Face Protection

Causality: H318 indicates potential for corneal opacity or blindness.[1][3]

  • Standard Operation: Chemical Splash Goggles (Indirect Vent).[1][3] Safety glasses with side shields are acceptable only if working strictly with closed systems (e.g., inside an NMR spectrometer).

  • High Volume/Pressurized: Face shield + Goggles.[1][3]

C. Respiratory Protection

Causality: H336 (Narcotic effects).[1][3][4]

  • Primary Control: Fume Hood (Face velocity 80-100 fpm).[1][3]

  • Secondary (If hood unavailable): Half-face respirator with Organic Vapor (OV) Cartridges (Black band).[1][3]

    • Note: 1-Propanol has good warning properties (odor threshold ~2-19 ppm), but olfactory fatigue can occur.[1][3] Change cartridges according to a strict schedule, not just "when you smell it."

Operational Handling Workflow

This workflow integrates safety with sample integrity preservation.[1][3]

Diagram: Safe Handling Logic

G Start Start: Handling 1-Propanol-1-13C CheckEnv Check Environment: Fume Hood Functional? Start->CheckEnv PPE_Don Don PPE: 1. Splash Goggles 2. Double Nitrile Gloves 3. Flame-Retardant Lab Coat CheckEnv->PPE_Don Yes End Process Complete CheckEnv->End No (Stop Work) Inspect Inspect Container: Check Septum/Seal Integrity PPE_Don->Inspect Method Select Transfer Method Inspect->Method Syringe Syringe/Needle (Septum) *Preferred for Isotope* Method->Syringe Closed System Pipette Micropipette (Open) *High Evaporation Risk* Method->Pipette Open System Transfer Perform Transfer (Minimize Headspace) Syringe->Transfer Pipette->Transfer Seal Reseal & Parafilm Flush Headspace with Argon/N2 Transfer->Seal Waste Waste Segregation Seal->Waste Waste->End

Figure 1: Decision logic for minimizing exposure and isotopic loss during handling.

Step-by-Step Protocol
  • Preparation:

    • Work exclusively in a certified chemical fume hood.[1][3]

    • Clear the hood of ignition sources (hot plates, stirrers with brushed motors).[1]

    • Static Control: 1-Propanol vapor is heavier than air and can travel.[1][3] Ground all metal transfer vessels.

  • Aliquoting (The "Syringe Technique"):

    • Why: To prevent evaporation of the expensive isotope and minimize fume release.[1][3]

    • Use a gas-tight glass syringe with a non-coring needle.[1][3]

    • Insert needle through the septum.[1][3] Invert bottle. Draw liquid.[1][3]

    • Crucial: Replace the displaced volume with dry Nitrogen or Argon to prevent moisture ingress (1-Propanol is hygroscopic; water ruins NMR baselines).[1][3]

  • Spill Management:

    • Minor Spill (<5mL): Cover with absorbent pads.[1][3] Allow to evaporate in the hood only if safe, or place pads in a sealed bag labeled "Solvent Waste."

    • Major Spill: Evacuate area. Do not attempt cleanup without SCBA if vapors are overwhelming.[1][3]

Disposal Strategy

A common error is treating stable isotopes as radioactive waste.[1][3]

  • Classification:

    • 1-Propanol-1-13C is NOT radioactive. It is a stable isotope.[1][3]

    • Waste Code: D001 (Ignitable) .

  • Segregation:

    • Do Not mix with radioactive waste (unless you added a radio-label like 14C or 3H).[1][3]

    • Do Not mix with halogenated solvents (Chloroform/DCM) if possible, to keep disposal costs lower.[1][3][8]

    • Labeling: Label clearly as "Flammable Organic Solvent (Contains 1-Propanol-1-13C)."

  • Recovery:

    • Due to the high cost of 13C, if the solvent is relatively pure (e.g., used only for rinsing), consider segregating it into a specific "13C Recovery" bottle if your facility has a redistillation program. Otherwise, incinerate as standard solvent waste.[1][3]

References & Authority

  • National Institute for Occupational Safety and Health (NIOSH). "n-Propyl alcohol: Pocket Guide to Chemical Hazards."[1][3] CDC.gov. [Link]

  • PubChem. "1-Propanol Compound Summary (Hazard Identification)." National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure Limits for n-Propyl Alcohol."[1][3] OSHA Annotated Table Z-1. [Link][1][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.